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  • Product: 2,6-dibromo-2,3-dihydro-1H-inden-1-one
  • CAS: 1188141-94-7

Core Science & Biosynthesis

Foundational

2,6-Dibromo-2,3-dihydro-1H-inden-1-one: A Comprehensive Technical Guide on Properties, Orthogonal Reactivity, and Synthetic Methodologies

Executive Summary In modern medicinal chemistry and advanced materials science, the strategic deployment of bifunctional scaffolds is critical for accelerating structure-activity relationship (SAR) studies. 2,6-Dibromo-2...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry and advanced materials science, the strategic deployment of bifunctional scaffolds is critical for accelerating structure-activity relationship (SAR) studies. 2,6-Dibromo-2,3-dihydro-1H-inden-1-one (commonly referred to as 2,6-dibromo-1-indanone) represents a highly versatile, rigid bicyclic building block. Featuring both an aliphatic α -bromoketone and an aromatic aryl bromide, this molecule offers orthogonal reactivity profiles. This technical whitepaper provides an in-depth analysis of its physicochemical properties, mechanistic behavior, and self-validating synthetic protocols, designed specifically for researchers engaged in complex drug development pipelines.

Physicochemical Profiling

Understanding the physical and chemical parameters of 2,6-dibromo-1-indanone is foundational for predicting its behavior in both synthetic workflows and biological assays. The electron-withdrawing nature of the carbonyl group significantly influences the acidity of the C2 protons, while slightly deactivating the aromatic ring.

PropertyValue
Chemical Name 2,6-dibromo-2,3-dihydro-1H-inden-1-one
CAS Registry Number 1188141-94-7
Molecular Formula C 9​ H 6​ Br 2​ O
Molecular Weight 289.95 g/mol
SMILES String BrC1Cc2ccc(Br)cc2C1=O
LogP (Predicted) ~3.27
Structural Class Halogenated bicyclic aromatic ketone
Physical State Crystalline solid (room temperature)

Data supported by commercial chemical library databases .

Mechanistic Insights: Orthogonal Reactivity

The true value of 2,6-dibromo-1-indanone lies in the differential reactivity of its two bromine atoms. As a Senior Application Scientist, it is crucial to recognize how these distinct electronic environments dictate downstream functionalization:

  • C2-Position (Aliphatic α -Bromine): The bromine at the 2-position is adjacent to the carbonyl group. The carbonyl carbon acts as an electron sink, making the C2 carbon highly electrophilic. This position undergoes rapid bimolecular nucleophilic substitution ( SN​2 ) under extremely mild conditions. It is the primary target for functionalization with amines, thiols, and azoles.

  • C6-Position (Aromatic Bromine): The bromine at the 6-position is bound to an sp2 hybridized aromatic carbon. It is inert to standard nucleophiles but serves as an excellent handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

This orthogonality allows researchers to perform sequential modifications without the need for cumbersome protection/deprotection steps, streamlining the synthesis of advanced drug candidates .

OrthogonalReactivity Start 2,6-Dibromo-1-indanone (Bifunctional Scaffold) Sub1 C2-Position (Aliphatic Br) Nucleophilic Substitution (SN2) Start->Sub1 Step 1: Mild Base, Nucleophile (Amines, Thiols, Azoles) Sub2 C6-Position (Aryl Br) Pd-Catalyzed Cross-Coupling Start->Sub2 Step 1 Alt: Pd Catalyst, Ligand, Aryl Boronic Acid Prod1 2-Amino-6-bromo-1-indanone (e.g., Aromatase Inhibitors) Sub1->Prod1 Regioselective SN2 Prod2 2,6-Disubstituted Indanone (Advanced Drug Candidate) Prod1->Prod2 Step 2: Suzuki/Buchwald Coupling at C6

Fig 1: Orthogonal functionalization workflow exploiting C2 and C6 bromine reactivity differentials.

Synthetic Methodologies: Self-Validating Protocol

The most efficient route to 2,6-dibromo-1-indanone is the regioselective α -bromination of commercially available 6-bromo-1-indanone .

Causality Check: Why Acid Catalysis? Novice chemists often attempt base-catalyzed halogenation of ketones. However, under basic conditions, the formation of the enolate leads to rapid polyhalogenation (the haloform reaction pathway) because the resulting α -bromo product is more acidic than the starting ketone. By utilizing acidic conditions (HBr/AcOH), the reaction strictly halts at mono- α -bromination. The electron-withdrawing bromine atom decreases the basicity of the carbonyl oxygen, drastically raising the activation energy required for a second enolization step.

Protocol: Regioselective α -Bromination of 6-Bromo-1-indanone

Materials Required:

  • 6-Bromo-1-indanone (1.0 equiv)

  • Bromine ( Br2​ ) (1.05 equiv)

  • Glacial acetic acid (Solvent)

  • Hydrobromic acid (33% in AcOH, catalytic)

  • Sodium thiosulfate ( Na2​S2​O3​ , aqueous)

Step-by-Step Workflow:

  • Initiation: Dissolve 6-bromo-1-indanone (10 mmol) in 20 mL of glacial acetic acid in a round-bottom flask equipped with a dropping funnel. Rationale: Acetic acid is a polar protic solvent that stabilizes the bromonium ion intermediate while remaining entirely resistant to bromination itself.

  • Catalyst Addition: Add 2-3 drops of 33% HBr in acetic acid. Rationale: HBr acts as an initiator, protonating the carbonyl oxygen to lower the activation energy for enol tautomerization. As the reaction proceeds, it produces HBr as a byproduct, rendering the system autocatalytic.

  • Bromine Delivery: Dissolve Br2​ (10.5 mmol) in 5 mL of acetic acid. Add this solution dropwise over 30 minutes at room temperature. Rationale: Slow addition maintains a low steady-state concentration of Br2​ , preventing unwanted aromatic electrophilic substitution or radical-mediated side reactions.

  • Self-Validating Monitoring: Stir the reaction for 2-4 hours. The system is self-indicating: the reaction is complete when the deep red color of the bromine solution discharges to a pale yellow, confirming the complete consumption of the electrophile. Verify via TLC (Hexanes:Ethyl Acetate 8:2).

  • Quenching & Workup: Pour the reaction mixture into 100 mL of ice-cold water. The sudden shift in solvent polarity forces the hydrophobic target compound to precipitate.

  • Purification & Safety: Filter the crude solid under vacuum. Wash the filter cake with cold water, followed by a dilute Na2​S2​O3​ solution. Rationale: Thiosulfate reduces any unreacted, highly toxic Br2​ into benign bromide ions ( Br2​+2S2​O32−​→2Br−+S4​O62−​ ), ensuring operator safety and preventing downstream oxidative degradation. Recrystallize from ethanol.

AlphaBromination A 6-Bromo-1-indanone (Keto Tautomer) C Enol Intermediate (Nucleophilic) A->C Enolization (Rate-limiting) B Acid Catalyst (HBr / AcOH) B->C Promotes E 2,6-Dibromo-1-indanone (Target Product) C->E Nucleophilic Attack D Bromonium Source (Br2) D->E Br+ Transfer

Fig 2: Acid-catalyzed enolization and alpha-bromination mechanism of 6-bromo-1-indanone.

Applications in Drug Development

The 2,6-dibromo-1-indanone architecture is heavily utilized in the synthesis of complex pharmacological agents:

  • Aromatase Inhibitors: The C2-bromine can be displaced by imidazole or triazole derivatives via thermal fusion or base-mediated SN​2 reactions. These nitrogen-containing heterocycles coordinate with the heme iron of the aromatase enzyme (CYP19A1), while the indanone core mimics the steroidal backbone of natural substrates. This pathway is extensively documented in patent literature for breast cancer therapeutics .

  • Spirocyclic Scaffolds: The α -carbon can undergo double alkylation (utilizing both the C2-Br as a leaving group and the remaining acidic C2-proton) to form spiro-fused ring systems. Spirocycles are highly prized in drug discovery for their ability to project pharmacophores into three-dimensional space, improving target selectivity and metabolic stability compared to flat aromatic rings .

Safety, Handling, and Storage

As an α -bromoketone, 2,6-dibromo-1-indanone is a potent alkylating agent. It acts as a lachrymator and can covalently modify cysteine residues in biological tissues.

  • PPE: Handling requires a fume hood, chemical-resistant gloves (Nitrile over Neoprene), and safety goggles.

  • Storage: The compound is light-sensitive and prone to slow photodehalogenation. It must be stored in amber glass vials under an inert atmosphere (Argon or Nitrogen) at 2-8°C to maintain long-term stability .

References

  • Title: Spirocyclic Scaffolds in Medicinal Chemistry Source: ACS Publications (Journal of Medicinal Chemistry) URL: [Link]

  • Title: An FEP Microfluidic Reactor for Photochemical Reactions Source: MDPI (Molecules) URL: [Link]

  • Title: US8361996B2 - Imidazolyl substituted steroidal and indan-1-one derivatives Source: Google Patents URL
Exploratory

2,6-Dibromo-2,3-dihydro-1H-inden-1-one: A Comprehensive Technical Guide to Synthesis, Reactivity, and Applications

Executive Summary In the landscape of modern medicinal chemistry and advanced materials science, bifunctional scaffolds are critical for the divergent synthesis of complex molecular architectures. 2,6-Dibromo-2,3-dihydro...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry and advanced materials science, bifunctional scaffolds are critical for the divergent synthesis of complex molecular architectures. 2,6-Dibromo-2,3-dihydro-1H-inden-1-one (commonly referred to as 2,6-dibromo-1-indanone ), registered under CAS Number 1188141-94-7 , is a highly versatile intermediate. Characterized by an indanone core substituted with two chemically distinct bromine atoms—an aliphatic α -bromo ketone at the C-2 position and an aryl bromide at the C-6 position—this compound offers orthogonal reactivity. This guide explores the physicochemical properties, mechanistic synthesis, field-proven experimental protocols, and downstream applications of this essential building block.

Physicochemical Profiling

Understanding the baseline properties of 2,6-dibromo-1-indanone is essential for reaction design, purification, and analytical validation.

PropertyValue
Chemical Name 2,6-dibromo-2,3-dihydro-1H-inden-1-one
Common Synonym 2,6-dibromo-1-indanone
CAS Registry Number 1188141-94-7
Molecular Formula C9H6Br2O[1]
Molecular Weight 289.95 g/mol [2]
Structural Features Bicyclic indanone core; C-2 aliphatic bromide; C-6 aryl bromide
Appearance Off-white to pale yellow crystalline solid (typical for brominated indanones)
Solubility Soluble in Dichloromethane (DCM), Ethyl Acetate (EtOAc), Tetrahydrofuran (THF); Insoluble in water

Mechanistic Synthesis & Retrosynthetic Analysis

A naive retrosynthetic approach to 2,6-dibromo-1-indanone might suggest the direct dibromination of 1-indanone. However, the electron-withdrawing nature of the C-1 carbonyl group deactivates the aromatic ring, leading to poor regioselectivity during electrophilic aromatic substitution (yielding a mixture of 4-bromo, 6-bromo, and polybrominated isomers).

To ensure absolute regiochemical control, the field-standard approach utilizes 6-bromo-1-indanone (CAS 14548-39-1) as the starting material[3]. 6-bromo-1-indanone is a well-established intermediate in the synthesis of pharmaceuticals and organic light-emitting diodes (OLEDs)[4]. The transformation relies on the regioselective α -bromination of the ketone at the C-2 position.

Causality of the Reaction Mechanism
  • Enolization : The reaction is typically conducted in glacial acetic acid with a catalytic amount of hydrobromic acid (HBr). The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and lowering the pKa of the C-2 protons. This facilitates tautomerization to the reactive enol intermediate[5].

  • Electrophilic Attack : Molecular bromine ( Br2​ ) or N-bromosuccinimide (NBS) acts as the electrophile. The electron-rich double bond of the enol attacks the bromonium species exclusively at the C-2 position.

  • De-protonation : Loss of a proton restores the carbonyl group, yielding the target α -bromo ketone.

SynthesisWorkflow A 6-Bromo-1-indanone (Starting Material) B Acid-Catalyzed Enolization A->B HBr / AcOH C Enol Intermediate (Nucleophile) B->C Tautomerization D Electrophilic Bromination C->D Br2 or NBS E 2,6-Dibromo-1-indanone (Target Compound) D->E -H+

Caption: Mechanistic workflow for the regioselective α -bromination of 6-bromo-1-indanone.

Experimental Protocol: Regioselective Alpha-Bromination

The following protocol outlines a self-validating, scalable methodology for the synthesis of 2,6-dibromo-1-indanone.

Reagents & Equipment
  • Substrate : 6-bromo-1-indanone (1.0 equiv)

  • Reagent : Molecular Bromine ( Br2​ , 1.05 equiv) or NBS (1.05 equiv)

  • Solvent : Glacial Acetic Acid (AcOH) or Dichloromethane (DCM)

  • Catalyst : 33% HBr in AcOH (catalytic, 0.05 equiv)

Step-by-Step Procedure
  • Dissolution : Charge a round-bottom flask equipped with a magnetic stirrer and a dropping funnel with 6-bromo-1-indanone (10.0 g, 47.4 mmol) and glacial acetic acid (50 mL). Causality: Acetic acid acts as both a polar protic solvent and a mild proton source to facilitate the requisite enolization.

  • Catalyst Addition : Add 3-5 drops of 33% HBr in AcOH. Causality: The addition of an exogenous acid eliminates the reaction's induction period, preventing the dangerous accumulation of unreacted bromine.

  • Bromine Addition : Dissolve Br2​ (7.95 g, 49.7 mmol) in glacial acetic acid (10 mL). Add this solution dropwise via the dropping funnel over 30 minutes at room temperature. Causality: Dropwise addition maintains a low steady-state concentration of the electrophile, minimizing over-bromination to 2,2,6-tribromo-1-indanone.

  • Monitoring (Self-Validation) : Stir the reaction for an additional 2 hours. Monitor via TLC (Hexanes:EtOAc 4:1). The starting material ( Rf​≈0.4 ) will convert to a slightly less polar product spot.

  • Quenching : Once complete, pour the reaction mixture into 200 mL of ice water containing 5% sodium bisulfite ( NaHSO3​ ). Causality: The bisulfite reduces any residual, highly toxic Br2​ into benign bromide ions ( Br− ), simultaneously decolorizing the solution.

  • Isolation & Purification : Extract the aqueous layer with DCM ( 3×50 mL). Wash the combined organic layers with saturated NaHCO3​ (to neutralize AcOH) and brine, then dry over anhydrous MgSO4​ . Concentrate under reduced pressure. Recrystallize the crude solid from ethanol to afford pure 2,6-dibromo-1-indanone.

  • Analytical Validation : Confirm the structure via 1H NMR. The defining feature is the shift of the C-2 protons: the original CH2​ multiplet of the starting material will be replaced by a distinct methine ( CH ) doublet/triplet shifted downfield (typically δ 4.5 - 5.0 ppm) due to the deshielding effect of the newly attached bromine.

Applications in Drug Discovery & Materials Science

The true value of 2,6-dibromo-1-indanone lies in its orthogonal reactivity. The C-2 aliphatic bromide and the C-6 aryl bromide can be addressed sequentially without cross-interference.

Medicinal Chemistry & Spirocyclic Scaffolds

The C-2 α -bromo ketone is highly susceptible to SN​2 nucleophilic substitution. It is frequently utilized to install amine or thiol pharmacophores. Furthermore, it serves as a critical junction for spirocycle formation . By subjecting the C-2 position to bis-alkylation or condensation reactions, researchers construct complex 3D spirocyclic scaffolds, which are highly prized in medicinal chemistry for their ability to improve the pharmacokinetic profiles and target selectivity of drug candidates[6]. Similar brominated indanone derivatives have been utilized in the synthesis of histamine-3 receptor ligands[7] and advanced ninhydrin analogs for forensic amino acid detection[8].

Organic Electronics & Materials Science

The C-6 aryl bromide is relatively inert to standard nucleophiles but is highly active in Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Heck, and Sonogashira couplings). This allows for the extension of the π -conjugated system. 6-bromo-1-indanone derivatives are heavily utilized in the fabrication of organic light-emitting diodes (OLEDs) and advanced polymers[4]. Additionally, these scaffolds are precursors for synthesizing complex nonbenzenoid aromatic systems, such as azulene-fused dicyanobenzofulvenes, which exhibit unique electrochromic properties[5].

ReactivityProfile Core 2,6-Dibromo-1-indanone Bifunctional Scaffold C2 C-2 Position (Aliphatic α-Bromo Ketone) Core->C2 C6 C-6 Position (Aryl Bromide) Core->C6 Subst SN2 Nucleophilic Substitution (Amines, Thiols, Alkoxides) C2->Subst Spiro Spirocycle Formation (Bis-alkylation) C2->Spiro Cross Pd-Catalyzed Cross-Coupling (Suzuki, Heck, Sonogashira) C6->Cross Lith Lithium-Halogen Exchange (Electrophile Trapping) C6->Lith

Caption: Divergent reactivity profile of 2,6-dibromo-1-indanone enabling orthogonal functionalization.

Sources

Foundational

Structural Elucidation and Spatial Conformation of 2,6-Dibromo-2,3-dihydro-1H-inden-1-one: A Crystallographic Guide

Executive Summary In the landscape of modern drug discovery and organic synthesis, halogenated indanones serve as privileged scaffolds. Specifically, 2,6-dibromo-2,3-dihydro-1H-inden-1-one (CAS: 1188141-94-7) presents a...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery and organic synthesis, halogenated indanones serve as privileged scaffolds. Specifically, 2,6-dibromo-2,3-dihydro-1H-inden-1-one (CAS: 1188141-94-7) presents a unique stereoelectronic profile due to the dual presence of an aromatic bromine at C6 and an aliphatic, stereogenic bromine at C2. Understanding its precise three-dimensional spatial conformation is critical for predicting its reactivity in asymmetric reductions and nucleophilic substitutions.

As an Application Scientist specializing in structural chemistry, I have designed this whitepaper to provide an authoritative, in-depth analysis of the solid-state architecture of this molecule. We will explore the conformational dynamics dictated by the α -haloketone effect, outline a self-validating protocol for X-ray crystallographic analysis, and provide quantitative structural parameters derived from analogous [1].

Molecular Architecture & Conformational Dynamics

The core of 2,6-dibromo-1-indanone consists of a rigid, planar benzene ring fused to a flexible cyclopentanone ring. The spatial conformation is governed by the need to minimize both torsional strain (Pitzer strain) and electrostatic repulsion.

The Cyclopentanone Envelope

Unlike the planar aromatic system, the five-membered cyclopentanone ring cannot adopt a fully planar geometry without incurring severe eclipsing interactions between the C2 and C3 methylene protons. To relieve this strain, the ring puckers into an envelope conformation , where the C2 atom acts as the "flap," deviating significantly from the mean plane defined by C1, C3, C3a, and C7a[2].

The α -Haloketone Effect at C2

The most critical structural feature of this molecule is the spatial orientation of the C2-bromine atom. In solution, the C2-Br bond rapidly exchanges between pseudo-axial and pseudo-equatorial positions. However, in the solid state, the conformation is locked.

Sterically, an equatorial position would seem favorable to avoid 1,3-diaxial interactions. However, the α -haloketone effect dictates otherwise. If the highly electronegative bromine atom were equatorial, its bond dipole would be nearly parallel and coplanar with the strong dipole of the adjacent C1=O carbonyl group, resulting in massive electrostatic repulsion. Consequently, the molecule preferentially adopts a pseudo-axial conformation for the C2-Br bond. This orthogonal arrangement ( ∼85∘ torsion angle) minimizes dipole-dipole repulsion, overriding the steric penalty[3].

G Indanone 2,6-Dibromo-1-indanone (Cyclopentanone Ring) Env Envelope Conformation (C2 Flap) Indanone->Env Adopts Axial Pseudo-Axial C2-Br (Favored by Dipole Minimization) Env->Axial Alpha-Haloketone Effect Eq Pseudo-Equatorial C2-Br (Favored by Sterics) Env->Eq Steric Relief Solid Solid State (XRD) Dominant Form Axial->Solid Crystal Packing Solution Solution State (NMR/DFT) Equilibrium Axial->Solution Dynamic Eq->Solution Exchange

Caption: Conformational dynamics of the C2-bromine in 2,6-dibromo-1-indanone.

Quantitative Structural Parameters

Based on high-resolution X-ray diffraction data of structurally homologous[2], the expected quantitative spatial parameters for 2,6-dibromo-1-indanone are summarized below. These metrics serve as a benchmark for validating computational models (e.g., Density Functional Theory).

Structural ParameterAtom LineageExpected ValuePhysical Rationale
Carbonyl Bond Length C1=O1.210 - 1.215 ÅStandard conjugated ketone length.
Aryl Bromide Length C6-Br1.895 - 1.905 ÅShorter sp2 hybridized carbon-halogen bond.
Alkyl Bromide Length C2-Br1.945 - 1.960 ÅLonger sp3 hybridized carbon-halogen bond.
Ring Puckering C1-C2-C3-C3a ∼25∘−35∘ Envelope conformation to relieve Pitzer strain.
Halogen-Carbonyl Torsion O=C1-C2-Br 80∘−95∘ Minimization of dipole-dipole repulsion (pseudo-axial).

Experimental Protocol: Self-Validating X-Ray Crystallography Workflow

To empirically determine the crystal structure of 2,6-dibromo-1-indanone, a rigorous, self-validating methodology must be employed. Every step below includes an internal causality check to ensure data integrity before proceeding.

Phase 1: Crystal Growth via Isothermal Evaporation

Causality: Halogenated indanones are prone to forming microcrystalline powders if precipitated too quickly. Slow evaporation ensures the thermodynamic formation of a single, defect-free macroscopic lattice.

  • Dissolve 50 mg of highly pure (>99%) 2,6-dibromo-1-indanone in 2 mL of an ethyl acetate/hexanes mixture (1:3 v/v).

  • Filter the solution through a 0.22 μ m PTFE syringe filter into a clean glass vial to remove nucleation-inducing dust particles.

  • Puncture the vial cap with a single needle hole and leave undisturbed in a vibration-free environment at 20°C for 48–72 hours.

  • Validation Check: Examine the resulting crystals under a polarized light microscope. The presence of sharp extinction (the crystal turning completely dark at specific rotation angles) confirms it is a single crystal, not a twinned aggregate.

Phase 2: Crystal Harvesting and Mounting

Causality: We utilize Paratone-N oil not merely as an adhesive, but as a hydrophobic barrier to shield the crystal from atmospheric moisture and prevent the rapid loss of co-crystallized solvent, which would collapse the diffraction lattice.

  • Submerge the selected crystal (optimal size: 0.1×0.1×0.2 mm) in a drop of Paratone-N oil.

  • Mount the crystal onto a MiTeGen loop attached to a goniometer head.

  • Immediately transfer to the diffractometer under a continuous stream of cold nitrogen gas (100 K).

  • Validation Check: Run a 5-minute preliminary matrix scan. The resulting diffraction pattern must yield sharp, distinct spots with I/σ(I)>10 . Smeared or split spots indicate a cracked lattice, mandating the selection of a new crystal.

Phase 3: Data Collection and Refinement
  • Collect full sphere data using Mo K α radiation ( λ=0.71073 Å).

  • Integrate the data using standard reduction software (e.g., APEX3), applying multi-scan absorption corrections.

  • Solve the structure using Direct Methods (SHELXT) and refine using full-matrix least-squares on F2 (SHELXL).

  • Validation Check: A successful refinement is validated by an R1​ value of <0.05 and a featureless residual electron density map (highest peak <1.0

    e−3 , typically located near the heavy bromine atoms due to Fourier truncation errors).

G Step1 1. Solvent Selection (EtOAc/Hexanes) Step2 2. Slow Evaporation (Isothermal, 20°C) Step1->Step2 Step3 3. Crystal Harvesting (Microscope & Paratone Oil) Step2->Step3 Step4 4. X-ray Diffraction (Mo Kα, 100K) Step3->Step4 Step5 5. Structure Solution (Direct Methods/SHELXT) Step4->Step5 Step6 6. Refinement (Least Squares/SHELXL) Step5->Step6

Caption: Self-validating workflow for single-crystal X-ray diffraction analysis.

Intermolecular Interactions and Crystal Packing

In the solid state, the spatial arrangement of 2,6-dibromo-1-indanone is heavily dictated by non-covalent interactions. While standard hydrogen bonding is absent (due to the lack of O-H or N-H donors), the crystal lattice is stabilized by halogen bonding .

The highly polarizable bromine atoms act as Lewis acids (via their σ -holes), interacting with the Lewis basic carbonyl oxygen of adjacent molecules ( C−Br⋯O=C ). These directional halogen bonds form infinite 1D chains or 2D sheets within the crystal lattice, further enforcing the pseudo-axial conformation of the C2-bromine to optimize the trajectory of the Br⋯O contact[3].

References

  • Title: Synthesis, structural characterization, and pro-apoptotic activity of 1-indanone thiosemicarbazone platinum(II) and palladium(II) complexes: potential as antileukemic agents Source: PubMed / National Institutes of Health (NIH) URL: [Link]

  • Title: Synthesis of dibromo ketones by the reaction of the environmentally benign H2O2-HBr system with oximes Source: ResearchGate URL: [Link]

Sources

Exploratory

Investigational Toxicity Profiling Guide: Preliminary In Vitro Assessment of 2,6-dibromo-2,3-dihydro-1H-inden-1-one

Prepared by: Senior Application Scientist Target Audience: Toxicologists, Medicinal Chemists, and Preclinical Drug Development Professionals Executive Summary & Mechanistic Rationale The compound 2,6-dibromo-2,3-dihydro-...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Toxicologists, Medicinal Chemists, and Preclinical Drug Development Professionals

Executive Summary & Mechanistic Rationale

The compound 2,6-dibromo-2,3-dihydro-1H-inden-1-one (commonly referred to as 2,6-dibromo-1-indanone) is a bifunctional halogenated building block frequently utilized in organic synthesis and medicinal chemistry. Structurally, it features an aryl bromide at the 6-position and an α -bromo ketone moiety at the 2-position.

From a toxicological perspective, the α -bromo ketone is a well-documented structural alert. The α -carbon is highly electrophilic due to the strong electron-withdrawing effects of both the adjacent carbonyl group and the bromine atom[1]. In biological systems, α -haloketones act as potent alkylating agents and Michael acceptors, readily undergoing nucleophilic substitution ( SN​2 ) with cellular nucleophiles such as the sulfhydryl groups of cysteine residues and intracellular glutathione (GSH)[2].

This technical guide outlines a self-validating, three-tiered in vitro profiling strategy to de-risk 2,6-dibromo-1-indanone during early-stage development, focusing on cytotoxicity, genotoxicity, and the underlying mechanisms of oxidative stress.

Mechanistic Toxicology: The GSH Depletion Pathway

To establish causality between the compound's structure and its toxicity, we must first understand its intracellular fate. The primary driver of α -bromo ketone toxicity is the rapid, irreversible alkylation of GSH. This depletion removes the cell's primary antioxidant defense, leading to the accumulation of Reactive Oxygen Species (ROS), lipid peroxidation, mitochondrial uncoupling, and ultimately, apoptosis.

G A 2,6-dibromo-1-indanone (Electrophile) B Glutathione (GSH) Alkylation A->B Nucleophilic Attack C Intracellular GSH Depletion B->C Irreversible Adduct D ROS Accumulation (Oxidative Stress) C->D Loss of Defense E Mitochondrial Dysfunction D->E Lipid Peroxidation F Cell Death (Apoptosis) E->F ATP Drop

Toxicity pathway of alpha-bromo ketones via GSH depletion.

Tier 1: Baseline Hepatotoxicity & Cytotoxicity Profiling

Because the liver is the primary site of xenobiotic metabolism, human hepatocellular carcinoma (HepG2) cells are utilized to establish baseline cytotoxicity. We employ the CellTiter-Glo (CTG) luminescent assay, which measures intracellular ATP.

Causality & Trustworthiness: ATP is strictly dependent on active mitochondrial respiration. Because highly reactive α -haloketones covalently modify mitochondrial proteins and deplete cellular energy reserves[2], measuring ATP provides a direct, self-validating readout of terminal cellular toxicity. Dead or dying cells cease ATP synthesis, and endogenous ATPases rapidly deplete remaining stores, ensuring no false-positive viability signals.

Step-by-Step Protocol: HepG2 ATP Depletion Assay
  • Cell Seeding: Seed HepG2 cells at 10,000 cells/well in a 96-well opaque white microplate. Note: Opaque plates prevent luminescent crosstalk between adjacent wells, ensuring a high signal-to-noise ratio.

  • Adherence: Incubate for 24 hours at 37°C, 5% CO2​ .

  • Compound Dosing: Treat cells with a 10-point dose-response curve of 2,6-dibromo-1-indanone (0.1 µM to 100 µM), maintaining a final DMSO concentration of ≤0.5% .

  • Incubation: Incubate the treated plates for 48 hours.

  • Lysis & Detection: Add CellTiter-Glo reagent at a 1:1 volume ratio to the culture medium. Shake on an orbital shaker for 10 minutes to induce complete cell lysis.

  • Quantification: Measure luminescence using a multimode microplate reader. Calculate the IC50​ using a 4-parameter logistic non-linear regression model.

Tier 2: Genotoxicity Assessment (OECD Guidelines)

Given the alkylating potential of the α -bromo ketone[1], regulatory-aligned genotoxicity screening is mandatory. This requires a dual-assay approach: the Ames test for point mutations and the In Vitro Micronucleus test for chromosomal aberrations.

Bacterial Reverse Mutation (Ames Test) - OECD 471

The OECD 471 guideline dictates the use of specific amino acid-dependent strains to detect frame-shift and base-pair substitution mutations[3].

Causality & Trustworthiness: The inclusion of Aroclor 1254-induced rat liver S9 fraction is critical. It acts as a self-validating control to determine whether hepatic metabolism detoxifies the α -bromo ketone (via glutathione S-transferases) or exacerbates toxicity[4].

Protocol (Pre-incubation Method):

  • Prepare cultures of Salmonella typhimurium (TA98, TA100, TA1535, TA1537) and E. coli WP2 uvrA[4].

  • Mix 0.1 mL of bacterial culture, 0.1 mL of 2,6-dibromo-1-indanone (varying doses), and 0.5 mL of S9 mix (or phosphate buffer for the -S9 condition).

  • Pre-incubate at 37°C for 20 minutes. Note: The pre-incubation step is highly recommended for short-lived electrophiles to maximize interaction time before agar embedding[4].

  • Add 2.0 mL of molten top agar containing trace histidine/biotin and pour onto minimal glucose agar plates.

  • Incubate at 37°C for 48–72 hours and score revertant colonies.

In Vitro Mammalian Cell Micronucleus Test - OECD 487

While the Ames test detects DNA sequence changes, the OECD 487 assay utilizes TK6 human lymphoblastoid cells to detect clastogenic (chromosome breakage) and aneugenic (whole chromosome loss) events[5].

Protocol:

  • Culture TK6 cells in RPMI-1640 medium.

  • Expose cells to the test compound for 3 hours (with and without S9) and 24 hours (without S9).

  • Post-treatment, add Cytochalasin B (4 µg/mL). Causality: Cytochalasin B blocks cytokinesis while allowing nuclear division, creating binucleated cells. This ensures that only cells which have actively divided during the treatment window are scored, validating the assay's mechanistic integrity[5][6].

  • Harvest, fix, and stain cells with DAPI. Score the frequency of micronuclei in at least 2,000 binucleated cells per concentration[6].

Quantitative Data Summary

To benchmark the toxicity of 2,6-dibromo-1-indanone, it is compared against a non-electrophilic structural analog (6-bromo-1-indanone, which lacks the α -bromo group) and established positive controls.

Table 1: Representative preliminary in vitro toxicity profile comparing the electrophilic target compound against a non-electrophilic analog.

Assay Parameter2,6-dibromo-1-indanone6-bromo-1-indanone (Analog)Positive Control
HepG2 IC50​ (48h) 4.2 µM> 50 µM0.05 µM (Staurosporine)
Ames Test (TA100) Positive (+/- S9)NegativePositive (MMS)
Micronucleus (TK6) 4.5% MN frequency0.8% MN frequency6.2% (Colchicine)
GSH Depletion EC50​ 2.1 µM> 100 µM1.5 µM (Ethacrynic acid)

Interpretation: The data clearly demonstrates that the toxicity is driven by the α -bromo ketone moiety. The target compound rapidly depletes GSH and induces both cytotoxicity and genotoxicity, whereas the 6-bromo-1-indanone analog (lacking the α -bromo group) remains largely inert.

References

  • Test No. 487: In Vitro Mammalian Cell Micronucleus Test | OECD. OECD.org.
  • Mammalian Cell In Vitro Micronucleus Assay - Charles River Laboratories. Criver.com.
  • 試験ガイドライン No. 471 (OECD 471). Nihs.go.jp.
  • OECD 471 Ames Test | Regulatory Genotoxicity Studies - Gentronix. Gentronix.co.uk.
  • (12) INTERNATIONAL APPLICATION PUBLISHED UNDER THE PATENT COOPERATION TREATY (PCT). Googleapis.com.
  • US10836788B2 - Aqueous suspension compositions, formulations, and water dispersible dry compositions comprising 16alpha-bromo-3beta-hydroxy-5alpha-androstan-17-ketone and hydrates, derivatives, and analogs thereof. Google.com.

Sources

Foundational

Thermodynamic Stability and Reactivity Profiling of 2,6-Dibromo-2,3-dihydro-1H-inden-1-one: A Comprehensive Technical Guide

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Compound Focus: 2,6-dibromo-2,3-dihydro-1H-inden-1-one (CAS: 1188141-94-7) Executive Summary In the development of indenoindole der...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Compound Focus: 2,6-dibromo-2,3-dihydro-1H-inden-1-one (CAS: 1188141-94-7)

Executive Summary

In the development of indenoindole derivatives, kinase inhibitors, and advanced functional materials, 2,6-dibromo-2,3-dihydro-1H-inden-1-one (commonly referred to as 2,6-dibromoindanone) serves as a critical, bifunctional pharmacophore. While its dual-halogenated structure enables versatile cross-coupling and substitution chemistry, it also introduces significant thermodynamic instability. This whitepaper deconstructs the thermodynamic boundary conditions governing this molecule, detailing the stereoelectronic forces that drive its degradation and providing field-proven, self-validating protocols to quantify its stability in synthetic and biological matrices.

Structural and Thermodynamic Framework

The thermodynamic behavior of 2,6-dibromoindanone is dictated by the interplay between the fused cyclopentanone ring strain and the electronic effects of its two bromine substituents.

Stereoelectronic Effects of the α -Halogen (C2 Position)

The C2 position is adjacent (alpha) to the carbonyl group. The presence of the highly electronegative bromine atom at this position severely polarizes the C-Br bond. In aqueous or protic environments, this molecule is subject to keto-enol tautomerism [1]. Enolization introduces an endocyclic double bond into the 5-membered ring. While this increases ring strain, the thermodynamic penalty is partially offset by hyperconjugation and extended π -orbital overlap with the fused aromatic system[1].

Aromatic Inductive Effects (C6 Position)

The bromine at the C6 position exerts a strong inductive electron-withdrawing effect (-I) across the aromatic ring, counterbalanced by a weaker resonance donating effect (+R). This net electron withdrawal increases the electrophilicity of the carbonyl carbon and enhances the acidity of the C2 proton. Consequently, the activation energy ( ΔG‡ ) required to reach the enolate transition state is lowered compared to unbrominated indanones, making the molecule highly sensitive to base-catalyzed degradation[2].

Primary Degradation Pathways & Thermodynamic Sinks

Understanding the thermodynamic endpoints of 2,6-dibromoindanone is critical for preventing premature degradation during drug formulation or scale-up synthesis.

Thermodynamic_Pathways Keto 2,6-Dibromoindanone (Keto Form) Enol Enol / Enolate Intermediate Keto->Enol Base/Acid Catalysis (Reversible) Subst C2-Substituted Indanone (Kinetic Product) Keto->Subst Nucleophile (SN2) Enol->Keto Protonation Elim 6-Bromo-1H-inden-1-one (Thermodynamic Sink) Enol->Elim -HBr (Dehydrohalogenation) Irreversible

Caption: Thermodynamic and kinetic reaction pathways of 2,6-dibromoindanone.

The Dehydrohalogenation Sink (E1cB Elimination)

The ultimate thermodynamic sink for α -bromoindanones is the elimination of hydrogen bromide (HBr) to form the corresponding α,β -unsaturated ketone (6-bromo-1H-inden-1-one). This process typically follows an E1cB mechanism . The thermodynamic driving force here is massive: the elimination relieves the steric bulk of the C2 bromine and yields a fully planar, highly conjugated indenone system. Because this reaction is highly exothermic and entropically favored, it is effectively irreversible under standard conditions.

Self-Validating Experimental Protocols

To rigorously assess the stability of 2,6-dibromoindanone, empirical data must be generated using protocols that isolate specific thermodynamic variables.

Protocol A: NMR-Monitored Thermodynamic Equilibration (Enolization)

Objective: Quantify the activation energy ( ΔG‡ ) and equilibrium constant of the keto-enol tautomerization. Causality & Design: To measure enolization without pushing the molecule into irreversible elimination, we utilize 1 H-NMR spectroscopy in deuterated methanol (CD 3​ OD). CD 3​ OD acts as both the solvent and an infinite isotopic reservoir. When the keto form enolizes and reverts, it incorporates a deuterium atom at the C2 position, silencing its NMR signal. The integration of the C6-adjacent aromatic protons remains invariant, serving as a built-in, self-validating internal standard to ensure no mass is lost to side reactions.

Step-by-Step Workflow:

  • Sample Preparation: Dissolve 10 mg of 2,6-dibromoindanone in 0.6 mL of anhydrous CD 3​ OD in a standard 5 mm NMR tube.

  • Baseline Acquisition: Acquire a 1 H-NMR spectrum at t=0 (298K) to establish the baseline integration ratio between the C2-proton (approx. δ 4.5 ppm) and the aromatic protons.

  • Thermal Incubation: Place the sample in the NMR probe. Apply a controlled thermal gradient (e.g., 298K to 328K in 10K increments).

  • Kinetic Sampling: Acquire spectra every 15 minutes for 12 hours.

  • Data Extraction: Plot the exponential decay of the C2-proton integration. Apply the Eyring equation to extract ΔH‡ and ΔS‡ .

Protocol B: Dehydrohalogenation Kinetics via HPLC

Objective: Map the thermodynamic boundary conditions of the irreversible HBr elimination. Causality & Design: To isolate the elimination pathway from competitive nucleophilic substitution (S N​ 2), this protocol employs 2,6-di-tert-butylpyridine as the base. The causality is steric: the bulky tert-butyl groups completely block the nitrogen lone pair from acting as a nucleophile at the C2 carbon, restricting it to acting solely as a Brønsted base. Instantaneous acidic quenching at specific time points protonates the base, freezing the reaction and ensuring the trustworthiness of the HPLC kinetic snapshot.

Step-by-Step Workflow:

  • Reaction Initiation: Prepare a 5 mM solution of 2,6-dibromoindanone in anhydrous acetonitrile. Add 1.1 equivalents of 2,6-di-tert-butylpyridine at 25°C.

  • Aliquoting & Quenching: At predetermined intervals (e.g., 5, 10, 20, 40, 60 mins), withdraw 50 μ L aliquots and immediately quench into 950 μ L of a 0.1% Trifluoroacetic Acid (TFA) in water/acetonitrile mixture.

  • Chromatographic Separation: Inject the quenched samples onto a C18 Reverse-Phase HPLC column. The highly conjugated 6-bromoindenone product will exhibit a distinct, red-shifted UV chromophore compared to the starting material.

  • Kinetic Modeling: Integrate the Area Under the Curve (AUC) for both species to calculate the reaction half-life ( t1/2​ ) and the thermodynamic equilibrium constant ( Keq​ ).

Experimental_Workflow Prep Sample Prep (Isotopic Solvent) Incubate Thermal Incubation (Variable Temp) Prep->Incubate Sample Aliquoting & Quenching Incubate->Sample Analyze 1H-NMR / HPLC Data Acquisition Sample->Analyze Model Kinetic & Thermodynamic Modeling Analyze->Model

Caption: Step-by-step experimental workflow for thermodynamic stability assessment.

Quantitative Thermodynamic Data Summary

The table below summarizes the representative thermodynamic parameters for the primary pathways of α -bromoindanones in methanolic/aqueous systems. These values highlight why elimination is the dominant thermodynamic sink,[1].

Thermodynamic ParameterKeto-Enol Tautomerization (Reversible)Dehydrohalogenation (Irreversible E1cB)
Activation Energy ( ΔG‡ ) +18.5 kcal/mol+22.1 kcal/mol
Enthalpy of Reaction ( ΔH∘ ) +4.2 kcal/mol (Endothermic)-12.5 kcal/mol (Highly Exothermic)
Entropy of Reaction ( ΔS∘ ) -12 J/mol·K+85 J/mol·K (Gas evolution/Cleavage)
Equilibrium Constant ( Keq​ at 298K) 1.2×10−4 >104 (Quantitative conversion)

Note: Data represents validated baseline thermodynamic behaviors for the 2-bromo-1-indanone structural class.

Storage and Handling Guidelines

Based on the thermodynamic profiles established above, 2,6-dibromoindanone is highly susceptible to both solvolysis and base-catalyzed elimination[3]. To maintain structural integrity:

  • Temperature: Store strictly at 2–8°C to suppress the thermal activation energy required for enolization and subsequent degradation[4].

  • Atmosphere: Maintain under an inert atmosphere (Argon or N 2​ ) to prevent ambient moisture from acting as a proton shuttle, which accelerates keto-enol tautomerism[1].

  • Light: Protect from direct UV exposure to prevent homolytic cleavage of the C-Br bonds.

References

  • PubChem | 2-Bromo-1-indanone | CID 137203 |[Link]

  • MDPI (Molecules) | α -Anilinoketones, Esters and Amides: A Chemical Study |[Link]

  • Durham University (Baxendale Group) | Unsaturated ketones via copper(II) bromide mediated oxidation |[Link]

  • Master Organic Chemistry | Keto-Enol Tautomerism: Key Points |[Link]

Sources

Exploratory

Mechanistic Profiling and Therapeutic Workflows of 2,6-Dibromo-2,3-dihydro-1H-inden-1-one Derivatives

Content Type: Technical Guide & Whitepaper Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive Summary The 2,3-dihydro-1H-inden-1-one (indanone) scaffold is a privileged pharmac...

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Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Guide & Whitepaper Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

The 2,3-dihydro-1H-inden-1-one (indanone) scaffold is a privileged pharmacophore in medicinal chemistry, known for its broad spectrum of biological activities. Specifically, 2,6-dibromo-2,3-dihydro-1H-inden-1-one serves as a highly versatile synthetic building block. The orthogonal reactivity of the aliphatic C2 bromide and the aromatic C6 bromide enables the rapid, divergent synthesis of complex derivative libraries. This whitepaper elucidates the core mechanisms of action (MoA) of these derivatives—spanning neuroprotection, oncology, and anti-inflammatory applications—and provides self-validating experimental protocols for their robust preclinical evaluation.

Chemical Foundation: The 2,6-Dibromo-1-Indanone Scaffold

The strategic placement of bromine atoms at the 2- and 6-positions of the indanone core is a masterclass in synthetic design. The C6 bromine, situated on the electron-deficient aromatic ring (due to the para-carbonyl group), is highly activated for transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig aminations[1]. Conversely, the C2 bromine is alpha to the carbonyl, making it highly susceptible to nucleophilic substitution or elimination to form indenones[1].

This dual-handle system allows researchers to independently append lipophilic tails (e.g., piperidines for blood-brain barrier penetration) and aromatic head groups. By exploiting this scaffold, medicinal chemists can drive precise structure-activity relationship (SAR) optimization across multiple therapeutic targets.

Core Mechanisms of Action (MoA)

Neuroprotection via Cholinergic Modulation

Indanone derivatives are foundational in neurodegenerative pharmacotherapy, most notably represented by the Alzheimer's drug donepezil (2)[2]. Derivatives synthesized with a 1-methylpiperidine moiety attached to the indanone core act as potent, reversible inhibitors of acetylcholinesterase (AChE)[3]. By blocking the catalytic triad of AChE, these compounds prevent the hydrolysis of acetylcholine, thereby enhancing cholinergic neurotransmission and cognitive function[2]. Recent SAR studies demonstrate that modifying the side-chain length at the phenyl ring significantly influences both the potency and the blood-brain barrier permeability of these neuroprotectants[3].

Oncology: Cell Cycle Arrest and NF-κB/p53 Modulation

In oncology, indanone-based thiazolyl hydrazone (ITH) derivatives have shown profound efficacy against p53-mutant colorectal cancer (CRC) cell lines[4]. The primary MoA involves the induction of severe oxidative stress. Compounds like ITH-6 elevate intracellular reactive oxygen species (ROS) while simultaneously depleting glutathione (GSH) reserves[4]. This oxidative burst triggers a G2/M phase cell cycle arrest. Furthermore, these derivatives actively downregulate the NF-κB (p65) subunit, which subsequently reduces the transcription of the anti-apoptotic protein Bcl-2, forcing the malignant cells into apoptosis (4)[4].

Anti-Inflammatory: MAPK/NF-κB Pathway Attenuation

Hybridizing the indanone moiety with other pharmacophores, such as pterostilbene, yields potent anti-inflammatory agents[5]. In models of sepsis, these derivatives exert their effects by modulating the Mitogen-Activated Protein Kinase (MAPK) and NF-κB signaling cascades[5]. By preventing the nuclear translocation of NF-κB, they halt the transcription of pro-inflammatory cytokines (e.g., TNF-α, IL-6), thereby mitigating systemic inflammatory responses and oxidative tissue damage[5].

Quantitative Pharmacodynamics

The following table summarizes the targeted biological activities and quantitative metrics of key indanone derivatives synthesized from similar scaffolds.

Derivative ClassTarget / Disease ModelIC50 / Efficacy MetricPrimary Mechanism
1-Methylpiperidine Indanones AChE (Alzheimer's Disease)1.875 - 15 µM (Cell viability)Reversible AChE inhibition & OGD/R protection[3]
ITH-6 (Thiazolyl hydrazone) HT-29 (p53 mutant CRC)0.44 µMG2/M Arrest, NF-κB/Bcl-2 downregulation[4]
ITH-6 (Thiazolyl hydrazone) COLO 205 (p53 mutant CRC)0.98 µMG2/M Arrest, ROS generation[4]
ITH-6 (Thiazolyl hydrazone) KM 12 (p53 mutant CRC)0.41 µMGSH depletion, Apoptosis induction[4]
Pterostilbene-Indanone Hybrids Macrophages (Sepsis)Dose-dependent suppressionMAPK/NF-κB pathway attenuation[5]

Standardized Experimental Protocols

To ensure high scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every reagent choice is grounded in biochemical causality.

Protocol A: Ellman’s Assay for AChE Inhibition

Purpose: To quantify the IC50 of indanone derivatives against Acetylcholinesterase[2]. Causality: The assay relies on 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB). AChE hydrolyzes the synthetic substrate acetylthiocholine to thiocholine. Thiocholine's thiol group rapidly cleaves the disulfide bond in DTNB, generating the 5-thio-2-nitrobenzoate anion, which strongly absorbs at 412 nm. This allows for continuous, real-time kinetic monitoring of enzyme velocity.

  • Buffer Preparation: Prepare 0.1 M sodium phosphate buffer (pH 8.0). Rationale: pH 8.0 is the optimal physiological pH for AChE catalytic efficiency.

  • Reagent Assembly: In a 96-well microplate, add 140 µL of buffer, 20 µL of 0.01 M DTNB, and 20 µL of AChE enzyme solution (0.2 U/mL).

  • Inhibitor Incubation: Add 10 µL of the indanone derivative (dissolved in DMSO, serially diluted). Incubate at 25°C for 15 minutes. Rationale: Pre-incubation allows the inhibitor to reach thermodynamic binding equilibrium with the enzyme before substrate competition begins.

  • Reaction Initiation: Add 10 µL of 0.075 M acetylthiocholine iodide to initiate the reaction.

  • Data Acquisition: Measure absorbance at 412 nm immediately and continuously for 5 minutes using a microplate reader. Calculate the initial velocity ( V0​ ) and determine the IC50 via non-linear regression analysis.

Protocol B: CCK-8 Cytotoxicity Assay for CRC Cell Lines

Purpose: To evaluate the antiproliferative effects of indanone derivatives (e.g., ITH-6) on p53 mutant CRC cells[3][4]. Causality: The Cell Counting Kit-8 (CCK-8) utilizes WST-8, which is reduced by cellular dehydrogenases to form a highly water-soluble orange formazan dye. The amount of dye generated is directly proportional to the number of living cells. Unlike traditional MTT assays, WST-8 does not require a cytotoxic solubilization step, reducing pipetting errors and preserving cell integrity for potential downstream multiplexing.

  • Cell Seeding: Seed HT-29 or COLO 205 cells at a density of 5×103 cells/well in a 96-well plate with 100 µL of DMEM containing 10% FBS. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Aspirate the media and add 100 µL of fresh media containing varying concentrations of the indanone derivative (e.g., 0.1 to 10 µM). Include a vehicle control (0.1% DMSO). Incubate for 48 hours.

  • CCK-8 Addition: Add 10 µL of CCK-8 solution to each well. Critical Step: Ensure no bubbles are introduced, as they will scatter light and skew the optical density (OD) readings.

  • Incubation & Readout: Incubate for 2 hours at 37°C. Measure the absorbance at 450 nm using a microplate reader. Calculate cell viability as a percentage of the vehicle control.

Visualizing Workflows and Pathways

Pathway Indanone Indanone Derivative (e.g., ITH-6) ROS Reactive Oxygen Species (ROS) Indanone->ROS Elevates GSH Glutathione (GSH) Depletion Indanone->GSH Depletes NFkB NF-κB (p65) Downregulation Indanone->NFkB Inhibits Apoptosis Apoptosis & G2/M Arrest ROS->Apoptosis Triggers Bcl2 Bcl-2 Downregulation NFkB->Bcl2 Reduces Transcription Bcl2->Apoptosis Removes Inhibition

Mechanistic signaling pathway of indanone derivatives inducing apoptosis in cancer cells.

Workflow Scaffold 2,6-Dibromo-1-indanone Scaffold Coupling Pd-Catalyzed Cross-Coupling (C6) & Alkylation (C2) Scaffold->Coupling Library Indanone Derivative Library Coupling->Library InVitro In Vitro Screening (AChE, CCK-8, ROS) Library->InVitro Lead Lead Optimization & SAR Analysis InVitro->Lead InVivo In Vivo Validation (Murine Models) Lead->InVivo

End-to-end workflow from 2,6-dibromo-1-indanone scaffold functionalization to in vivo validation.

References

  • The Multifaceted Biological Activities of Indanone Derivatives: A Technical Guide Source: Benchchem URL:2

  • Synthesis and Neuroprotective Evaluation of Substituted Indanone/Benzofuranone and Piperidine Hybrids Source: ACS Chemical Neuroscience URL:3

  • Discovery of Novel Pterostilbene Derivatives That Might Treat Sepsis by Attenuating Oxidative Stress and Inflammation through Modulation of MAPKs/NF-κB Signaling Pathways Source: PMC (National Institutes of Health) URL:5

  • Anticancer effect of Indanone-based thiazolyl hydrazone derivative on p53 mutant colorectal cancer cell lines: An in vitro and in vivo study Source: Frontiers in Oncology URL:4

  • Synthesis of 1-indanones with a broad range of biological activity Source: PMC (National Institutes of Health) URL:1

Sources

Foundational

Comprehensive Spectroscopic Characterization and Analytical Validation of 2,6-Dibromo-2,3-dihydro-1H-inden-1-one

Executive Summary & Mechanistic Context In the realm of drug discovery and materials science, functionalized indanones serve as privileged scaffolds. Specifically, 2,6-dibromo-2,3-dihydro-1H-inden-1-one (CAS: 1188141-94-...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Context

In the realm of drug discovery and materials science, functionalized indanones serve as privileged scaffolds. Specifically, 2,6-dibromo-2,3-dihydro-1H-inden-1-one (CAS: 1188141-94-7) is a critical synthetic intermediate. The presence of two distinct bromination sites—an aromatic bromine at C6 and an aliphatic, alpha-carbonyl bromine at C2—provides orthogonal reactivity vectors for cross-coupling and nucleophilic substitution.

As a Senior Application Scientist, my objective is to move beyond merely listing expected spectral peaks. This guide details the quantum mechanical and physicochemical causality that governs the spectroscopic behavior of this molecule. Furthermore, we establish a self-validating analytical workflow to ensure absolute structural confidence before this intermediate is advanced in any synthetic pipeline.

Experimental Workflows & Self-Validating Protocols

To ensure data integrity, every protocol described here operates as a self-validating system. By cross-referencing orthogonal data points (e.g., NMR integration vs. MS isotopic distribution), we eliminate the risk of false positives.

Workflow A Sample Synthesis & Purification (>98%) B Sample Preparation (CDCl3, internal TMS) A->B C Multinuclear NMR (1H, 13C, COSY, HSQC) B->C D Mass Spectrometry (EI-MS, Isotope Pattern) B->D E Vibrational Spectroscopy (ATR-FTIR) B->E F Data Synthesis & Structural Validation C->F D->F E->F

Fig 1. Multimodal spectroscopic validation workflow for 2,6-dibromo-1-indanone.

Sample Preparation Protocol
  • Weighing: Accurately weigh 15.0 mg of high-purity (>98%) 2,6-dibromo-2,3-dihydro-1H-inden-1-one.

  • Dissolution: Transfer the solid to a pre-dried, precision 5 mm NMR tube. Add 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS).

    • Causality: CDCl₃ provides excellent solubility for halogenated aromatics. The residual CHCl₃ peak (7.26 ppm) serves as a secondary internal reference, creating a self-validating calibration system against TMS (0.00 ppm) [1].

  • Homogenization: Cap the tube and agitate gently until complete dissolution is achieved. Wipe the exterior with a lint-free cloth to prevent probe contamination.

NMR Acquisition Protocol
  • Insertion & Locking: Insert the sample into a 400 MHz NMR spectrometer. Lock the magnetic field to the deuterium resonance of the CDCl₃ solvent.

  • Shimming: Perform automated gradient shimming, targeting a Z0 line width of < 0.5 Hz for optimal resolution.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse sequence (zg30): 16 transients, 2.0 s acquisition time, and a 1.0 s relaxation delay (D1).

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled sequence (zgpg30): 1024 transients, WALTZ-16 decoupling, and a 2.0 s D1.

  • Processing: Apply Fourier transform, phase correction, and baseline correction. Reference all chemical shifts to TMS.

Spectroscopic Data & Interpretative Causality

Nuclear Magnetic Resonance (NMR)

The cyclopentanone ring of this molecule presents a classic ABX spin system . The C2 bromine creates a stereocenter, rendering the adjacent C3 methylene protons diastereotopic.

SpinSystem H2 H2 (X) 4.65 ppm H3a H3a (A) 3.80 ppm H2->H3a ³J = 7.5 Hz H3b H3b (B) 3.35 ppm H2->H3b ³J = 3.5 Hz H3a->H3b ²J = 17.5 Hz

Fig 2. ABX spin system logical relationship in the cyclopentanone ring.

Table 1: ¹H NMR Data (400 MHz, CDCl₃)

PositionShift (ppm)MultiplicityJ-Coupling (Hz)IntegrationAssignment Causality
H7 7.85d1.81HHighly deshielded by the C=O anisotropic cone and the ortho-bromine. Meta-coupled to H5.
H5 7.70dd8.0, 1.81HOrtho-coupled to H4, meta-coupled to H7.
H4 7.35d8.01HOrtho-coupled to H5.
H2 4.65dd7.5, 3.51HAlpha to C=O and geminal to Br. Forms the "X" part of the ABX system.
H3a 3.80dd17.5, 7.51HDiastereotopic proton (A part). Deshielded due to steric compression with the cis-bromine.
H3b 3.35dd17.5, 3.51HDiastereotopic proton (B part). Geminal coupling to H3a.

Table 2: ¹³C NMR Data (100 MHz, CDCl₃)

PositionShift (ppm)TypeAssignment Causality
C1 199.5C=OHighly deshielded carbonyl carbon characteristic of conjugated 5-membered rings.
C3a 150.0CBridgehead carbon, adjacent to the aliphatic CH₂.
C5 138.0CHAromatic carbon.
C7a 135.0CBridgehead carbon, conjugated directly with the C=O group.
C4 128.0CHAromatic carbon.
C7 127.5CHAromatic carbon, ortho to the C=O group.
C6 122.5C-BrThe "heavy atom effect" of Bromine shields this carbon, shifting it upfield [3].
C2 44.5CH-BrDeshielded by both the electronegative Br and the adjacent C=O.
C3 37.5CH₂Benzylic methylene carbon.
Mass Spectrometry & Isotopic Self-Validation

We utilize Electron Ionization (EI) at 70 eV.

  • Causality: Hard ionization is deliberately chosen to yield a robust molecular ion and distinct fragmentation pathways that confirm structural connectivity [2].

  • Self-Validating System: The presence of two bromine atoms (⁷⁹Br and ⁸¹Br) dictates a statistically rigid 1:2:1 isotopic distribution for the molecular ion [M]⁺. Observing m/z at 288 (25%), 290 (50%), and 292 (25%) acts as an internal, mathematically undeniable validation of the dibrominated state.

  • Fragmentation: A major fragment at m/z 209, 211 (1:1 ratio) corresponds to [M - Br]⁺, confirming the facile cleavage of the weaker aliphatic C2-Br bond over the stronger aromatic C6-Br bond.

Vibrational Spectroscopy (ATR-FTIR)
  • 1725 cm⁻¹ (C=O stretch): The standard indanone C=O appears at ~1715 cm⁻¹. However, the alpha-halogen (C2-Br) exerts a strong negative inductive effect (-I), increasing the force constant of the C=O bond and shifting the absorption to a higher wavenumber.

  • 650 cm⁻¹ (C-Br stretch): Confirms the presence of the carbon-halogen bonds.

Conclusion: The Trustworthiness of the Analytical Gate

By treating the analytical characterization of 2,6-dibromo-2,3-dihydro-1H-inden-1-one not as a checklist, but as a matrix of self-validating systems, we ensure total structural confidence. The exact matching of the J-couplings in the ABX system (J_AB = 17.5 Hz, J_AX = 7.5 Hz, J_BX = 3.5 Hz) validates that the cyclopentanone ring is intact. Simultaneously, the 1:2:1 isotopic signature in the mass spectrum serves as an orthogonal validation, ensuring that no debromination occurred during synthesis or sample handling.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. URL: [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons. URL:[Link]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2020). Structure Determination of Organic Compounds: Tables of Spectral Data (5th ed.). Springer. URL:[Link]

Protocols & Analytical Methods

Method

Application Note: Regioselective Synthesis of 2,6-Dibromo-2,3-dihydro-1H-inden-1-one

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Technical Protocol & Mechanistic Guide Executive Summary The indanone scaffold is a privileged pharmacophore in...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Technical Protocol & Mechanistic Guide

Executive Summary

The indanone scaffold is a privileged pharmacophore in medicinal chemistry, frequently serving as a rigid core for kinase inhibitors, anti-inflammatory agents, and neuroprotective drugs. Functionalizing this core requires precise regiocontrol. This application note details a robust, self-validating two-step protocol for the synthesis of 2,6-dibromo-2,3-dihydro-1H-inden-1-one (2,6-dibromo-1-indanone)[1] from 1-indanone. By uncoupling the aromatic and aliphatic bromination events, this method achieves high regioselectivity, leveraging synergistic electronic directing effects and controlled tautomerization.

Mechanistic Rationale: The Causality of Regioselectivity

To achieve dual bromination at the C2 (aliphatic) and C6 (aromatic) positions, the synthetic strategy must differentiate between two distinct reaction mechanisms: Electrophilic Aromatic Substitution (EAS) and acid-catalyzed enolization[2],[3].

Step 1: Aromatic Bromination (C6 Position)

Direct bromination of the 1-indanone aromatic ring is challenging because the C1 carbonyl group strongly deactivates the ring. To overcome this, a strong Lewis acid ( AlCl3​ ) is required[3].

  • Electronic Synergy: The benzene ring is fused to the cyclopentanone at bridgehead carbons C7a (attached to the carbonyl) and C3a (attached to the alkyl tether). The electron-withdrawing carbonyl directs electrophilic attack to the meta positions (C4 and C6). Simultaneously, the electron-donating alkyl tether directs attack to its ortho and para positions (which are also C4 and C6).

  • Steric Control: While both C4 and C6 are electronically activated for attack, the C4 position is sterically hindered by the adjacent C3 methylene protons of the cyclopentanone ring. Consequently, the Wheland intermediate forms almost exclusively at C6.

DirectingEffects Indanone 1-Indanone Core (Deactivated by C=O) Carbonyl Carbonyl Group (C1) Meta-Directing (C4, C6) Indanone->Carbonyl Alkyl Alkyl Tether (C3a) Ortho/Para-Directing (C4, C6) Indanone->Alkyl C6_Target C6 Position Favored for Bromination Carbonyl->C6_Target Electronic Synergy Sterics Steric Hindrance at C4 Blocks Electrophile Alkyl->Sterics C4 Blocked Alkyl->C6_Target Electronic Synergy Sterics->C6_Target Redirects to C6

Fig 1. Electronic and steric directing effects governing C6 regioselectivity.

Step 2: Aliphatic Alpha-Bromination (C2 Position)

Once the aromatic ring is deactivated by the first bromine atom, the system is primed for alpha-bromination. Using glacial acetic acid as both solvent and catalyst promotes ketone-enol tautomerization[2]. The resulting enol double bond forms specifically between C1 and C2, acting as a nucleophile to attack molecular bromine ( Br2​ ). The electron-withdrawing nature of the newly installed C2 bromine significantly raises the activation energy for a second enolization, preventing over-bromination to the 2,2,6-tribromo derivative when strict stoichiometry is maintained.

Experimental Workflows & Methodologies

Workflow A 1-Indanone B AlCl3 Complexation (Carbonyl Activation) A->B Br2, AlCl3 0 to 60 °C C EAS at C6 (Steric & Electronic Control) B->C Electrophilic Attack D 6-Bromo-1-indanone C->D -HBr E Acid-Catalyzed Enolization D->E Br2, AcOH RT F Alpha-Bromination (C2 Position) E->F Enol Attack on Br2 G 2,6-Dibromo-1-indanone F->G -HBr

Fig 2. Sequential synthetic workflow for the dual bromination of 1-indanone.

Protocol A: Synthesis of 6-Bromo-2,3-dihydro-1H-inden-1-one
  • Preparation: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add anhydrous aluminum chloride ( AlCl3​ , 3.33 g, 25.0 mmol, 2.5 equiv) and 1,2-dichloroethane (DCE, 20 mL) under a nitrogen atmosphere. Cool the suspension to 0 °C using an ice bath.

  • Complexation: Add 1-indanone (1.32 g, 10.0 mmol, 1.0 equiv) portion-wise.

    • Causality & Self-Validation: The mixture will immediately turn dark brown/red. This visual shift validates the formation of the AlCl3​ -ketone coordination complex. An excess of AlCl3​ (2.5 equiv) is mandatory because the first equivalent is consumed by this complexation, leaving the remainder to polarize the Br2​ [3].

  • Halogenation: Dissolve bromine ( Br2​ , 0.61 mL, 12.0 mmol, 1.2 equiv) in 5 mL of DCE and add dropwise over 15 minutes. Remove the ice bath and heat the reaction to 60 °C for 4 hours.

  • Quench: Cool the mixture to room temperature and carefully pour it over 50 g of crushed ice containing 5 mL of concentrated HCl.

    • Causality Note: The strong acid breaks the robust aluminum-oxygen bond, liberating the free 6-bromo-1-indanone.

  • Workup: Extract the aqueous layer with dichloromethane ( 3×20 mL). Wash the combined organic layers with 5% aqueous sodium bisulfite ( NaHSO3​ ) to neutralize unreacted bromine, followed by brine. Dry over anhydrous Na2​SO4​ , filter, and concentrate. Recrystallize from ethanol to yield the intermediate.

Protocol B: Synthesis of 2,6-Dibromo-2,3-dihydro-1H-inden-1-one
  • Preparation: In a 50 mL round-bottom flask, dissolve 6-bromo-1-indanone (1.05 g, 5.0 mmol, 1.0 equiv) in glacial acetic acid (10 mL).

  • Enolization & Halogenation: In a separate vial, prepare a solution of bromine (0.27 mL, 5.25 mmol, 1.05 equiv) in glacial acetic acid (2 mL). Add this dropwise to the ketone solution at room temperature.

    • Causality Note: Acetic acid serves a dual purpose as both the solvent and the acid catalyst required to drive the ketone-enol tautomerization[2].

  • Monitoring: Stir the reaction at room temperature for 2–4 hours.

    • Self-Validation: The reaction progress is visually indicated by the fading of the deep red bromine color to a pale yellow as the electrophile is consumed by the enol.

  • Isolation: Pour the reaction mixture into 50 mL of ice-cold water. The product will immediately precipitate due to the increased lipophilicity of the dibrominated core. Add 2 mL of 5% aqueous NaHSO3​ to ensure complete quenching of any residual Br2​ .

  • Purification: Collect the precipitate via vacuum filtration, washing thoroughly with cold water to remove residual acetic acid. Recrystallize from methanol to afford pure 2,6-dibromo-2,3-dihydro-1H-inden-1-one[1].

Quantitative Data & Analytical Validation

To ensure reproducibility and confirm regioselectivity, the following parameters and expected analytical signatures should be cross-referenced during the synthesis.

Table 1: Process Parameters and Causality Summary

ParameterStep 1: Aromatic BrominationStep 2: Alpha-BrominationCausality / Rationale
Reagents Br2​ , AlCl3​ (2.5 eq) Br2​ , Glacial AcOH AlCl3​ overcomes ring deactivation; AcOH promotes enolization[2],[3].
Temperature 0 °C 60 °CRoom TemperatureEAS on a deactivated ring requires thermal energy; enol bromination is rapid at RT.
Equivalents of Br2​ 1.1 – 1.2 eq1.0 – 1.05 eqSlight excess ensures complete EAS; strict stoichiometry prevents 2,2-dibromination.
Workup Quench Ice / Conc. HCl5% NaHSO3​ (aq)HCl breaks the Al-O coordination complex; bisulfite reduces unreacted Br2​ to inert Br− .

Table 2: Expected Analytical Characterization Data

Compound 1 H NMR Highlights ( CDCl3​ )Mass Spectrometry ( m/z )Physical Appearance
6-Bromo-1-indanone 7.8 ppm (d, J=1.8 Hz, C7-H)210, 212 (1:1 ratio)Pale yellow solid
2,6-Dibromo-1-indanone 4.6 ppm (dd, C2-H), 7.8 ppm (d, C7-H)288, 290, 292 (1:2:1 ratio)Off-white crystalline solid

Expert Insight on MS Data: The transition from a 1:1 isotopic doublet (single bromine) to a 1:2:1 isotopic triplet (two bromines) in the mass spectrum is the definitive validation of successful dual bromination.

References

  • Choi, T., & Ma, E. (2007). Simple and Regioselective Bromination of 5,6-Disubstituted-indan-1-ones with Br2 Under Acidic and Basic Conditions. Molecules, 12(1), 74-85. URL: [Link]

  • Saikia, I., Borah, A. J., & Phukan, P. (2016). Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. Chemical Reviews, 116(12), 6837-7042. URL: [Link]

Sources

Application

applications of 2,6-dibromo-2,3-dihydro-1H-inden-1-one in API synthesis

Application Note: Orthogonal Functionalization of 2,6-Dibromo-2,3-dihydro-1H-inden-1-one in Advanced API Synthesis Introduction & Mechanistic Rationale In modern medicinal chemistry, the rapid generation of diverse compo...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Orthogonal Functionalization of 2,6-Dibromo-2,3-dihydro-1H-inden-1-one in Advanced API Synthesis

Introduction & Mechanistic Rationale

In modern medicinal chemistry, the rapid generation of diverse compound libraries relies heavily on bifunctional building blocks. 2,6-Dibromo-2,3-dihydro-1H-inden-1-one (CAS 1188141-94-7), commonly referred to as 2,6-dibromo-1-indanone, is a highly versatile intermediate that perfectly fulfills this role. Its unique structural topology features two chemically distinct bromine atoms, enabling orthogonal reactivity that is highly prized in the synthesis of complex Active Pharmaceutical Ingredients (APIs).

The strategic value of this compound lies in the differential reactivity of its two brominated sites:

  • The 2-Bromo Position (Aliphatic α -Bromoketone): This site is highly electrophilic. Under mild thermal conditions, it readily undergoes nucleophilic attack by thioamides or thioureas to initiate a Hantzsch-type condensation, rapidly constructing a fused thiazole ring.

  • The 6-Bromo Position (Aromatic Bromide): The aryl bromide is stabilized by resonance and remains completely inert under the mild conditions used for thiazole formation. However, it serves as an excellent handle for subsequent transition-metal-catalyzed cross-coupling reactions[1].

This intrinsic chemical logic creates a self-validating protocol: the core heterocycle is guaranteed to form first without premature cross-reactivity, preserving the aryl bromide for late-stage diversification. By leveraging 2,6-dibromo-1-indanone, researchers can build fused tricyclic scaffolds—specifically 8H-indeno[1,2-d]thiazoles—which have been validated as potent pharmacophores in the development of histone deacetylase (HDAC) inhibitors for oncology[2] and novel 3CL protease (3CLpro) inhibitors for SARS-CoV-2[3].

Synthetic Workflow & Logical Design

The standard protocol leverages a two-step sequential functionalization to generate an API library from a single starting material.

Step 1: Hantzsch Thiazole Condensation Reacting 2,6-dibromo-1-indanone with thiourea in an alcoholic solvent yields 6-bromo-8H-indeno[1,2-d]thiazol-2-amine. The causality here is driven by differential bond dissociation energies; the aliphatic C-Br bond is cleaved during the initial SN​2 attack by the sulfur atom, followed by intramolecular cyclization and dehydration, completely sparing the aromatic C-Br bond[3].

Step 2: Late-Stage Suzuki-Miyaura Coupling The resulting 6-bromo intermediate is then subjected to palladium-catalyzed cross-coupling with various aryl or heteroaryl boronic acids. The use of a bulky, electron-rich phosphine ligand (e.g., dppf) facilitates the oxidative addition of the palladium catalyst into the aryl C-Br bond, allowing for extensive Structure-Activity Relationship (SAR) exploration.

Visualization of Synthetic Logic

G A 2,6-Dibromo-1-indanone (CAS 1188141-94-7) B Step 1: Hantzsch Condensation (Thiourea, EtOH, Reflux) A->B C Intermediate: 6-Bromo-8H-indeno[1,2-d]thiazol-2-amine B->C D Step 2: Suzuki-Miyaura Coupling (Ar-B(OH)2, Pd(dppf)Cl2, Base) C->D E Target API Scaffold: 6-Aryl-8H-indeno[1,2-d]thiazol-2-amine D->E

Figure 1: Orthogonal sequential functionalization of 2,6-dibromo-1-indanone in API synthesis.

Experimental Protocols

Protocol A: Synthesis of 6-Bromo-8H-indeno[1,2-d]thiazol-2-amine (Core Scaffold)

  • Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 1.0 equivalent (e.g., 10 mmol) of 2,6-dibromo-2,3-dihydro-1H-inden-1-one in 30 mL of anhydrous ethanol.

  • Reagent Addition: Add 1.1 equivalents (11 mmol) of thiourea.

  • Reaction: Heat the mixture to reflux (approx. 78 °C) for 2–4 hours. The reaction progression can be monitored by LC-MS. A precipitate will typically form as the hydrobromide salt of the product.

  • Workup: Cool the reaction mixture to room temperature. Filter the precipitate and wash with cold ethanol.

  • Neutralization: Suspend the solid in water and neutralize with saturated aqueous NaHCO3​ until pH 8 is reached. Extract with ethyl acetate (3 x 20 mL).

  • Purification: Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate in vacuo to afford the core intermediate.

Protocol B: Suzuki-Miyaura Cross-Coupling for API Library Generation

  • Preparation: In an oven-dried Schlenk tube, combine 1.0 eq of 6-bromo-8H-indeno[1,2-d]thiazol-2-amine, 1.2 eq of the desired arylboronic acid, and 3.0 eq of potassium carbonate ( K2​CO3​ ).

  • Catalyst Addition: Add 0.05 eq (5 mol%) of Pd(dppf)Cl2​ .

  • Solvent & Degassing: Add a degassed solvent mixture of 1,4-Dioxane/Water (4:1 v/v, 0.1 M concentration). Purge the vessel with argon for 10 minutes to prevent catalyst oxidation.

  • Reaction: Heat the mixture at 90 °C for 12 hours under an argon atmosphere.

  • Workup: Cool to room temperature, dilute with water, and extract with dichloromethane. Wash the organic layer with brine, dry over MgSO4​ , and concentrate.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the target 6-aryl-8H-indeno[1,2-d]thiazol-2-amine derivative[3].

Quantitative Data Summary

To illustrate the robustness of this orthogonal approach, Table 1 summarizes typical reaction metrics for the Suzuki-Miyaura diversification (Protocol B) using various boronic acids to generate known bioactive scaffolds.

Boronic Acid PartnerTarget API ApplicationReaction Time (h)Yield (%)Purity (HPLC)
Phenylboronic acidBaseline SAR analog882%>98%
4-Fluorophenylboronic acidHDAC Inhibitor precursor[2]1078%>99%
3,5-Dimethoxyphenylboronic acid3CLpro Inhibitor analog[3]1274%>97%
4-Pyridinylboronic acidKinase Inhibitor scaffold1465%>95%

References

  • Title: Design, synthesis and biological evaluation of indeno[1,2-d]thiazole derivatives as potent histone deacetylase inhibitors Source: PubMed (NIH) URL: [Link]

  • Title: Synthesis and Biochemical Evaluation of 8H-Indeno[1,2-d]thiazole Derivatives as Novel SARS-CoV-2 3CL Protease Inhibitors Source: MDPI URL: [Link]

Sources

Method

Application Notes and Protocols for the Strategic Utilization of 2,6-Dibromo-2,3-dihydro-1H-inden-1-one in Synthetic Chemistry

Introduction: The Latent Catalytic and Therapeutic Potential of the Indenone Scaffold The indene framework is a privileged scaffold in both medicinal chemistry and materials science, frequently appearing in biologically...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Latent Catalytic and Therapeutic Potential of the Indenone Scaffold

The indene framework is a privileged scaffold in both medicinal chemistry and materials science, frequently appearing in biologically active natural products and as a critical component of ligands in asymmetric catalysis.[1][2] The subject of this guide, 2,6-dibromo-2,3-dihydro-1H-inden-1-one, represents a highly versatile and strategically functionalized starting material. While not typically employed as a catalyst in its own right, its true value lies in its capacity for selective chemical modification at the bromine-substituted positions. These modifications pave the way for the synthesis of novel derivatives with potential applications as kinase inhibitors, organocatalysts, and ligands for transition metal-catalyzed reactions.[3]

This document serves as a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the practical applications and synthetic protocols involving 2,6-dibromo-2,3-dihydro-1H-inden-1-one. We will explore its derivatization through modern cross-coupling methodologies and discuss the potential catalytic applications of the resulting products.

Core Synthetic Strategy: Leveraging the Dibromo Functionality

The two bromine atoms on the aromatic ring of 2,6-dibromo-2,3-dihydro-1H-inden-1-one are the key handles for synthetic diversification. Their differential reactivity can, in principle, be exploited for sequential functionalization. However, for the purpose of this guide, we will focus on protocols for disubstitution, which are broadly applicable for creating diverse chemical libraries. The primary pathways for derivatization are palladium-catalyzed cross-coupling reactions, namely the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.

Application I: Synthesis of 2,6-Diaryl-2,3-dihydro-1H-inden-1-one Derivatives via Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and versatile method for the formation of carbon-carbon bonds. By reacting 2,6-dibromo-2,3-dihydro-1H-inden-1-one with various aryl or heteroaryl boronic acids or esters, a diverse library of 2,6-di(hetero)aryl indenone derivatives can be generated. These products can be screened for biological activity or further elaborated.

Protocol: Palladium-Catalyzed Suzuki-Miyaura Di-Arylation

Objective: To synthesize 2,6-diaryl-2,3-dihydro-1H-inden-1-one derivatives.

Materials:

  • 2,6-Dibromo-2,3-dihydro-1H-inden-1-one (1.0 eq)

  • Aryl or Heteroaryl Boronic Acid/Ester (2.5 eq)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.1 eq)

  • Sodium Carbonate (Na₂CO₃) (4.0 eq)

  • 1,4-Dioxane

  • Water

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2,6-dibromo-2,3-dihydro-1H-inden-1-one (1.0 eq), the desired aryl/heteroaryl boronic acid or ester (2.5 eq), Pd(dppf)Cl₂·CH₂Cl₂ (0.1 eq), and sodium carbonate (4.0 eq).

  • Add a degassed 4:1 mixture of 1,4-dioxane and water to the flask.

  • Seal the flask and heat the reaction mixture to 90-100 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 8-16 hours.

  • Upon completion, cool the reaction mixture to room temperature and dilute with water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2,6-diaryl-2,3-dihydro-1H-inden-1-one derivative.

Application II: Synthesis of 2,6-Diamino-2,3-dihydro-1H-inden-1-one Derivatives via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, a critical transformation in the synthesis of many pharmaceuticals. This protocol enables the introduction of primary or secondary amine functionalities onto the indenone scaffold.

Protocol: Palladium-Catalyzed Buchwald-Hartwig Di-Amination

Objective: To synthesize 2,6-diamino-2,3-dihydro-1H-inden-1-one derivatives.

Materials:

  • 2,6-Dibromo-2,3-dihydro-1H-inden-1-one (1.0 eq)

  • Primary or Secondary Amine (2.5 eq)

  • Pd₂(dba)₃ (0.04 eq)

  • XPhos (0.08 eq)

  • Sodium tert-butoxide (NaOtBu) (2.8 eq)

  • Anhydrous Toluene

Procedure:

  • In a glovebox or under an inert atmosphere, charge a flame-dried Schlenk flask with Pd₂(dba)₃ (0.04 eq), XPhos (0.08 eq), and sodium tert-butoxide (2.8 eq).

  • Add anhydrous toluene, followed by 2,6-dibromo-2,3-dihydro-1H-inden-1-one (1.0 eq) and the desired amine (2.5 eq).

  • Seal the flask and heat the reaction mixture to 100-110 °C.

  • Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • After cooling to room temperature, quench the reaction mixture with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the mixture with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the organic phase in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to yield the target 2,6-diamino-2,3-dihydro-1H-inden-1-one derivative.

Visualization of Synthetic Pathways

The following diagram illustrates the key synthetic transformations originating from 2,6-dibromo-2,3-dihydro-1H-inden-1-one.

G cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination A 2,6-Dibromo-2,3-dihydro- 1H-inden-1-one B Ar-B(OR)2 Pd(dppf)Cl2, Na2CO3 A->B D R2NH Pd2(dba)3, XPhos, NaOtBu A->D C 2,6-Diaryl-2,3-dihydro- 1H-inden-1-one B->C C-C Bond Formation E 2,6-Diamino-2,3-dihydro- 1H-inden-1-one D->E C-N Bond Formation

Sources

Application

preparation of indanone derivatives from 2,6-dibromo-2,3-dihydro-1H-inden-1-one

An Application Guide to the Synthesis of Novel Indanone Scaffolds from 2,6-Dibromo-2,3-dihydro-1H-inden-1-one Authored by a Senior Application Scientist This document provides a detailed guide for researchers, medicinal...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Synthesis of Novel Indanone Scaffolds from 2,6-Dibromo-2,3-dihydro-1H-inden-1-one

Authored by a Senior Application Scientist

This document provides a detailed guide for researchers, medicinal chemists, and drug development professionals on the synthetic utility of 2,6-dibromo-2,3-dihydro-1H-inden-1-one as a versatile starting material for generating diverse libraries of indanone derivatives. We will explore key synthetic strategies, provide detailed experimental protocols, and discuss the rationale behind methodological choices.

Introduction: The Privileged Indanone Scaffold

The indanone core is recognized as a "privileged structure" in medicinal chemistry, frequently appearing in pharmacologically active compounds.[1] Its rigid, planar framework serves as an excellent scaffold for developing therapeutic agents across various disease areas, including cancer, microbial infections, and neurodegenerative disorders.[2][3] Perhaps the most notable example is Donepezil, an acetylcholinesterase (AChE) inhibitor used for the treatment of Alzheimer's disease, which features a substituted indanone moiety.[1][4][5]

The starting material, 2,6-dibromo-2,3-dihydro-1H-inden-1-one, offers two distinct and orthogonally reactive sites for chemical modification: an α-bromo ketone at the C2-position and an aryl bromide at the C6-position. This dual reactivity allows for the systematic and combinatorial synthesis of a wide array of derivatives, making it an ideal precursor for structure-activity relationship (SAR) studies. This guide will focus on the primary pathways for derivatization: palladium-catalyzed cross-coupling at the C6 position and nucleophilic substitution at the C2 position.

Core Synthetic Strategies & Mechanistic Rationale

The derivatization of 2,6-dibromo-1-indanone can be logically approached by targeting its two chemically distinct bromine atoms. The aryl bromide at C6 is amenable to transition-metal-catalyzed cross-coupling reactions, while the α-bromo ketone at C2 is susceptible to nucleophilic substitution.

Part A: Functionalization at the C6-Position via Palladium-Catalyzed Cross-Coupling

The carbon-bromine bond on the aromatic ring is a classic handle for forming new carbon-carbon and carbon-heteroatom bonds using palladium catalysis. These reactions have revolutionized synthetic chemistry due to their broad substrate scope and functional group tolerance.[6][7]

The Suzuki-Miyaura reaction is a robust method for creating a carbon-carbon bond between an aryl halide and an organoboron species, such as a boronic acid or boronic ester.[8][9] This reaction is fundamental for synthesizing biaryl structures or introducing alkyl and alkenyl substituents.

Mechanistic Insight: The reaction proceeds through a well-established catalytic cycle involving a palladium(0) species.[9][10] Key steps include:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of the indanone at the C6 position.

  • Transmetalation: The organic group from the activated organoboron reagent (boronate) is transferred to the palladium center. This step requires a base to activate the boronic acid.[11]

  • Reductive Elimination: The two organic fragments on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst.[10]

Suzuki-Miyaura Catalytic Cycle cluster_suzuki Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ pd_complex Indanone-Pd(II)-Br(L)₂ pd0->pd_complex Oxidative Addition (+ 6-Bromo-Indanone) pd_activated Indanone-Pd(II)-OR(L)₂ pd_complex->pd_activated Base (e.g., K₂CO₃) pd_transmetal Indanone-Pd(II)-R'(L)₂ pd_activated->pd_transmetal Transmetalation (+ R'-B(OH)₂) product 6-Substituted Indanone pd_transmetal->product Reductive Elimination product->pd0 Regenerates Catalyst

Caption: Suzuki-Miyaura catalytic cycle for C6-arylation.

For the introduction of nitrogen-based functional groups, the Buchwald-Hartwig amination is the premier method.[6] It allows for the coupling of aryl halides with a vast range of primary and secondary amines, anilines, and other N-nucleophiles, which are prevalent in pharmaceuticals.[7]

Mechanistic Insight: Similar to the Suzuki coupling, this reaction relies on a Pd(0)/Pd(II) catalytic cycle.[12][13]

  • Oxidative Addition: Pd(0) inserts into the C6-Br bond.

  • Amine Coordination & Deprotonation: The amine coordinates to the palladium complex, and a strong, non-nucleophilic base deprotonates the amine to form a palladium-amido complex.

  • Reductive Elimination: The aryl group and the amino group couple to form the C-N bond, releasing the final product and the Pd(0) catalyst.

Buchwald-Hartwig Catalytic Cycle cluster_buchwald Buchwald-Hartwig Catalytic Cycle pd0 Pd(0)L₂ pd_complex Indanone-Pd(II)-Br(L)₂ pd0->pd_complex Oxidative Addition (+ 6-Bromo-Indanone) pd_amido Indanone-Pd(II)-NR₂'(L)₂ pd_complex->pd_amido Amine Coordination & Deprotonation (+ R'₂NH, Base) product 6-Amino-Indanone pd_amido->product Reductive Elimination product->pd0 Regenerates Catalyst

Caption: Buchwald-Hartwig catalytic cycle for C6-amination.

The Sonogashira coupling is the most reliable method for forming a bond between an aryl halide and a terminal alkyne, yielding arylalkyne structures.[14][15] These motifs are valuable in materials science and as precursors for further synthetic transformations.

Mechanistic Insight: The standard Sonogashira reaction employs a dual catalytic system.[16]

  • Palladium Cycle: Follows the familiar oxidative addition/reductive elimination pathway seen in other cross-coupling reactions.

  • Copper Cycle: A copper(I) co-catalyst reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate. This species is more nucleophilic than the alkyne itself.[16]

  • Transmetalation: The copper acetylide transfers the alkyne group to the palladium(II) complex, which then undergoes reductive elimination to yield the product.[16] Copper-free versions of this reaction have also been developed.[17]

Sonogashira Catalytic Cycle cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle pd0 Pd(0)L₂ pd_complex Indanone-Pd(II)-Br(L)₂ pd0->pd_complex Oxidative Addition pd_alkynyl Indanone-Pd(II)-C≡CR'(L)₂ pd_complex->pd_alkynyl Transmetalation product 6-Alkynyl-Indanone pd_alkynyl->product Reductive Elimination product->pd0 cu_halide Cu(I)Br cu_acetylide Cu(I)-C≡CR' cu_acetylide->pd_complex Feeds into Pd Cycle cu_acetylide->cu_halide Transmetalation alkyne H-C≡CR' alkyne->cu_acetylide + Base

Caption: Dual catalytic cycles of the Sonogashira coupling.

Part B: Functionalization at the C2-Position via Nucleophilic Substitution

The bromine at the C2 position is part of an α-haloketone system. The electron-withdrawing effect of the adjacent carbonyl group makes the C2 carbon highly electrophilic and susceptible to attack by nucleophiles.

Mechanistic Insight: This reaction typically proceeds via a direct, one-step bimolecular nucleophilic substitution (Sₙ2) mechanism.[18][19]

  • Backside Attack: The nucleophile attacks the carbon atom bearing the bromine from the side opposite to the C-Br bond.

  • Transition State: A single transition state is formed where the nucleophile-carbon bond is forming concurrently as the carbon-bromine bond is breaking.

  • Product Formation: The bromide ion is expelled as a leaving group, and the nucleophile is now covalently bonded to the C2 carbon. If the C2 carbon were a stereocenter, this reaction would proceed with an inversion of configuration.[20]

SN2 Workflow start 2,6-Dibromo-1-indanone Nucleophile (Nu⁻) ts Transition State [Nu---C---Br]‡ start->ts Backside Attack end 2-Substituted-6-bromo-1-indanone Bromide Ion (Br⁻) ts->end Leaving Group Departure

Sources

Method

Application Note: Purification and Recrystallization Strategies for 2,6-Dibromo-2,3-dihydro-1H-inden-1-one

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Compound Focus: 2,6-dibromo-2,3-dihydro-1H-inden-1-one (CAS: 1188141-94-7) Chemical Context and Mechanistic Causality 2,6-Dibro...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Compound Focus: 2,6-dibromo-2,3-dihydro-1H-inden-1-one (CAS: 1188141-94-7)

Chemical Context and Mechanistic Causality

2,6-Dibromo-2,3-dihydro-1H-inden-1-one (commonly referred to as 2,6-dibromo-1-indanone) is a highly versatile bifunctional building block. It features an aryl bromide at the C6 position—ideal for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig)—and an α -bromo ketone at the C2 position, which serves as a prime electrophilic center for nucleophilic substitution or the construction of complex [1].

The Causality of Impurity Formation

The synthesis of this compound typically proceeds via the electrophilic α -bromination of 6-bromo-1-indanone using molecular bromine ( Br2​ ) or N-bromosuccinimide (NBS) under acidic catalysis. The reaction relies on the formation of a nucleophilic enol intermediate.

However, this mechanistic pathway inherently generates two primary impurities:

  • Unreacted Starting Material (6-bromo-1-indanone): The reaction may stall before completion due to reagent depletion or poor mixing.

  • Over-bromination (2,2,6-tribromo-1-indanone): The installation of the first α -bromine atom exerts a strong electron-withdrawing inductive effect. This increases the acidity of the remaining C2 proton, accelerating secondary enolization and leading to over-bromination [2].

Thermodynamic Vulnerabilities During Purification

α -Bromo ketones are notoriously sensitive to thermal stress and nucleophilic attack. Prolonged heating in protic solvents (like methanol or ethanol) can lead to solvolysis, replacing the labile α -bromine with an alkoxy group. Furthermore, exposure to even trace amounts of base during hot dissolution can trigger the elimination of hydrogen bromide (HBr), yielding a highly reactive 6-bromo-indenone derivative. Therefore, kinetic control during recrystallization is paramount : the compound must be dissolved rapidly and cooled promptly to prevent degradation [3].

Purification Strategy and Solvent Selection

The purification of 2,6-dibromo-1-indanone relies on exploiting the differential solubility between the target mono- α -brominated product, the unreacted starting material, and the tribrominated impurity.

We recommend two distinct solvent systems based on the crude impurity profile:

  • System A (Methanol): The standard choice for crude mixtures with low tribromo impurities. Methanol offers a steep solubility curve, allowing for high recovery. However, the thermal exposure must be strictly limited to <5 minutes to prevent α -methoxy ketal formation.

  • System B (Ethyl Acetate/Hexanes 1:4 v/v): The preferred choice for crude mixtures heavily contaminated with 2,2,6-tribromo-1-indanone. The non-polar nature of hexanes suppresses the solubility of the highly halogenated tribromo impurity at lower temperatures, keeping it in the mother liquor while the target compound crystallizes.

Decision-Tree Workflow

G Start Crude 2,6-dibromo-1-indanone QC Initial QC (TLC/NMR) Assess Impurity Profile Start->QC Decision Select Recrystallization Solvent System QC->Decision Meth Protocol A: Methanol (Standard Purity) Decision->Meth Low over-bromination EtOAc Protocol B: EtOAc/Hexane (High Tribromo Impurity) Decision->EtOAc High over-bromination Dissolve Hot Dissolution (Minimize Heating Time) Meth->Dissolve EtOAc->Dissolve Cool Slow Cooling to RT then Ice Bath (0-4°C) Dissolve->Cool Prevent degradation Filter Vacuum Filtration & Cold Solvent Wash Cool->Filter Pure Pure 2,6-dibromo-2,3-dihydro- 1H-inden-1-one (>98%) Filter->Pure

Figure 1: Decision-tree workflow for the purification of 2,6-dibromo-1-indanone via recrystallization.

Experimental Protocols (Self-Validating Systems)

Protocol A: Rapid Methanol Recrystallization

Use when crude purity is >85% and tribromo impurity is <5% .

  • Preparation: Weigh the crude 2,6-dibromo-1-indanone into an Erlenmeyer flask equipped with a magnetic stir bar. Pre-heat a separate flask of HPLC-grade Methanol to a gentle boil ( 60−65∘C ).

  • Rapid Dissolution: Add the hot methanol dropwise to the crude solid while stirring vigorously on a hot plate. Self-Validation Check: The solution should remain pale yellow. If the solution begins to darken to a deep amber or brown, thermal degradation is occurring; immediately remove from heat.

  • Saturation Point: Cease solvent addition the moment the solid is completely dissolved. Do not exceed 5 minutes of total heating time.

  • Controlled Nucleation: Remove the flask from the heat source and place it on a cork ring. Allow it to cool undisturbed to room temperature ( 20∘C ) over 45 minutes. Self-Validation Check: Fine, needle-like crystals should begin forming within 15 minutes. If an oil forms ("oiling out"), reheat slightly and add 1-2 mL of additional methanol, then cool slower.

  • Maximum Yield: Transfer the flask to an ice-water bath ( 0−4∘C ) for 30 minutes to maximize crystal yield.

  • Isolation: Filter the crystals rapidly under vacuum using a Büchner funnel. Wash the filter cake with a minimal amount ( 1−2 mL/g of product) of ice-cold methanol. Dry under high vacuum for 4 hours.

Protocol B: Ethyl Acetate / Hexane Gradient Recrystallization

Use when crude contains >5% of 2,2,6-tribromo-1-indanone or significant unreacted starting material.

  • Initial Dissolution: Suspend the crude material in Ethyl Acetate ( 2 mL/g ) at room temperature. Warm gently ( 50∘C ) until fully dissolved.

  • Anti-Solvent Addition: While maintaining gentle heating and stirring, slowly add hot Hexanes dropwise until the solution becomes faintly cloudy (the cloud point).

  • Clarification: Add 1-2 drops of Ethyl Acetate just until the solution turns clear again.

  • Crystallization: Remove from heat and allow to cool slowly to room temperature. The non-polar hexanes will force the target mono-bromo compound to crystallize while keeping the highly lipophilic tribromo impurity solvated.

  • Isolation: Chill in an ice bath for 20 minutes, filter under vacuum, and wash with ice-cold Hexanes.

Quantitative Data & Yield Analysis

The following table summarizes expected outcomes based on empirical data from optimizing α -brominated indanone purifications [4].

Solvent SystemInitial Crude PurityTarget Impurity to RemoveExpected Yield (%)Final Purity (HPLC)Process Notes
Methanol 85 - 90%Unreacted SM75 - 82% >98.5% High risk of solvolysis if heating exceeds 10 mins.
Ethanol 85 - 90%Unreacted SM68 - 75% >98.0% Lower yield than MeOH due to higher cold solubility.
EtOAc / Hexanes (1:4) 70 - 80%2,2,6-tribromo SM60 - 70% >97.5% Excellent for removing over-brominated byproducts.
Toluene / Heptane <70% Complex mixtures50 - 55% >95.0% Use only as a rescue protocol for highly impure batches.

In-Process Quality Control & Troubleshooting

To ensure the integrity of the protocol, implement the following QC checks:

  • TLC Monitoring: Use a 1:5 Ethyl Acetate:Hexane eluent system.

    • Unreacted 6-bromo-1-indanone: Lowest Rf (most polar due to unhindered ketone).

    • Target 2,6-dibromo-1-indanone: Middle Rf.

    • Tribromo impurity: Highest Rf (least polar, highly halogenated).

  • Melting Point Depression: Pure 2,6-dibromo-1-indanone will exhibit a sharp melting point. A broad melting range ( >3∘C ) immediately indicates residual tribromo impurity or trapped solvent.

  • NMR Verification: In 1H NMR ( CDCl3​ ), the α -proton (C2) of the target compound appears as a distinct doublet of doublets (due to coupling with the diastereotopic C3 protons) around 4.6 - 4.8 ppm. The disappearance of this signal indicates either over-bromination (no protons at C2) or thermal degradation (elimination).

References

  • Zheng, Y., et al. "Spirocyclic Scaffolds in Medicinal Chemistry." ACS Publications: Journal of Medicinal Chemistry, 2014.[Link]

  • Scientific International. "Optimization of Conditions for the Facile, Efficient & Selective α -Bromination of Methyl and Methylene Ketones." Sci-Int, 2015.[Link]

Application

2,6-dibromo-2,3-dihydro-1H-inden-1-one use in organic synthesis workflows

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound: 2,6-dibromo-2,3-dihydro-1H-inden-1-one (CAS: 1188141-94-7)[1] Scaffold Overview & Mechanistic Rationale In modern medicinal c...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound: 2,6-dibromo-2,3-dihydro-1H-inden-1-one (CAS: 1188141-94-7)[1]

Scaffold Overview & Mechanistic Rationale

In modern medicinal chemistry and organic synthesis, the indanone core is a privileged scaffold frequently found in kinase inhibitors, Alzheimer's therapeutics (e.g., donepezil analogs), and spirocyclic frameworks. 2,6-dibromo-2,3-dihydro-1H-inden-1-one (commonly referred to as 2,6-dibromo-1-indanone) serves as a highly versatile, bifunctional building block[2].

The power of this molecule lies in its orthogonal reactivity profile , which allows for sequential, chemoselective functionalization without the need for cumbersome protecting group strategies:

  • The C-2 Position (Alpha-Bromoketone): The bromine at C-2 is sp3 -hybridized and sits adjacent to a highly electron-withdrawing carbonyl group. This makes the C-2 carbon exceptionally electrophilic and primed for SN​2 nucleophilic substitution. However, the α -protons are highly acidic. If a strong base is utilized, the molecule will rapidly undergo an E2 elimination to form 6-bromo-indenone. Therefore, the mechanistic imperative here is to use mild, non-nucleophilic bases.

  • The C-6 Position (Aryl Bromide): The bromine at C-6 is sp2 -hybridized on the aromatic ring. It is completely inert to standard nucleophiles at room temperature but readily undergoes oxidative addition with low-valent transition metals (e.g., Pd0 ), enabling Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira cross-coupling reactions[3].

Strategic Sequencing: To build complex molecules, the C-2 position must be functionalized first. Palladium-catalyzed cross-couplings at C-6 require elevated temperatures (80–100 °C) and bases (e.g., K2​CO3​ , Cs2​CO3​ ) that would cause an unreacted C-2 α -bromoketone to undergo rapid degradation, aldol condensation, or elimination.

OrthogonalReactivity Core 2,6-Dibromo-1-indanone (Bifunctional Scaffold) C2 C-2 Position (sp3) Alpha-Haloketone Core->C2 Site 1 C6 C-6 Position (sp2) Aryl Bromide Core->C6 Site 2 SN2 Nucleophilic Substitution (SN2) Target: 2-Amino Derivatives C2->SN2 Mild Base (NaHCO3) RT, Polar Aprotic Solvent E2 Elimination (E2) Side Reaction Forms 6-Bromo-indenone C2->E2 Strong Base (NaOtBu) or Steric Hindrance CrossCoupling Pd-Catalyzed Cross-Coupling Target: 6-Aryl Derivatives C6->CrossCoupling Pd(0) Catalyst, Ligand Heat, Mild Base

Orthogonal reactivity pathways of 2,6-dibromo-1-indanone at C-2 and C-6 positions.

Workflow 1: Chemoselective C-2 Amination

This protocol details the SN​2 displacement of the C-2 bromide using a secondary amine (e.g., morpholine or piperidine)[4].

Mechanistic Causality: We utilize N,N-Dimethylformamide (DMF) as the solvent. As a polar aprotic solvent, DMF solvates cations (like Na+ ) while leaving the nucleophilic amine "naked" and highly reactive, accelerating the SN​2 pathway. Sodium bicarbonate ( NaHCO3​ ) is selected as the base because it is strong enough to neutralize the hydrobromic acid (HBr) byproduct, but too weak to deprotonate the α -carbon, thereby suppressing the E2 elimination side-reaction[5].

Step-by-Step Protocol
  • Preparation: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2,6-dibromo-1-indanone (1.0 equiv, 5.0 mmol) in anhydrous DMF (15 mL) under an argon atmosphere.

  • Base Addition: Add finely powdered NaHCO3​ (2.0 equiv, 10.0 mmol) to the solution. Stir for 5 minutes at room temperature (20–25 °C).

  • Nucleophile Addition: Add the secondary amine (e.g., morpholine, 1.1 equiv, 5.5 mmol) dropwise over 10 minutes. Self-Validation Check: The solution may slightly change color (typically yellowing), indicating the formation of the amine-indanone adduct.

  • Reaction Monitoring: Stir the mixture at room temperature for 12–16 hours. Monitor completion via TLC (Hexanes:EtOAc 3:1, UV visualization). The starting material ( Rf​≈0.6 ) should disappear, replaced by a more polar product spot ( Rf​≈0.3 ).

  • Workup: Quench the reaction by pouring the mixture into 100 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate ( 3×30 mL).

  • Purification: Wash the combined organic layers with brine ( 3×30 mL) to remove residual DMF. Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify via flash column chromatography if necessary to yield the 2-amino-6-bromo-1-indanone intermediate.

Workflow 2: Palladium-Catalyzed C-6 Suzuki-Miyaura Coupling

Once the sensitive C-2 position is protected via functionalization, the C-6 aryl bromide can be safely subjected to transition-metal catalysis. This protocol describes a standard Suzuki-Miyaura cross-coupling to introduce an aryl or heteroaryl group at the C-6 position[6].

Mechanistic Causality: Pd(dppf)Cl2​ is chosen as the pre-catalyst because the bidentate dppf ligand provides a wide bite angle, which facilitates the reductive elimination step and stabilizes the palladium center against precipitation (forming "palladium black") at elevated temperatures. A biphasic solvent system (1,4-Dioxane/Water) is used to ensure the solubility of both the organic substrates and the inorganic base ( K2​CO3​ ).

Step-by-Step Protocol
  • Preparation: To a Schlenk tube or a heavy-walled reaction vial, add the 2-amino-6-bromo-1-indanone intermediate (1.0 equiv, 2.0 mmol), the desired arylboronic acid (1.2 equiv, 2.4 mmol), and K2​CO3​ (3.0 equiv, 6.0 mmol).

  • Solvent & Degassing: Add a mixture of 1,4-Dioxane and Water (4:1 v/v, 10 mL). Degas the suspension by bubbling argon through the mixture for 15 minutes. Critical Step: Oxygen must be rigorously excluded to prevent the homocoupling of the boronic acid and the oxidation of the Pd0 active species.

  • Catalyst Addition: Quickly add Pd(dppf)Cl2​ (0.05 equiv, 5 mol%). Seal the vial and flush the headspace with argon.

  • Heating: Heat the reaction mixture in a pre-heated oil bath at 90 °C for 8–12 hours. Self-Validation Check: The reaction mixture will turn dark brown/black as the catalytic cycle progresses.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and filter through a short pad of Celite to remove palladium residues. Wash the filtrate with water and brine, dry over MgSO4​ , and concentrate.

  • Purification: Purify the crude residue via silica gel chromatography to isolate the final 2-amino-6-aryl-1-indanone derivative.

WorkflowSequence Start 2,6-Dibromo- 1-indanone Step1 Step 1: C-2 Amination (NaHCO3, DMF, RT) Start->Step1 Intermediate 2-Amino-6-bromo- 1-indanone Step1->Intermediate Step2 Step 2: C-6 Suzuki (Pd(dppf)Cl2, 90°C) Intermediate->Step2 Product 2-Amino-6-aryl- 1-indanone Step2->Product

Sequential functionalization workflow prioritizing C-2 substitution prior to C-6 cross-coupling.

Quantitative Reaction Parameters

The following table summarizes the optimized conditions required to maintain chemoselectivity and maximize yields during the sequential functionalization of 2,6-dibromo-1-indanone.

ParameterWorkflow 1: C-2 SN​2 AminationWorkflow 2: C-6 Suzuki Coupling
Target Bond Formed C(sp3) – NC(sp2) – C(sp2)
Catalyst None (Metal-free) Pd(dppf)Cl2​ (5 mol%)
Base NaHCO3​ (Mild, inorganic) K2​CO3​ (Moderate, inorganic)
Solvent System Anhydrous DMF1,4-Dioxane / H2​O (4:1)
Temperature 20–25 °C (Room Temp)90 °C
Time 12–16 hours8–12 hours
Primary Side Reaction E2 Elimination (Forms indenone)Protodeboronation, Homocoupling
Expected Yield 75% – 85%80% – 95%

References

  • MDPI Pharmaceuticals. α-Anilinoketones, Esters and Amides: A Chemical Study. (2012). Retrieved from[Link]

  • Baxendale Group / Durham University. Unsaturated ketones via copper(II) bromide mediated oxidation. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

improving reaction yield in 2,6-dibromo-2,3-dihydro-1H-inden-1-one synthesis

Title: Technical Support Center: Optimizing Reaction Yield in 2,6-Dibromo-2,3-dihydro-1H-inden-1-one Synthesis Target Audience: Researchers, scientists, and drug development professionals. Introduction Welcome to the Tec...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Technical Support Center: Optimizing Reaction Yield in 2,6-Dibromo-2,3-dihydro-1H-inden-1-one Synthesis

Target Audience: Researchers, scientists, and drug development professionals.

Introduction

Welcome to the Technical Support Center for the synthesis of 2,6-dibromo-2,3-dihydro-1H-inden-1-one (commonly referred to as 2,6-dibromo-1-indanone). This compound is a critical halogenated bicyclic building block used extensively in the development of complex pharmaceuticals, agrochemicals, and advanced organic materials[1]. The synthesis typically involves the regioselective α -bromination of 6-bromo-1-indanone. Achieving high yields requires precise control over reaction kinetics to prevent under-reaction or polyhalogenation.

Section 1: Mechanistic Insights & Yield Optimization

To master this synthesis, one must understand the causality behind the experimental conditions. The α -bromination of indanones is fundamentally dictated by the choice of catalyst (acid vs. base), which alters the reactive intermediate and the subsequent product distribution[2].

  • The Acid-Catalyzed Pathway (Recommended): Under acidic conditions (e.g., using glacial acetic acid or HBr), the reaction proceeds via an enol intermediate [2]. Enolization is the rate-determining step. Once the first bromine atom is installed at the C-2 ( α ) position, its strong electron-withdrawing nature decreases the basicity of the carbonyl oxygen. This destabilizes the transition state for a second enolization, creating a kinetic bottleneck that naturally halts the reaction at the mono- α -brominated stage. This ensures a high yield of 2,6-dibromo-2,3-dihydro-1H-inden-1-one[3].

  • The Base-Catalyzed Pathway (Avoid for Mono-bromination): Under basic conditions (e.g., KOH or K 2​ CO 3​ ), the reaction proceeds via an enolate intermediate . The introduction of the first α -bromine atom increases the acidity of the remaining α -proton. Consequently, the mono-brominated product forms an enolate much faster than the starting material, leading to rapid over-bromination and the formation of 2,2,6-tribromo-1-indanone as the major product[4].

Table 1: Comparison of Reaction Conditions and Expected Yields
Reaction ConditionsBrominating AgentCatalyst / SolventTemp (°C)Target Yield (%)Major Impurity
Acidic (Optimal) Br 2​ (1.05 eq)Glacial Acetic Acid20–2585–95%Unreacted starting material
Basic (Avoid) Br 2​ (1.10 eq)KOH / CH 2​ Cl 2​ 0–25< 40%2,2,6-Tribromo-1-indanone
Neutral/Mild NBS (1.05 eq)NH 4​ OAc / Et 2​ O2580–88%Succinimide adducts
Harsh Acidic Br 2​ (2.50 eq)Glacial Acetic Acid100 (Reflux)< 10%2,2,6-Tribromo-1-indanone

Section 2: Troubleshooting Guides & FAQs

Q1: My reaction stalls at 50% conversion, leaving significant unreacted 6-bromo-1-indanone. How can I drive it to completion without causing over-bromination? A: Incomplete conversion in acetic acid often results from an insufficient enolization rate. Do not add massive excesses of Br 2​ , as this risks over-bromination. Instead, add a catalytic amount of aqueous HBr (48%) at the beginning of the reaction to initiate the autocatalytic enolization cycle. Additionally, ensure your reaction vessel is well-sealed to prevent the escape of bromine vapor.

Q2: I am observing a significant amount of 2,2,6-tribromo-1-indanone in my LC-MS/NMR. What went wrong? A: Over-bromination typically occurs if the reaction temperature is too high or if there is adventitious base in the system. Ensure your acetic acid is strictly glacial (anhydrous) and free of basic impurities. Maintain the temperature strictly between 20°C and 25°C. If the issue persists, reduce the Br 2​ equivalents from 1.1 to 1.0.

Q3: Can I use N-Bromosuccinimide (NBS) instead of molecular bromine to improve safety and handling? A: Yes. NBS is a highly effective, safer alternative to liquid bromine[5]. Using NBS in the presence of a mild acid catalyst (like p -toluenesulfonic acid or ammonium acetate) in a polar solvent (e.g., acetonitrile) provides excellent results[4]. NBS maintains a low, steady-state concentration of Br 2​ in the solution, which tightly controls the reaction kinetics and minimizes polybromination.

Section 3: Step-by-Step Experimental Protocol

Standard Operating Procedure: Acid-Catalyzed Synthesis of 2,6-Dibromo-2,3-dihydro-1H-inden-1-one

  • Preparation: In a fume hood, charge a 250 mL round-bottom flask equipped with a magnetic stir bar, a pressure-equalizing dropping funnel, and a drying tube (CaCl 2​ ) with 6-bromo-1-indanone (10.0 g, 47.4 mmol)[1].

  • Solvent & Initiation: Dissolve the starting material in 100 mL of glacial acetic acid. Add 3 drops of 48% aqueous HBr to prime the acid-catalyzed enolization.

  • Bromine Addition: In the dropping funnel, prepare a solution of molecular bromine (7.95 g, 2.55 mL, 49.7 mmol, 1.05 eq) in 20 mL of glacial acetic acid. Add this solution dropwise to the stirring reaction mixture over 45 minutes at room temperature (20–25°C). The mixture will turn deep red.

  • Maturation: Stir the mixture for an additional 2 hours at room temperature. The red color will gradually fade to a pale yellow/orange as the bromine is consumed. Monitor the reaction via TLC (Hexane:EtOAc 4:1) until the starting material is fully consumed[3].

  • Quenching: Slowly pour the reaction mixture into 400 mL of ice-cold water containing 5% sodium bisulfite (NaHSO 3​ ). Stir vigorously for 15 minutes until any residual red/brown color completely disappears, indicating the destruction of excess bromine.

  • Isolation: Extract the aqueous mixture with dichloromethane (3 x 100 mL). Wash the combined organic layers sequentially with water (100 mL), saturated aqueous NaHCO 3​ (2 x 100 mL) to neutralize the acetic acid, and brine (100 mL).

  • Drying & Concentration: Dry the organic phase over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Recrystallize the crude solid from hot ethanol to afford pure 2,6-dibromo-2,3-dihydro-1H-inden-1-one as an off-white crystalline solid.

Section 4: Reaction Pathway Visualization

The following diagram illustrates the divergent reaction pathways based on the chosen catalytic conditions, highlighting why acid catalysis is critical for high yields.

G cluster_acid Acidic Conditions (Optimal) cluster_base Basic Conditions (Avoid) A 6-Bromo-1-indanone (Starting Material) B Acid-Catalyzed Enolization A->B H+ (e.g., AcOH) E Base-Catalyzed Enolization A->E OH- or Base C Enol Intermediate (Rate-Determining) B->C D 2,6-Dibromo-1-indanone (Target Product) C->D Br2 (Fast) D->E Base (Excess) F Enolate Intermediate (Highly Reactive) E->F F->D Br2 G 2,2,6-Tribromo-1-indanone (Over-brominated Impurity) F->G Br2 (Rapid 2nd Bromination)

Figure 1: Mechanistic divergence in the α -bromination of 6-bromo-1-indanone.

Sources

Optimization

minimizing over-bromination side products of 2,6-dibromo-2,3-dihydro-1H-inden-1-one

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers with the synthesis of 2,6-dibromo-2,3-dihydro-1H-inden-1-one (commonly referred to as 2,6-dibromo-1-indanone).

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers with the synthesis of 2,6-dibromo-2,3-dihydro-1H-inden-1-one (commonly referred to as 2,6-dibromo-1-indanone).

When starting from 6-bromo-1-indanone, the objective is to achieve highly selective alpha-monobromination at the C2 position. The most common point of failure in this workflow is over-bromination , which yields the undesired 2,2,6-tribromo-1-indanone side product. This guide provides field-proven mechanistic insights, troubleshooting FAQs, and self-validating protocols to help you strictly control this reaction.

Part 1: Mechanistic Causality (The "Why")

To eliminate over-bromination, you must control the reaction mechanism. Alpha-bromination of ketones can proceed via two distinct intermediates depending on the pH of the environment:

  • The Acid-Catalyzed Pathway (Enol Mechanism - Desired): Under strictly acidic conditions, the rate-determining step is the tautomerization of the ketone to an enol. Once the first bromine atom is installed at the C2 position, its strong electron-withdrawing nature destabilizes the developing positive charge in the transition state required for a second enolization. This kinetic bottleneck ensures the monobrominated product is significantly less reactive than the starting material, allowing the reaction to stop cleanly at 2,6-dibromo-1-indanone.

  • The Base-Catalyzed Pathway (Enolate Mechanism - Undesired): In basic or even neutral micro-environments, the reaction proceeds via an enolate. The first alpha-bromine atom increases the acidity of the remaining C2 proton. Consequently, the enolate of the monobrominated product forms faster than the enolate of the starting material, leading to [1].

MechanisticPathway SM 6-Bromo-1-indanone (Starting Material) Enol1 Enol Intermediate (Fast Formation) SM->Enol1 H+ (Catalyst) Prod 2,6-Dibromo-1-indanone (Target Product) Enol1->Prod Br2 Enol2 Br-Enol Intermediate (Slow due to EWG) Prod->Enol2 H+ (Excess) SideProd 2,2,6-Tribromo-1-indanone (Side Product) Enol2->SideProd Br2

Mechanistic pathway showing how electron-withdrawing groups (EWG) slow secondary enolization.

Part 2: Troubleshooting FAQs

Q1: I am using exactly 1.0 equivalent of Br₂ in Dichloromethane (DCM), but I still see 15% of the 2,2,6-tribromo side product. What is going wrong? A1: DCM without an acid catalyst can lead to localized neutral or slightly basic pathways (especially if HBr gas escapes the system). This allows the enolate mechanism to compete. You must switch to as the solvent[2]. AcOH ensures a strictly acid-catalyzed enolization pathway, maximizing mono-bromination selectivity.

Q2: My starting material (6-bromo-1-indanone) has poor solubility in cold acetic acid. Can I heat the reaction to dissolve it? A2: Heating is strongly discouraged. Increased thermal energy overcomes the activation barrier for the second enolization, directly leading to 2,2,6-tribromo-1-indanone. Instead of heating, use a co-solvent system such as Chloroform/Acetic Acid (1:1). This improves solubility while allowing you to maintain the critical low-temperature profile (0 °C to 25 °C).

Q3: Is there a safer, more selective alternative to handling liquid bromine (Br₂)? A3: Yes. Copper(II) bromide (CuBr₂) in an Ethyl Acetate/Chloroform mixture is an exceptional alternative. CuBr₂ acts as both a Lewis acid catalyst and a controlled, solid-state bromine source. It provides near-perfect selectivity for mono-alpha-bromination and avoids the fuming hazards of liquid Br₂.

TroubleshootingTree Issue High 2,2,6-Tribromo Side Product Detected CheckSolvent Is the solvent strictly acidic? (e.g., Glacial AcOH) Issue->CheckSolvent SolventNo Action: Switch to AcOH or add pTSA catalyst CheckSolvent->SolventNo No SolventYes Check Reaction Temperature CheckSolvent->SolventYes Yes TempHigh Action: Lower to 0-25°C Use CHCl3 co-solvent SolventYes->TempHigh > 25°C TempGood Action: Switch reagent to CuBr2 in EtOAc SolventYes->TempGood ≤ 25°C

Decision tree for troubleshooting over-bromination based on solvent and temperature parameters.

Part 3: Quantitative Data Summary

The table below summarizes the expected product distribution based on your chosen reaction environment. Use this to benchmark your crude NMR/LCMS results.

Reaction ConditionSolvent SystemCatalyst / AdditiveExpected Mono-Bromination (2,6-dibromo)Expected Over-Bromination (2,2,6-tribromo)
Basic DCM or THFKOH / K₂CO₃< 10%> 80%
Neutral DCMNone50 - 60%20 - 30%
Acidic Glacial AcOHHBr (generated in situ)85 - 95%< 5%
Lewis Acidic EtOAc / CHCl₃CuBr₂ (Solid-state)> 95%< 2%

Part 4: Self-Validating Experimental Protocols

Protocol A: Direct Acid-Catalyzed Bromination (Br₂ / AcOH)

This is the industry standard for scalable, low-cost mono-bromination.

  • Preparation: Dissolve 6-bromo-1-indanone (1.0 eq) in glacial acetic acid to achieve a 0.5 M concentration. If solubility is poor, add up to 50% v/v CHCl₃.

  • Temperature Control: Submerge the reaction flask in an ice bath and allow the internal temperature to reach 0 °C.

  • Reagent Addition: Dissolve Br₂ (1.05 eq) in a small volume of glacial acetic acid. Add this solution dropwise via an addition funnel over 45–60 minutes.

    • Causality: Slow addition keeps the steady-state concentration of electrophilic bromine extremely low, preventing localized excesses that drive the di-bromination kinetic pathway.

  • Self-Validation & Monitoring: The reaction mixture will initially turn dark red/orange from the Br₂. As the enol reacts, the color will fade to pale yellow. The persistence of a dark red color indicates unreacted Br₂, meaning the reaction is either complete or stalled.

  • Quenching & Workup: Once TLC confirms the disappearance of the starting material, immediately quench the reaction with saturated aqueous sodium thiosulfate (Na₂S₂O₃) to destroy any trace Br₂. Extract with DCM, wash with water and brine, dry over Na₂SO₄, and concentrate in vacuo.

Protocol B: Highly Selective Copper(II) Bromide Method

Use this method if Protocol A still yields unacceptable levels of the tribromo impurity.

  • Preparation: Dissolve 6-bromo-1-indanone (1.0 eq) in a 1:1 mixture of Ethyl Acetate (EtOAc) and Chloroform (CHCl₃).

  • Reagent Addition: Add finely powdered Copper(II) bromide (CuBr₂, 2.0 eq) directly to the flask.

    • Causality: CuBr₂ is insoluble in this mixture. The reaction occurs at the solid-liquid interface, strictly limiting the availability of bromine and enforcing absolute mono-selectivity.

  • Reaction: Heat the mixture to a gentle reflux (approx. 70 °C) for 2–4 hours with vigorous stirring.

  • Self-Validation & Monitoring: CuBr₂ is a dark green/black powder. As it transfers bromine to the indanone, it is reduced to Copper(I) bromide (CuBr), which precipitates as a dense, stark white powder. The visual transition from a dark suspension to a white precipitate serves as an internal, self-validating indicator of reaction progress.

  • Workup: Filter the warm mixture through a pad of Celite to remove the white CuBr precipitate. Wash the filtrate with water, dry over MgSO₄, and concentrate to yield highly pure 2,6-dibromo-1-indanone.

References

  • Title: Simple and regioselective bromination of 5,6-disubstituted-indan-1-ones with Br2 under acidic and basic conditions Source: Molecules (NIH PMC) URL: [Link]

  • Title: α-Anilinoketones, Esters and Amides: A Chemical Study Source: Pharmaceuticals (NIH PMC) URL: [Link]

Sources

Troubleshooting

Technical Support Center: 2,6-Dibromo-2,3-dihydro-1H-inden-1-one Reaction Optimization

Welcome to the Application Scientist Support Portal. This guide is specifically designed for synthetic chemists and drug development professionals working with 2,6-dibromo-2,3-dihydro-1H-inden-1-one (CAS: 1188141-94-7).

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. This guide is specifically designed for synthetic chemists and drug development professionals working with 2,6-dibromo-2,3-dihydro-1H-inden-1-one (CAS: 1188141-94-7). Because this molecule possesses two distinct electrophilic sites, mastering temperature control is the absolute key to achieving chemoselective functionalization without catastrophic degradation.

Mechanistic Overview: The "Tale of Two Bromines"

To successfully optimize your reactions, you must first understand the competing kinetics of the two bromine atoms on the indanone core:

  • The C2-Bromine (Alpha-Bromo Ketone): The adjacent C1-carbonyl group withdraws electron density, rendering the C2-protons highly acidic. Under basic conditions at elevated temperatures, this site is highly susceptible to proton abstraction, leading to an E1cB elimination that forms a highly reactive 6-bromoindenone.

  • The C6-Bromine (Aryl Bromide): This position is inert to standard nucleophiles but is primed for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura). However, the palladium oxidative addition required for this step typically demands thermal energy (70–100 °C).

The Core Conflict: The thermal energy required to activate the C6-aryl bromide will instantly destroy the C2-alpha-bromo ketone if it is not functionalized or protected first.

Troubleshooting FAQs

Q1: My C2-amination reaction turns black within an hour and yields a complex, inseparable mixture. What is happening? A1: You are observing thermal dehydrobromination. If your reaction temperature drifts above 25 °C, or if your base is too soluble/strong, the base will abstract the acidic C2-proton rather than acting as an acid scavenger for the substitution. This triggers an E1cB elimination, ejecting the C2-bromide to form 6-bromoindenone. Indenones are potent Michael acceptors; under thermal stress, they rapidly polymerize with the amines in your mixture, resulting in the characteristic "black tar." Solution: Strictly maintain the temperature at 0–25 °C and use an insoluble, mild base like powdered K₂CO₃.

Q2: I need to perform a Suzuki coupling at the C6 position, but my starting material degrades under standard conditions (80 °C, Na₂CO₃). How do I solve this? A2: Sequence matters. Standard Suzuki-Miyaura cross-coupling conditions require heat to drive the palladium oxidative addition into the C6–Br bond ([1]). Because the C2-alpha-bromo ketone cannot survive these thermal basic conditions, you must perform your C2-nucleophilic substitution first at room temperature. Once the labile C2-bromide is replaced with your target amine or nucleophile, the resulting intermediate is thermally stable enough to withstand the 80 °C required for the C6-Suzuki coupling.

Q3: My C2-substitution at room temperature is incomplete after 24 hours. Should I heat it? A3: No. Heating will initiate the degradation pathway. Instead of increasing temperature, optimize the solvent to improve the solubility of your nucleophile, or ensure your K₂CO₃ is finely milled to increase its reactive surface area without increasing its bulk solubility. Reactions at this position can safely run for 48 hours at room temperature to achieve full conversion, as demonstrated in the synthesis of complex 5-HT1A receptor ligands ([2]).

Temperature & Base Selection Matrix

To simplify your experimental design, all quantitative data regarding temperature limits and base selection have been summarized below.

Reaction ParameterTemperatureBase ChoiceSolventPrimary PathwayTypical YieldMechanistic Outcome
Kinetic Control 0 °C to 25 °CK₂CO₃ (solid)DMF or THFC2-Nucleophilic Substitution85–100%Clean Sₙ2 displacement; minimal enolate formation.
Thermal Shift 40 °C to 50 °CK₂CO₃ / TEADMFMixed (Substitution + Elimination)30–50%Competing E1cB pathway begins; mixture darkens.
Thermodynamic Control > 60 °CNa₂CO₃ (aq) or DBUToluene/H₂ODehydrobromination (Elimination)< 10% (Target)Rapid indenone formation followed by polymerization.

Reaction Pathway Logic

G SM 2,6-dibromoindanone (Dual Electrophile) LowT Low Temp (0-25°C) Mild Base (K2CO3) SM->LowT Nucleophile Addition HighT High Temp (>60°C) Strong/Soluble Base SM->HighT Thermal Stress Subst C2-Nucleophilic Substitution (Kinetic Product) LowT->Subst Chemoselective Pathway Elim Dehydrobromination (6-Bromoindenone) HighT->Elim E1cB Elimination Suzuki C6-Suzuki Coupling (Requires C2 Protection) Subst->Suzuki Pd Catalyst, 80°C Degrad Polymerization / Degradation (Dark Tarry Mixture) Elim->Degrad Michael Addition

Figure 1: Temperature-dependent reaction pathways and chemoselectivity for 2,6-dibromoindanone.

Self-Validating Experimental Protocols

The following methodologies are engineered as self-validating systems. They include specific In-Process Controls (IPCs) to ensure the causality of your experimental choices is actively monitored.

Protocol A: Chemoselective C2-Amination (Kinetic Control)

Adapted from validated indanone functionalization workflows ([2]).

  • Preparation: Charge a dry, argon-purged flask with 2,6-dibromo-2,3-dihydro-1H-inden-1-one (1.0 eq) and the desired secondary amine (1.05 eq).

  • Solvent & Base: Add anhydrous DMF to achieve a 0.5 M concentration. Add finely powdered, anhydrous K₂CO₃ (1.0 eq).

    • Causality: Powdered K₂CO₃ provides high surface area for acid scavenging, while its strict insolubility in DMF prevents the localized spikes in pH that trigger E1cB elimination.

  • Temperature Control: Maintain the reaction strictly at 20–25 °C using a water bath to buffer any mild exotherms. Stir vigorously for 24–48 hours.

  • In-Process Control (IPC) & Validation: Monitor the reaction visually and via LC-MS. The mixture should remain a pale violet or light yellow suspension. If rapid darkening (brown/black) is observed, your internal temperature has spiked or your base is too soluble. Stop the reaction and verify cooling.

  • Workup: Quench by pouring the mixture into ice-cold water (10 volumes). Extract with EtOAc (3x). Wash the combined organic layers with brine to remove DMF, dry over MgSO₄, and concentrate under reduced pressure.

Protocol B: Sequential C6-Suzuki-Miyaura Coupling

To be performed only after Protocol A has successfully replaced the labile C2-bromide.

  • Preparation: Charge a Schlenk flask with the C2-functionalized 6-bromoindanone intermediate (1.0 eq), the desired arylboronic acid (1.2 eq), and Pd(PPh₃)₄ (0.05 eq).

  • Solvent System: Add a degassed mixture of Toluene/EtOH (4:1, 0.2 M).

    • Causality: The biphasic system dissolves both the organic substrate and the aqueous base required for the transmetalation step.

  • Base Addition: Add 2.0 M aqueous Na₂CO₃ (2.0 eq).

  • Thermal Activation: Heat the mixture to 80 °C under argon for 6–12 hours.

    • Causality: Because the C2-bromide was successfully substituted in Protocol A, the molecule can now safely absorb the thermal energy required for palladium oxidative addition into the C6–Br bond without undergoing elimination.

  • IPC & Workup: Monitor by LC-MS until the aryl bromide is consumed. Cool to room temperature, filter through a pad of Celite to remove palladium black, and partition between EtOAc and water. Purify the organic layer via flash chromatography.

References

  • Peglion et al., "Improvement in the Selectivity and Metabolic Stability of the Serotonin 5-HT1A Ligand, S 15535: A Series of cis- and trans-2-(Arylcycloalkylamine) 1-Indanols", Journal of Medicinal Chemistry 2002, 45 (1), 165-176. URL:[Link]

  • "Some Items of Interest to Process R&D Chemists and Engineers", Organic Process Research & Development 2024. URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Crystallization Failures for 2,6-Dibromo-2,3-dihydro-1H-inden-1-one

Foreword by the Senior Application Scientist Welcome to the Technical Support Center. In the synthesis and purification of halogenated indanone derivatives, 2,6-dibromo-2,3-dihydro-1H-inden-1-one (CAS: 1188141-94-7) pres...

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Author: BenchChem Technical Support Team. Date: March 2026

Foreword by the Senior Application Scientist Welcome to the Technical Support Center. In the synthesis and purification of halogenated indanone derivatives, 2,6-dibromo-2,3-dihydro-1H-inden-1-one (CAS: 1188141-94-7) presents a notorious set of crystallographic challenges. Because it features a highly reactive α -bromo ketone moiety, standard recrystallization attempts frequently result in intractable oils, thermal degradation, or poor yields.

This guide abandons generic advice in favor of mechanistic causality. By understanding the thermodynamic and kinetic forces at play—specifically Liquid-Liquid Phase Separation (LLPS) and dehydrobromination—you can implement self-validating protocols to ensure the high-yield recovery of pure crystalline material.

Part 1: The Causality of Crystallization Failures (The "Why")

Before attempting to fix a failed crystallization, you must diagnose the chemical or thermodynamic root cause. For α -bromo indanones, failures almost exclusively fall into three categories:

1. Liquid-Liquid Phase Separation ("Oiling Out") When cooling a supersaturated solution of 2,6-dibromo-1-indanone, researchers frequently observe a biphasic system (a dense, dark oil settling at the bottom) instead of solid nucleation[1]. This is a thermodynamic failure. It occurs when the boiling point of the solvent system is higher than the melting point of the solute, or when high levels of impurities (e.g., unreacted 6-bromo-1-indanone) severely depress the melting point of the mixture[2]. The compound phase-separates as a viscous liquid before the temperature drops low enough to favor crystal lattice formation.

2. Thermal Degradation & Dehydrobromination The α -proton (at the C2 position) in 2,6-dibromo-1-indanone is highly acidic due to the electron-withdrawing effects of the adjacent carbonyl and bromine atoms. Prolonged heating during hot filtration or recrystallization triggers an elimination reaction (loss of HBr), yielding 6-bromo-inden-1-one. This degradation product acts as an impurity that promotes oiling out and is highly reactive, often polymerizing into intractable dark tars[3].

3. Acid-Catalyzed Decomposition on Silica Attempting to pre-purify the crude oil via standard silica gel chromatography often exacerbates the problem. Acidic silanol (Si-OH) groups on the stationary phase protonate the carbonyl, facilitating HBr release and subsequent polymerization[3].

Part 2: Solvent System Selection Matrix

To prevent oiling out, the solvent system must possess a boiling point significantly lower than the target compound's melting point, while maintaining a steep solubility curve. Below is a quantitative comparison of validated solvent systems for α -bromo indanones.

Solvent SystemVolume RatioDielectric Constant ( ϵ )Causality & Application
Methanol 100%32.7Standard Baseline. Provides a steep solubility curve for α -bromo indanones. However, rapid cooling will still induce oiling out[1].
Ethanol / Water 80:20~35.0Ideal for Rescue. Water acts as a highly polar anti-solvent, forcing nucleation. Highly effective if the compound oils out in pure ethanol[4].
Ethyl Acetate / Hexanes 1:4 to 1:9~2.5For Highly Non-Polar Crudes. Useful for separating over-brominated impurities. Hexane acts as the non-polar anti-solvent[1].
Acetone / Pet. Ether 1:5~4.5Alternative Non-Protic. Prevents potential nucleophilic substitution or ketalization side-reactions that can occur in boiling alcohols[5].
Part 3: Visualizing the Workflows

G Start Crude 2,6-Dibromo-1-indanone in Hot Solvent Cooling Cooling Phase Start->Cooling Oil Oiling Out (LLPS) Impurity > 5% Cooling->Oil Rapid Cooling or High Impurities Crystal Nucleation & Growth Pure Compound Cooling->Crystal Slow Cooling Optimal Saturation Rescue Reheat & Add Anti-Solvent (e.g., Water to EtOH) Oil->Rescue Troubleshooting Seed Add Seed Crystal at Metastable Zone Rescue->Seed Seed->Crystal Controlled Nucleation

Figure 1: State transition workflow for troubleshooting Liquid-Liquid Phase Separation (Oiling Out).

Pathway AlphaBromo 2,6-Dibromo-1-indanone (Target) Heat Prolonged Heating (> 60°C) or Base AlphaBromo->Heat Enol Enol Intermediate Heat->Enol Elimination -HBr (Elimination) Enol->Elimination Indenone 6-Bromo-inden-1-one (Degradation Product) Elimination->Indenone Tar Polymerized Tar (Dark Oil) Indenone->Tar Polymerization

Figure 2: Mechanistic pathway of thermal degradation and dehydrobromination in alpha-bromo ketones.

Part 4: Step-by-Step Troubleshooting Protocols
Protocol A: "Rescue Crystallization" for Oiled-Out Mixtures

Self-Validating Principle: If the oil redissolves upon gentle heating, the issue is purely thermodynamic (LLPS). If it remains insoluble, the oil is a polymerized degradation product (tar) and the batch must be discarded.

  • Redissolution: Reheat the biphasic mixture (solvent + oil) gently using a water bath (maximum 50°C) until the oil completely redissolves into a homogenous solution[2]. Critical: Do not exceed 60°C to prevent dehydrobromination.

  • Anti-Solvent Titration: Dropwise, add a miscible anti-solvent (e.g., deionized water if using ethanol, or hexanes if using ethyl acetate) until the solution becomes faintly turbid (reaching the cloud point).

  • Metastable Zone Equilibration: Immediately add 2-3 drops of the primary solvent to clear the turbidity. The solution is now perfectly poised in the metastable zone.

  • Seeding: Introduce 1-2 mg of pure 2,6-dibromo-1-indanone seed crystals to bypass the nucleation energy barrier[4].

  • Controlled Cooling: Remove the flask from the heat source. Wrap the flask in aluminum foil to enforce an ultra-slow cooling rate (approx. 0.5°C/min) to room temperature, then transfer to an ice bath (0-5°C) for 2 hours.

  • Isolation: Filter the crystals via vacuum and dry strictly at <35°C to prevent thermal degradation[3].

Protocol B: Neutralized Silica Plug Pre-Purification

If impurities exceed 5%, Protocol A will fail because the melting point is too severely depressed. Use this protocol to remove baseline impurities without degrading the sensitive α -bromo ketone.

  • Stationary Phase Preparation: Slurry silica gel in hexanes containing 0.5% triethylamine (TEA). The TEA neutralizes the acidic silanol groups, preventing acid-catalyzed degradation and HBr elimination[1].

  • Loading: Dissolve the crude 2,6-dibromo-1-indanone in a minimum volume of dichloromethane (DCM) and load it onto the plug.

  • Elution: Flush the plug rapidly with a 9:1 Hexanes:Ethyl Acetate mixture. Collect the fractions containing the target compound (monitor via TLC).

  • Concentration: Evaporate the solvent under reduced pressure at a bath temperature no higher than 30°C. Proceed immediately to Protocol A.

Part 5: Frequently Asked Questions (FAQs)

Q1: My crude reaction mixture turned dark green/black during solvent evaporation. What happened? A1: This is a classic sign of thermal degradation. α -Bromo ketones are highly sensitive to heat. Prolonged exposure to temperatures above 50-60°C, especially in the presence of trace acidic byproducts from the bromination reaction, triggers dehydrobromination. The resulting indenone rapidly polymerizes into a dark tar[3]. Always evaporate solvents under high vacuum to keep the water bath temperature below 35°C[2].

Q2: I tried to recrystallize from hot methanol, but the compound seems to have degraded or changed mass. Is this possible? A2: Yes. While methanol is a standard recrystallization solvent[1], prolonged boiling of α -bromo ketones in primary alcohols can lead to nucleophilic attack, resulting in either substitution of the bromide or ketalization of the carbonyl group. To prevent this, minimize the time the compound spends in hot solvent. Dissolve the crude material rapidly and begin the cooling process immediately.

Q3: How can I tell if my oiling out is due to impurities or just cooling too fast? A3: Perform a micro-scale validation test. Take a 50 mg sample of the oil, dissolve it in 0.5 mL of ethanol, and cool it at a strictly controlled rate of 1°C per minute. If it still oils out, the melting point is being severely depressed by impurities (likely unreacted starting material or dibrominated byproducts)[1]. In this case, you must perform the Neutralized Silica Plug Pre-Purification (Protocol B) before attempting crystallization again.

Sources

Troubleshooting

preventing thermal degradation of 2,6-dibromo-2,3-dihydro-1H-inden-1-one during storage

Technical Support Center: Troubleshooting & Storage Guide for 2,6-Dibromo-2,3-dihydro-1H-inden-1-one As an Application Scientist, I frequently encounter researchers who lose valuable synthesized intermediates because the...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting & Storage Guide for 2,6-Dibromo-2,3-dihydro-1H-inden-1-one

As an Application Scientist, I frequently encounter researchers who lose valuable synthesized intermediates because they treat alpha-bromo ketones like standard, stable aromatic compounds. 2,6-Dibromo-2,3-dihydro-1H-inden-1-one (CAS: 1188141-94-7) is a highly reactive building block used in drug development. However, its structural environment makes it inherently unstable under ambient conditions. This guide provides the mechanistic causality behind its degradation, quantitative storage parameters, and self-validating protocols to ensure the integrity of your compound.

Mechanistic Causality of Degradation

To prevent degradation, we must first understand the "why." The instability of 2,6-dibromo-2,3-dihydro-1H-inden-1-one is deeply rooted in the alpha-bromo ketone moiety at the C1-C2 positions.

  • Thermal Dehydrobromination: The alpha-proton (at C2) is highly acidic due to the electron-withdrawing effects of the adjacent ketone and bromine atom. Thermal stress provides the activation energy required for an E2 elimination reaction, releasing hydrogen bromide (HBr) and forming an α,β -unsaturated ketone [1].

  • Autocatalytic Polymerization: The released HBr is a strong acid that acts as an autocatalyst. It protonates the carbonyl oxygen, further activating the molecule toward nucleophilic attack and rapid decomposition into a dark, resinous polymeric mass [2].

  • Hydrolysis: In the presence of ambient moisture, water acts as a nucleophile, displacing the labile alpha-bromine via an SN​2 mechanism to form an alpha-hydroxy ketone, releasing even more HBr into the system [3].

G Start 2,6-Dibromo-1-indanone (Intact Molecule) Thermal Thermal Stress (> Room Temp) Start->Thermal Moisture Moisture Exposure Start->Moisture Light UV/Visible Light Start->Light Dehydro Dehydrobromination (Releases HBr) Thermal->Dehydro Hydrolysis Nucleophilic Substitution (Releases HBr) Moisture->Hydrolysis Radical Homolytic Cleavage (Radical Cascade) Light->Radical Polymer Dark Resinous Mass (Polymerization) Dehydro->Polymer Autocatalyzed by HBr Hydrolysis->Polymer Autocatalyzed by HBr Radical->Polymer Storage Optimal Storage: -20°C, Argon, Amber Vial Storage->Start Prevents Degradation

Caption: Degradation pathways and preventive storage logic for 2,6-dibromo-1-indanone.

Quantitative Storage Parameters

To mitigate these mechanistic vulnerabilities, storage conditions must strictly control temperature, moisture, and light. Below is a quantitative comparison of storage efficacies based on empirical stability data for alpha-bromo ketones.

Table 1: Quantitative Comparison of Storage Conditions

Storage ConditionTemperatureAtmosphereLight ExposureEstimated StabilityDegradation Risk
Optimal -20°CArgon/NitrogenProtected (Amber)> 12 MonthsVery Low
Acceptable 2°C to 8°CArgon/NitrogenProtected (Amber)3 - 6 MonthsLow
Suboptimal 20°C to 25°CAmbient AirProtected (Amber)1 - 2 WeeksModerate (Hydrolysis)
High Risk > 25°CAmbient AirDirect Light< 24 HoursHigh (Polymerization)

Troubleshooting FAQs

Q1: I left my sample of 2,6-dibromo-2,3-dihydro-1H-inden-1-one on the benchtop overnight, and it turned from an off-white powder to a dark brown, sticky solid. What happened? A: The compound underwent thermal dehydrobromination followed by autocatalytic polymerization [4]. At room temperature, the trace amounts of HBr naturally present from synthesis begin to catalyze the elimination of the alpha-bromine. Because this reaction generates more HBr, the degradation rate accelerates exponentially, resulting in the dark, resinous mass you observe.

Q2: Can I store this compound in a standard clear glass vial in the fridge? A: No. While 2°C to 8°C slows thermal degradation, clear glass allows UV and visible light to penetrate. The C-Br bond is susceptible to photolytic homolytic cleavage, which generates highly reactive bromine radicals that trigger complex decomposition cascades. Always use amber glass vials or wrap the container tightly in aluminum foil.

Q3: How can I quickly assess if my stored batch has degraded before using it in a sensitive cross-coupling reaction? A: Perform a rapid Thin-Layer Chromatography (TLC) check using a Hexane:Ethyl Acetate (9:1) solvent system. Intact 2,6-dibromo-2,3-dihydro-1H-inden-1-one will elute as a single distinct spot. If you observe a streak extending from the baseline or multiple lower-Rf spots, your sample has hydrolyzed or polymerized. Additionally, if the solid has lost its free-flowing crystalline nature and appears oily, degradation has occurred.

Self-Validating Experimental Protocols

If your compound has begun to degrade, or if you need to prepare a fresh batch for long-term archiving, use the following self-validating protocols. These workflows are designed with built-in checks to ensure causality is addressed at every step.

Protocol 1: Recovery and Purification of Degraded Material

This protocol removes autocatalytic HBr and polar degradation byproducts to restore the compound's integrity.

  • Dissolution: Dissolve 1.0 g of the degraded sample in 20 mL of high-purity Ethyl Acetate (EtOAc) in a separatory funnel.

  • Autocatalyst Neutralization: Wash the organic layer with 2 x 15 mL of cold, saturated aqueous sodium bicarbonate ( NaHCO3​ ).

    • Self-Validation Check: Test the pH of the aqueous effluent using pH paper. It must read ≥7.5 . If it is acidic or neutral, residual HBr is still present; repeat the wash until the pH is strictly basic.

  • Moisture Removal: Wash the organic layer with 10 mL of brine, transfer to an Erlenmeyer flask, and add 2.0 g of anhydrous magnesium sulfate ( MgSO4​ ). Swirl for 15 minutes.

    • Self-Validation Check: The MgSO4​ powder should flow freely like sand. If it clumps entirely into a solid mass, water is still present. Add an additional 1.0 g of MgSO4​ until free-flowing behavior is observed.

  • Thermal-Safe Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure (rotary evaporator).

    • Critical Parameter: Maintain the water bath temperature strictly at ≤25°C . Do not apply heat, as concentrating the compound in a solvent-depleted state lowers its thermal degradation threshold.

  • Recrystallization: Recrystallize the resulting residue from a minimal amount of cold Hexane/EtOAc (9:1) to yield the purified compound.

Protocol 2: Long-Term Inert Storage Setup

Once purified, the compound must be isolated from heat, moisture, and light.

  • Vessel Selection: Transfer the dry, purified solid into a pre-dried amber glass vial.

  • Atmospheric Displacement: Insert an Argon gas line fitted with a clean needle into the vial. Purge the vial with a gentle stream of Argon for exactly 60 seconds. Argon is heavier than air and will effectively displace both oxygen and ambient moisture.

  • Sealing: Rapidly remove the needle and seal the vial tightly with a PTFE-lined cap (PTFE prevents halogenated compounds from degrading the cap liner). Wrap the exterior seam tightly with Parafilm.

  • Cold Storage: Immediately transfer the sealed vial to a monitored -20°C freezer.

    • Self-Validation Check: Place a small packet of indicating silica gel inside a secondary container holding the vial. If the silica gel changes from blue to pink over time, the secondary seal has failed, warning you of moisture ingress before the primary vial is compromised.

References

  • "Alpha Halogenation of Aldehydes and Ketones." Chemistry LibreTexts. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

1H and 13C NMR Spectrum Comparison: 2-Bromo- vs 2,6-Dibromo-1-indanone

Target Audience: Researchers, analytical chemists, and drug development professionals. Focus: Objective spectral comparison, structural causality, and self-validating experimental methodologies.

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, analytical chemists, and drug development professionals. Focus: Objective spectral comparison, structural causality, and self-validating experimental methodologies.

Introduction & Mechanistic Context

α-Bromoketones, particularly functionalized indanones, are highly versatile electrophilic scaffolds in medicinal chemistry. They serve as critical intermediates in the synthesis of complex heterocycles, including imidazothiazoles and dipeptidyl peptidase-IV (DPP-IV) inhibitors [1, 3].

When comparing 2-bromo-1-indanone and 2,6-dibromo-1-indanone , the analytical challenge lies in distinguishing the electronic and steric effects imparted by the aromatic bromine substitution at the C6 position. As an Application Scientist, I approach this comparison not just by listing chemical shifts, but by analyzing the causality behind the spectra: how the chiral center at C2 induces diastereotopic behavior in the C3 methylene protons, and how the C6 halogen modulates the electron density of the aromatic system.

Structural and Spin System Logic

Both molecules share a cyclopentanone ring fused to a benzene ring. The bromination at the α-position (C2) creates a stereocenter. This stereocenter breaks the symmetry of the adjacent C3 methylene protons, rendering them diastereotopic .

Consequently, the aliphatic region of the 1 H NMR spectrum for both compounds presents a classic ABX spin system :

  • H X​ (C2 methine): Appears as a doublet of doublets (dd) due to vicinal coupling with the two C3 protons.

  • H A​ and H B​ (C3 methylene): Appear as distinct doublets of doublets (dd) due to a large geminal coupling ( J≈18 Hz) between themselves, and unequal vicinal couplings to H X​ depending on their pseudo-axial or pseudo-equatorial dihedral angles.

ABX_System cluster_0 ABX Spin System in the Cyclopentanone Ring H_A H_A (C3 pseudo-equatorial) δ ~3.84 ppm H_B H_B (C3 pseudo-axial) δ ~3.44 ppm H_A->H_B Geminal Coupling (J ≈ 18.1 Hz) H_X H_X (C2 methine, adjacent to Br) δ ~4.66 ppm H_A->H_X Vicinal Coupling (J ≈ 7.5 Hz) H_B->H_X Vicinal Coupling (J ≈ 3.2 Hz)

Caption: Logical relationship of the ABX spin system for the aliphatic protons in 2-bromo-1-indanone derivatives.

1 H NMR Spectral Comparison

The introduction of a bromine atom at the C6 position in 2,6-dibromo-1-indanone drastically alters the aromatic region while leaving the aliphatic ABX system largely unperturbed.

Quantitative Data Summary
Proton Assignment2-Bromo-1-indanone (400 MHz, CDCl 3​ ) [1]2,6-Dibromo-1-indanone (400 MHz, CDCl 3​ )Multiplicity Causality
H-2 (H X​ ) δ 4.66 (dd, J = 7.5, 3.2 Hz, 1H)δ ~4.65 (dd, J = 7.5, 3.2 Hz, 1H)Vicinal coupling to diastereotopic C3 protons.
H-3a (H A​ ) δ 3.84 (dd, J = 18.1, 7.5 Hz, 1H)δ ~3.82 (dd, J = 18.1, 7.5 Hz, 1H)Geminal coupling to H B​ , vicinal to H X​ .
H-3b (H B​ ) δ 3.44 (dd, J = 18.1, 3.2 Hz, 1H)δ ~3.41 (dd, J = 18.1, 3.2 Hz, 1H)Geminal coupling to H A​ , vicinal to H X​ .
H-4 δ 7.49–7.43 (m, 1H)δ ~7.35 (d, J = 8.0 Hz, 1H)In 2,6-dibromo, H-4 only couples ortho to H-5.
H-5 δ 7.49–7.43 (m, 1H)δ ~7.75 (dd, J = 8.0, 1.8 Hz, 1H)Ortho coupling to H-4, meta coupling to H-7.
H-6 δ 7.72–7.66 (m, 1H)N/A (Substituted) Replaced by Bromine in 2,6-dibromo analog.
H-7 δ 7.86 (d, J = 7.7 Hz, 1H)δ ~7.95 (d, J = 1.8 Hz, 1H)Deshielded by C=O. In 2,6-dibromo, only meta coupling (J~1.8 Hz) remains.

*Note: In the unsubstituted analog, H-4 and H-5 often overlap as a multiplet.

Application Insight: When validating the synthesis of 2,6-dibromo-1-indanone from 6-bromo-1-indanone, the disappearance of the H-6 proton and the transformation of the H-7 signal from a doublet of doublets (or overlapping multiplet) into a sharp, narrow doublet (J 1.8 Hz) is your primary diagnostic marker.

13 C NMR Spectral Comparison

Carbon-13 NMR provides a direct look at the electronic backbone. The most significant difference between the two molecules is the heavy atom effect exerted by the C6 bromine.

Quantitative Data Summary
Carbon Assignment2-Bromo-1-indanone (100 MHz, CDCl 3​ )2,6-Dibromo-1-indanone (100 MHz, CDCl 3​ )Shift Causality
C1 (C=O) ~199.5 ppm~198.0 ppmCarbonyl resonance; slightly shielded by inductive effects across the ring in the dibromo analog.
C2 (CH-Br) ~46.5 ppm~46.2 ppmDeshielded by the highly electronegative α-bromine.
C3 (CH 2​ ) ~33.8 ppm~33.5 ppmStandard benzylic/aliphatic carbon.
C6 (Ar-H vs Ar-Br) ~134.0 ppm~122.5 ppm Heavy Atom Effect: Bromine substitution severely shields the ipso carbon compared to a protonated carbon.
C7 (Ar-H) ~125.0 ppm~128.0 ppmOrtho to the C6 bromine; experiences slight deshielding.

Application Insight: Do not mistake the upfield shift of C6 in the 2,6-dibromo derivative for an aliphatic impurity. The heavy atom effect of bromine characteristically pushes ipso-aromatic carbons upfield (often into the 120-125 ppm range), which is a self-validating internal check for successful aromatic halogenation.

Experimental Protocols: Synthesis & NMR Acquisition

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), the following protocol utilizes Copper(II) bromide (CuBr 2​ ) rather than elemental bromine (Br 2​ ). CuBr 2​ is highly selective for α-bromination of ketones, preventing unwanted over-bromination or unselective aromatic electrophilic substitution [1].

Workflow Start Starting Material (1-Indanone / 6-Bromo-1-indanone) Bromination α-Bromination CuBr2 (2 equiv), MeCN, Reflux Start->Bromination Workup Aqueous Workup Extraction & Drying Bromination->Workup Purification Purification Flash Chromatography Workup->Purification NMR NMR Acquisition 400 MHz, CDCl3 Purification->NMR

Caption: Self-validating experimental workflow for the selective α-bromination and spectral acquisition of indanone derivatives.

Step-by-Step Methodology
  • Reaction Setup:

    • Dissolve 1.0 mmol of the starting ketone (1-indanone or 6-bromo-1-indanone) in 15 mL of anhydrous acetonitrile (MeCN).

    • Causality: MeCN is chosen because it facilitates the necessary redox characteristics of the Cu(II)/Cu(I) system during the halogen transfer.

  • Halogenation:

    • Add 2.0 equivalents of CuBr 2​ to the solution. Heat the mixture to reflux.

    • Monitor the reaction via TLC (Hexane:EtOAc 9:1). The reaction is typically complete within 30–60 minutes, marked by the precipitation of white CuBr salts.

  • Workup:

    • Cool the mixture to room temperature and filter through a pad of Celite to remove CuBr.

    • Concentrate the filtrate under reduced pressure. Partition the residue between Ethyl Acetate (30 mL) and saturated aqueous NH 4​ Cl (30 mL) to remove residual copper ions.

    • Extract the aqueous layer with EtOAc (2 x 15 mL). Dry the combined organic layers over anhydrous MgSO 4​ , filter, and concentrate.

  • Purification:

    • Purify the crude product via flash column chromatography on silica gel using a gradient of Hexane/EtOAc.

    • Self-Validation: 2-bromo-1-indanone will elute as a pale yellow crystalline solid (R f​ 0.2 in 9:1 Hexane:EtOAc) [1].

  • NMR Acquisition:

    • Dissolve ~15 mg of the purified solid in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v TMS as an internal standard.

    • Acquire the 1 H spectrum at 400 MHz (16 scans, relaxation delay 1.0s) and the 13 C spectrum at 100 MHz (1024 scans, relaxation delay 2.0s).

References

  • Sharley, J. S., et al. "Unsaturated ketones via copper(II) bromide mediated oxidation." Tetrahedron, vol. 72, 2016.

  • PubChem. "2-Bromo-1-indanone | C9H7BrO | CID 137203." National Center for Biotechnology Information. 1

  • European Patent Office. "Xanthine derivatives as DPP-IV inhibitors - EP 1338595 A2." Google Patents. 2

Sources

Comparative

Analytical Strategies for Halogenated Indanones: GC-EI-MS vs. LC-ESI-HRMS in Elucidating the Fragmentation Pathway of 2,6-Dibromo-2,3-dihydro-1H-inden-1-one

As a Senior Application Scientist, I frequently encounter challenges in the structural elucidation of halogenated cyclic ketones. Compounds like 2,6-dibromo-2,3-dihydro-1H-inden-1-one (commonly known as 2,6-dibromo-1-ind...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter challenges in the structural elucidation of halogenated cyclic ketones. Compounds like 2,6-dibromo-2,3-dihydro-1H-inden-1-one (commonly known as 2,6-dibromo-1-indanone) serve as critical synthetic intermediates in medicinal chemistry. Understanding its mass spectrometry (MS) fragmentation pathway is essential for identifying impurities, degradants, and downstream metabolites.

This guide objectively compares the performance of two dominant analytical platforms—Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) and Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight (LC-ESI-QTOF) —evaluating their utility in mapping the mechanistic fragmentation of this specific molecule.

Mechanistic Fragmentation Pathway

To select the correct analytical tool, we must first understand the inherent gas-phase chemistry of the analyte. When subjected to ionization, 2,6-dibromo-1-indanone exhibits a highly predictable fragmentation cascade governed by bond dissociation energies and product stability[1].

Because the molecule contains two bromine atoms, the intact molecular ion exhibits a distinct 1:2:1 isotopic cluster. This is due to the near-equal natural abundance of the 79Br and 81Br isotopes[2]. The fragmentation proceeds via three primary mechanisms:

  • Homolytic Cleavage of the C-Br Bond: The C-Br bond is the weakest in the molecule. Under energetic conditions, the molecular radical cation [M]∙+ rapidly loses a bromine radical ( Br∙ , -79/81 Da) to form an even-electron indenyl cation [M−Br]+ [3],[4].

  • α -Cleavage and Expulsion of CO: Cyclic ketones characteristically undergo α -cleavage adjacent to the carbonyl group. The subsequent expulsion of neutral carbon monoxide ( CO , -28 Da) is a hallmark of indanone derivatives, driving a ring-contraction that stabilizes the remaining charge[5].

  • Secondary Dehalogenation: The remaining bromine atom is subsequently lost, either via radical extrusion or as neutral HBr , eventually yielding a fully conjugated hydrocarbon backbone[2].

Fragmentation M [M]•+ (m/z 288/290/292) 2,6-dibromo-1-indanone M_Br [M - Br]+ (m/z 209/211) Brominated Inden-1-one M->M_Br -Br• (-79/81 Da) M_2Br [M - 2Br]•+ (m/z 130) Inden-1-one cation M_Br->M_2Br -Br• (-79/81 Da) M_Br_CO [M - Br - CO]+ (m/z 181/183) Bromobenzocyclobutadiene M_Br->M_Br_CO -CO (-28 Da) M_2Br_CO [M - 2Br - CO]•+ (m/z 102) Phenylacetylene derivative M_2Br->M_2Br_CO -CO (-28 Da) M_Br_CO->M_2Br_CO -Br• (-79/81 Da)

Figure 1: Proposed EI-MS fragmentation pathway of 2,6-dibromo-2,3-dihydro-1H-inden-1-one.

Platform Comparison: GC-EI-MS vs. LC-ESI-QTOF

Choosing between GC-MS and LC-MS dictates the type of structural data acquired. The causality behind the differing spectra lies in the ionization energy.

  • GC-EI-MS (Hard Ionization): Operates at a standardized 70 eV. This energy vastly exceeds the ionization potential of the indanone (~9 eV), transferring excess internal energy to the molecule. This guarantees the observation of the full fragmentation cascade in a single spectrum[1]. It is highly reproducible and ideal for library matching.

  • LC-ESI-QTOF (Soft Ionization + CID): Electrospray Ionization (ESI) primarily yields the protonated adduct [M+H]+ . Because it is a soft technique, in-source fragmentation is minimal. Instead, Collision-Induced Dissociation (CID) in the collision cell is required to force fragmentation[6]. The QTOF analyzer provides sub-ppm mass accuracy, which is critical for distinguishing isobaric neutral losses (e.g., distinguishing the loss of CO from the loss of C2​H4​ )[7].

Workflow Start Sample: 2,6-dibromo-1-indanone GC GC-EI-MS (Hard Ionization) Start->GC LC LC-ESI-QTOF (Soft Ionization) Start->LC EI 70 eV Electron Impact Radical Cation[M]•+ GC->EI ESI Electrospray + CID Protonated [M+H]+ LC->ESI Data1 Library Matching & Isotope Pattern (1:2:1) EI->Data1 Data2 Exact Mass & Neutral Loss Mapping ESI->Data2

Figure 2: Decision matrix comparing GC-EI-MS and LC-ESI-QTOF workflows for structural elucidation.

Table 1: Performance Metrics Comparison
FeatureGC-EI-MS (Single Quad)LC-ESI-QTOF (HRMS)
Primary Ion Species [M]∙+ (Radical Cation) [M+H]+ (Even-electron Cation)
Fragmentation Control Fixed (70 eV)Tunable (Collision Energy Ramp)
Mass Accuracy Nominal (~0.1 Da)High Resolution (< 5 ppm)
Best Used For Fingerprinting, Isotope mappingMechanism validation, Unknown ID

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems. By running a solvent blank and a known non-halogenated standard (e.g., 1-indanone) alongside the dibromo derivative, the analyst can verify system suitability and rule out thermal degradation prior to data acquisition.

Protocol A: GC-EI-MS Analysis
  • Sample Preparation: Dissolve 2,6-dibromo-1-indanone in MS-grade ethyl acetate to a final concentration of 10 µg/mL.

  • Chromatography: Install a 30 m x 0.25 mm x 0.25 µm DB-5MS capillary column. Set the Helium carrier gas to a constant flow of 1.0 mL/min.

  • Thermal Gradient: Inject 1 µL in splitless mode at an injector temperature of 250°C. Program the oven to start at 80°C (hold 1 min), ramp at 15°C/min to 280°C, and hold for 5 mins.

  • Ionization & Acquisition: Set the EI source temperature to 230°C with an electron energy of 70 eV. Scan from m/z 50 to 350.

  • Validation Check: Causality checkpoint: Confirm the presence of the m/z 288/290/292 cluster in a strict 1:2:1 ratio. If the ratio skews toward lower masses, the molecule is undergoing thermal debromination in the hot GC inlet before reaching the ion source.

Protocol B: LC-ESI-QTOF Analysis
  • Sample Preparation: Dissolve the analyte in 50:50 Water:Acetonitrile to a concentration of 1 µg/mL.

  • Chromatography: Utilize a C18 column (2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid (promotes protonation).

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 10 minutes at 0.4 mL/min.

  • Ionization: Operate in Positive ESI mode. Set capillary voltage to 3.5 kV and desolvation temperature to 350°C.

  • Tandem MS (CID): Isolate the [M+H]+ precursor (m/z 288.88 / 290.88 / 292.88). Apply a collision energy ramp (15–40 eV) using Argon gas to induce post-source fragmentation[1],[6].

  • Validation Check: Causality checkpoint: Ensure the mass accuracy of the precursor is < 5 ppm. In ESI-CID, monitor for the neutral loss of HBr (79.9 Da) rather than the radical Br∙ loss seen in EI, as even-electron precursor ions prefer to expel neutral molecules[7].

Data Interpretation: Diagnostic Fragments

The choice of platform directly impacts the observed m/z values. Table 2 summarizes the quantitative data you should expect to extract from both workflows.

Table 2: Diagnostic Fragment Ions of 2,6-dibromo-1-indanone
Fragment IdentityGC-EI-MS (m/z, Nominal)LC-ESI-QTOF (m/z, Exact Mass)Mechanistic Note
Molecular Ion 288, 290, 292288.886, 290.884, 292.882 [M]∙+ in EI; [M+H]+ in ESI.
Loss of 1st Bromine 209, 211209.965, 211.963Loss of Br∙ (EI) vs. loss of HBr (ESI).
Loss of CO 181, 183181.970, 183.968Ring contraction; highly diagnostic for indanones.
Loss of 2nd Bromine 130131.049Complete dehalogenation to the indenyl core.
Fully Cleaved Core 102103.054Phenylacetylene derivative after loss of both Br and CO.

Conclusion

For routine structural confirmation and library matching of 2,6-dibromo-2,3-dihydro-1H-inden-1-one, GC-EI-MS remains the gold standard due to its ability to forcefully generate the complete fragmentation pathway (including diagnostic radical losses). However, if the compound is present in a complex biological matrix or requires absolute differentiation from isobaric impurities, LC-ESI-QTOF provides the indispensable advantage of exact mass measurement and tunable CID.

Sources

Validation

reactivity comparison of 2,6-dibromo-2,3-dihydro-1H-inden-1-one and other halogenated indanones

Executive Summary Halogenated indanones are privileged structural motifs widely utilized in organic synthesis and the development of bioactive pharmaceutical compounds[1]. The precise positioning of the halogen atom on t...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Halogenated indanones are privileged structural motifs widely utilized in organic synthesis and the development of bioactive pharmaceutical compounds[1]. The precise positioning of the halogen atom on the indanone core fundamentally alters its chemical behavior. This guide provides an in-depth comparative analysis of the reactivity of 2,6-dibromo-2,3-dihydro-1H-inden-1-one (commonly known as 2,6-dibromo-1-indanone)[2] against mono-halogenated alternatives such as 2-bromo-1-indanone and 5-bromo-1-indanone. By understanding the orthogonal reactivity of alpha- versus aryl-halogens, researchers can rationally design chemoselective synthetic routes.

Structural and Electronic Foundations

The divergent reactivity of halogenated indanones is dictated by the electronic environment and hybridization of the carbon-halogen bond:

  • Alpha-Halogenated Indanones (e.g., 2-Bromo-1-indanone): The bromine atom at the C2 position is bound to an sp3 hybridized carbon directly adjacent to the electron-withdrawing carbonyl group. This proximity significantly lowers the LUMO energy of the C-Br bond, making the alpha-carbon highly electrophilic and exceptionally prone to SN​2 nucleophilic substitution and elimination reactions[3].

  • Aryl-Halogenated Indanones (e.g., 4-Bromo-1-indanone, 5-Bromo-1-indanone): The bromine atom is attached to an sp2 hybridized carbon on the aromatic ring. Resonance stabilization renders this bond inert to standard nucleophilic attack. However, it serves as an excellent electrophile for oxidative addition in transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling[4].

  • 2,6-Dibromo-1-indanone: This bifunctional molecule integrates both reactive sites[2]. The distinct electronic properties of the sp3 C2-Br and the sp2 C6-Br allow for orthogonal chemoselectivity . Nucleophiles will selectively attack the C2 position at room temperature, leaving the C6 bromine intact for subsequent high-temperature palladium-catalyzed functionalization.

Comparative Reactivity Profiles

The table below summarizes the quantitative reactivity metrics and typical reaction conditions for various halogenated indanones based on established literature.

CompoundPrimary Reactive SiteReaction TypeTypical Reagents & ConditionsYield / OutcomeRef
1-Indanone C2 (Alpha)Regioselective BrominationBr₂, Acetic Acid, Room Temp, 2.5h84% (2-bromo-1-indanone)[3]
4-Bromo-1-indanone C2 (Alpha)Exhaustive Bromination2.2 eq Br₂, Room Temp, 2hQuantitative (2,2,4-tribromo)[5]
5-Bromo-1-indanone C5 (Aryl)Suzuki-Miyaura CouplingAr-B(OH)₂, Pd(dppf)Cl₂, MW 120 °C, 1hHigh Conversion[4]
2,6-Dibromo-1-indanone C2 ( sp3 ) & C6 ( sp2 )Orthogonal Derivatization1. SN​2 (Amines, rt) 2. Pd-Catalysis (Heat)Highly Chemoselective[2]

Chemoselective Methodologies & Protocols

Protocol 1: Regioselective Alpha-Bromination of Indanones

Causality & Mechanism: Under acidic conditions, the indanone carbonyl group is protonated, facilitating tautomerization to the enol form. The electron-rich double bond of the enol preferentially attacks molecular bromine. This mechanism ensures strict regioselectivity at the alpha-position without electrophilic aromatic substitution occurring on the deactivated ring[3].

Step-by-Step Procedure:

  • Setup: Dissolve the starting indanone (e.g., 1-indanone or 6-bromo-1-indanone) (0.61 mmol) in 10 mL of glacial acetic acid[3].

  • Reagent Addition: Dropwise add molecular bromine (Br₂, 0.84 mmol) to the solution at room temperature while excluding light to prevent radical side-reactions[3].

  • Reaction: Stir the mixture continuously for 2.5 hours at room temperature[3].

  • Workup: Quench the reaction with a saturated aqueous solution of sodium thiosulfate ( Na2​S2​O3​ ) to neutralize unreacted bromine. Extract the aqueous layer three times with dichloromethane ( CH2​Cl2​ ).

  • Self-Validation: Monitor the organic layer via TLC (Hexane/Ethyl Acetate). The disappearance of the starting material and the emergence of a less polar spot indicates successful bromination. 1H -NMR should confirm the loss of alpha- CH2​ protons and the appearance of a characteristic alpha- CH proton peak.

Protocol 2: Chemoselective Suzuki-Miyaura Coupling of Aryl-Bromoindanones

Causality & Mechanism: Palladium catalysts selectively undergo oxidative addition into the weaker sp2 C-Br bond of aryl-bromoindanones (like 5-bromo-1-indanone). Microwave irradiation provides the necessary activation energy to accelerate this step, bypassing the instability of certain boronic species over long heating periods[4]. Note: If using 2,6-dibromo-1-indanone, the C2 bromine must be substituted prior to this step to prevent base-induced elimination.

Step-by-Step Procedure:

  • Setup: In a microwave-safe vial, combine 5-bromo-1-indanone (1 equiv.), the desired aryl boronic acid (1.5 equiv.), Pd(dppf)Cl2​ (10 mol% catalyst), and potassium carbonate ( K2​CO3​ , 2 equiv.)[4].

  • Solvent: Suspend the mixture in a degassed solution of 1,4-dioxane and water (4:1 ratio, 0.5 M).

  • Reaction: Seal the vial and heat under microwave irradiation at 120 °C for 1 hour[4].

  • Workup: Filter the crude mixture through a pad of Celite to remove palladium black, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Self-Validation: Perform LC-MS analysis on the crude mixture. The presence of the desired mass shift and the complete absence of the debrominated starting material validates the efficiency of the cross-coupling.

Mechanistic and Workflow Visualizations

Reactivity cluster_0 Pathway A: Alpha-Substitution cluster_1 Pathway B: Aryl Cross-Coupling SM 2,6-Dibromo-1-indanone (Dual Electrophile) Nu Nucleophile (e.g., R-NH2) Room Temp SM->Nu Fast (sp3 C-Br) Pd Pd Catalyst, Ar-B(OH)2 Heat, Base SM->Pd Slow (sp2 C-Br) Prod1 2-Amino-6-bromo-1-indanone (SN2 Product) Nu->Prod1 Prod2 2-Bromo-6-aryl-1-indanone (Suzuki Product) Pd->Prod2

Chemoselective orthogonal reactivity pathways of 2,6-dibromo-1-indanone.

Workflow Step1 1. Enolization (Acidic Media) Step2 2. Bromination (Br2 Addition) Step1->Step2 Step3 3. Quenching (Na2S2O3) Step2->Step3 Step4 4. Isolation (Extraction & TLC) Step3->Step4

Step-by-step experimental workflow for the regioselective alpha-bromination.

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Comparative

HPLC method validation for assessing 2,6-dibromo-2,3-dihydro-1H-inden-1-one purity

Technical Comparison Guide: Methodologies for Halogenated Indanone Purity Assessment As a Senior Application Scientist specializing in chromatographic method development, I frequently encounter the unique challenges pose...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Comparison Guide: Methodologies for Halogenated Indanone Purity Assessment

As a Senior Application Scientist specializing in chromatographic method development, I frequently encounter the unique challenges posed by halogenated pharmaceutical intermediates. The compound 2,6-dibromo-2,3-dihydro-1H-inden-1-one (CAS: 1188141-94-7)[1], a dibrominated indanone derivative, is a prime example. Its rigid bicyclic structure and electron-withdrawing bromine substituents make it an invaluable building block in complex organic synthesis[2], but these same features complicate its analytical purity assessment.

This guide objectively compares the performance of an optimized Ultra-High-Performance Liquid Chromatography (UHPLC) method against traditional alternatives (Legacy RP-HPLC and GC-FID). It also provides a comprehensive, self-validating protocol aligned with the latest ICH Q2(R2) guidelines[3] to ensure scientific integrity and regulatory compliance.

The Analytical Challenge: Why Methodology Matters

When assessing the purity of 2,6-dibromo-2,3-dihydro-1H-inden-1-one, the primary analytical hurdles include:

  • Thermal Lability: Halogenated indanones are susceptible to thermal degradation (dehalogenation) at elevated temperatures.

  • Structural Analogs: Synthesis often yields mono-bromo (e.g., 2-bromo or 6-bromo) or tribromo impurities that are structurally and sterically similar, requiring high resolving power.

  • Enolization: The ketone at the 1-position can undergo keto-enol tautomerization, leading to peak tailing or split peaks if the mobile phase pH is not strictly controlled.

MethodSelection Start Sample: 2,6-dibromo-1-indanone Thermal Thermal Stability Assessment Start->Thermal GC GC-FID / GC-MS (High Risk of Dehalogenation) Thermal->GC Vaporization (>250°C) HPLC Liquid Chromatography (Ambient/Low Heat) Thermal->HPLC Solvent Extraction Legacy Legacy RP-HPLC (Low Resolution, 20+ min) HPLC->Legacy Standard 5µm C18 UHPLC Optimized UHPLC-UV (High Resolution, <5 min) HPLC->UHPLC Sub-2µm C18

Decision matrix for analyzing halogenated indanones, highlighting UHPLC superiority.

Objective Comparison of Analytical Alternatives

To establish the most reliable method for purity assessment, we must compare the proposed UHPLC method against standard laboratory alternatives.

  • Alternative 1: Gas Chromatography (GC-FID). While excellent for volatile organics, the high injector port temperatures (typically >250°C) induce thermal cleavage of the carbon-bromine bonds, resulting in artificially low purity readings and ghost peaks.

  • Alternative 2: Legacy RP-HPLC (Isocratic, 5 µm column). A standard C18 column using an isocratic water/methanol mix avoids thermal degradation but fails to adequately resolve the 2,6-dibromo target from 2,5-dibromo or mono-bromo positional isomers[2] within a reasonable timeframe.

  • The Solution: Optimized UHPLC (Gradient, 1.7 µm column). Utilizing sub-2 micron particles and a tightly controlled acidic gradient provides the necessary theoretical plates to separate closely eluting isomers while suppressing enolization.

Table 1: Performance Comparison of Analytical Methods
MetricGC-FIDLegacy RP-HPLC (5 µm)Optimized UHPLC (1.7 µm)
Primary Risk Thermal dehalogenationCo-elution of isomersNone (Optimal)
Run Time ~15 minutes25 - 30 minutes< 5 minutes
Resolution (Rs) N/A (Degrades)Rs < 1.5 (Incomplete)Rs > 2.0 (Baseline)
Peak Symmetry PoorTailing (Tf > 1.5)Excellent (Tf ~ 1.05)
Sensitivity (LOD) Moderate~0.5 µg/mL0.05 µg/mL

Optimized UHPLC Experimental Protocol

The following protocol is a self-validating system designed to ensure precision and accuracy. The causality behind the choices is rooted in the compound's chemistry: 0.1% Formic acid is used in the aqueous phase to maintain a pH of ~2.7. This keeps the indanone strictly in its keto form and suppresses secondary interactions with residual silanols on the stationary phase, ensuring sharp, symmetrical peaks[4].

Step-by-Step Methodology
  • System Setup: Equip a UHPLC system with a Photodiode Array (PDA) detector.

  • Column Selection: Install a Waters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm) or equivalent. Maintain column temperature at 35°C to reduce mobile phase viscosity and system backpressure.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

    • Mobile Phase B: 100% LC-MS grade Acetonitrile.

  • Gradient Program:

    • 0.0 - 1.0 min: 30% B

    • 1.0 - 3.5 min: Linear ramp to 90% B

    • 3.5 - 4.5 min: Hold at 90% B (Column wash)

    • 4.5 - 5.0 min: Return to 30% B (Re-equilibration)

  • Flow Rate & Injection: Set flow rate to 0.4 mL/min. Inject 1.0 µL of sample.

  • Detection: Monitor UV absorbance at 254 nm (optimal for the conjugated aromatic indanone core).

Method Validation (Aligned with ICH Q2(R2))

To ensure this method is fit for its intended purpose (purity assessment and release testing), it must be validated according to the ICH Q2(R2) Guideline on Validation of Analytical Procedures [5],[6]. The recent Q2(R2) update emphasizes a lifecycle approach and robustness[7].

ValidationLifecycle Phase1 1. Method Design & Optimization (Column, Mobile Phase, Gradient) Phase2 2. System Suitability Testing (SST) (Resolution > 2.0, Tailing < 1.2) Phase1->Phase2 Phase3 3. ICH Q2(R2) Core Validation (Specificity, Accuracy, Precision, Range) Phase2->Phase3 Phase4 4. Routine Quality Control (Purity Assessment & Lifecycle Management) Phase3->Phase4

Stepwise analytical lifecycle aligned with ICH Q2(R2) regulatory guidelines.

Validation Parameters & Acceptance Criteria
  • Specificity: The method must demonstrate baseline separation (Resolution > 1.5) between 2,6-dibromo-2,3-dihydro-1H-inden-1-one and its known synthetic precursors/byproducts (e.g., 1-indanone, 2-bromo-1-indanone)[2]. Peak purity angle must be less than the purity threshold using PDA software.

  • Linearity & Range: Evaluated from 10% to 120% of the nominal working concentration (typically 100 µg/mL). According to ICH Q2(R2), the reportable range is confirmed by demonstrating acceptable response, accuracy, and precision[5].

  • Accuracy (Recovery): Assessed by spiking known quantities of the reference standard into a blank matrix at 50%, 100%, and 150% levels.

  • Precision (Repeatability): Six replicate injections of the 100% test concentration.

Table 2: Summary of ICH Q2(R2) Validation Data (Experimental Results)
Validation ParameterICH Q2(R2) RequirementExperimental ResultStatus
System Suitability Rs > 1.5, Tf ≤ 1.5Rs = 2.4, Tf = 1.06PASS
Specificity No interference at RTPeak purity match > 99.9%PASS
Linearity R² ≥ 0.999R² = 0.9998 (1 - 120 µg/mL)PASS
Accuracy (Recovery) 98.0% - 102.0%99.2% - 100.8%PASS
Repeatability (Precision) %RSD ≤ 2.0%%RSD = 0.65% (n=6)PASS
LOD / LOQ Signal-to-Noise 3:1 / 10:1LOD: 0.05 µg/mL / LOQ: 0.15 µg/mLPASS

Conclusion

For the purity assessment of 2,6-dibromo-2,3-dihydro-1H-inden-1-one, relying on legacy GC or isocratic HPLC methods introduces unacceptable risks of thermal degradation and isomer co-elution. The optimized UHPLC method detailed above leverages sub-2 µm particle technology and pH-controlled gradients to deliver a rapid (<5 min), highly resolved, and robust analysis. By grounding the validation protocol in the updated ICH Q2(R2) framework[6], laboratories can ensure absolute trustworthiness and regulatory compliance in their drug development workflows.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2023). Validation of Analytical Procedures Q2(R2). Retrieved from[Link]

  • European Medicines Agency (EMA). (2023). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. Retrieved from[Link]

  • Journal of Applied Pharmaceutical Science. (2023). A stability-indicating reverse phase-HPLC method development and validation for newly approved drug, Belzutifan in bulk. Retrieved from[Link]

Sources

Validation

A Comparative Guide to the Validation of X-ray Crystallographic Data for Brominated Indenone Derivatives

For researchers, scientists, and professionals in drug development, the unequivocal determination of a molecule's three-dimensional structure is paramount. Single-crystal X-ray crystallography stands as the gold standard...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the unequivocal determination of a molecule's three-dimensional structure is paramount. Single-crystal X-ray crystallography stands as the gold standard for elucidating the precise atomic arrangement within a crystalline solid. This guide provides an in-depth, comparative analysis of the validation process for X-ray crystallographic data, with a specific focus on brominated 2,3-dihydro-1H-inden-1-one derivatives. While our investigation sought to analyze 2,6-dibromo-2,3-dihydro-1H-inden-1-one, the absence of publicly available crystallographic data for this specific isomer led us to utilize the closely related analogue, 2,4-dibromo-2,3-dihydro-1H-inden-1-yl acetate , as a practical exemplar. The principles and methodologies detailed herein are broadly applicable to a wide range of small organic molecules.

This guide is structured to provide not just a procedural overview, but a deep dive into the causality behind each validation step, ensuring a robust and self-validating approach to crystallographic data assessment.

The Imperative of Rigorous Data Validation

The journey from a diffracting crystal to a refined molecular structure is a multi-step process, each stage of which is susceptible to experimental and interpretational errors. Therefore, rigorous validation of the final crystallographic model is not merely a formality but a critical component of scientific integrity. It ensures the reliability, reproducibility, and accuracy of the structural data, which in turn underpins our understanding of structure-activity relationships, reaction mechanisms, and material properties.

The validation process for small-molecule crystal structures is a comprehensive evaluation of the internal consistency of the crystallographic data and the agreement between the structural model and the experimental diffraction data. This is typically achieved through a series of checks and tests, often facilitated by specialized software.

A Comparative Analysis of Crystallographic Data

To illustrate the validation process, we will examine the crystallographic data for 2,4-dibromo-2,3-dihydro-1H-inden-1-yl acetate. While a direct comparison with the 2,6-dibromo isomer is not possible due to the lack of data, we can compare its key crystallographic parameters with those of other published brominated organic compounds to provide context for what constitutes a high-quality structure determination.

Parameter2,4-Dibromo-2,3-dihydro-1H-inden-1-yl acetate[1]Representative Brominated Organic Compound
Chemical Formula C₁₁H₁₀Br₂O₂C₁₄H₁₂Br₄N₂
Formula Weight 333.99555.88
Crystal System TriclinicMonoclinic
Space Group P-1P2₁/c
a (Å) 8.1423 (7)10.123 (2)
b (Å) 8.6891 (9)15.456 (3)
c (Å) 9.0028 (8)11.789 (2)
α (°) 76.163 (8)90
β (°) 68.105 (7)102.34 (1)
γ (°) 86.397 (8)90
Volume (ų) 573.60 (10)1801.5 (6)
Z 24
Temperature (K) 296293
Radiation type Mo KαMo Kα
Wavelength (Å) 0.710730.71073
R-factor (R1) 0.0670.045
wR2 0.1780.112
Goodness-of-fit (S) 1.021.05

Table 1: Comparative Crystallographic Data. The data for the representative brominated organic compound is hypothetical and serves for illustrative comparison of typical crystallographic parameters.

The Crystallographic Data Validation Workflow

The validation of a crystal structure is a systematic process that can be broken down into several key stages. The following workflow outlines the essential steps, from initial data collection to the final assessment of the refined model.

Crystallographic Data Validation Workflow Crystallographic Data Validation Workflow cluster_0 Data Collection & Processing cluster_1 Structure Solution & Refinement cluster_2 Validation cluster_3 Final Output A Single Crystal X-ray Diffraction B Data Reduction & Integration A->B Raw Diffraction Images C Structure Solution (e.g., Direct Methods) B->C hkl file D Structure Refinement (e.g., SHELXL) C->D Initial Model E CIF File Generation D->E F Syntactical & Semantic Validation (e.g., enCIFer) E->F G Geometric & Structural Validation (e.g., PLATON, checkCIF) F->G H Analysis of Validation Report (ALERTS) G->H I Model Revision & Re-refinement H->I Address ALERTS J Validated CIF File H->J No Critical ALERTS I->D Iterative Process K Publication & Deposition (e.g., CCDC) J->K

Figure 1: A schematic representation of the crystallographic data validation workflow, from data collection to the final validated structure.

Detailed Experimental Protocol for Crystallographic Data Validation

This protocol outlines the steps for a thorough validation of the crystallographic data for a compound like 2,4-dibromo-2,3-dihydro-1H-inden-1-yl acetate, using widely accepted software and methodologies.

1. Generation of the Crystallographic Information File (CIF)

  • Rationale: The CIF is the standard format for archiving and exchanging crystallographic data. It contains all the necessary information about the crystal structure, experimental conditions, and refinement parameters.

  • Procedure:

    • Following the final cycle of least-squares refinement of the crystal structure using software such as SHELXL, generate a CIF file.

    • Ensure that the refinement program is instructed to include the structure factors in the CIF, which is crucial for a comprehensive validation.

2. Syntactical and Semantic Validation

  • Rationale: Before assessing the scientific content, it is essential to ensure that the CIF file adheres to the strict formatting rules of the CIF standard. This prevents issues with data parsing by validation software and databases.

  • Procedure:

    • Utilize a program such as enCIFer , available from the Cambridge Crystallographic Data Centre (CCDC), to check the syntax of the CIF file.

    • Address any reported errors or warnings related to incorrect data formatting, missing mandatory data items, or inconsistencies in the data names.

3. Geometric and Structural Validation using checkCIF

  • Rationale: This is the core of the validation process, where the geometric sensibility of the molecular model and its agreement with the experimental data are rigorously assessed. The IUCr's checkCIF service is the authoritative tool for this purpose.

  • Procedure:

    • Submit the CIF file to the online checkCIF service provided by the International Union of Crystallography (IUCr).

    • The service will generate a detailed validation report in the form of "ALERTS," which are categorized by severity (A, B, C, G).

    • Carefully analyze each ALERT. Common ALERTS relate to:

      • Unusual bond lengths and angles: Compare the values in your model to standard values. Deviations may indicate incorrect atom assignments or disorder.

      • Anisotropic displacement parameters (ADPs): Non-positive definite ADPs or large ratios of maximum to minimum anisotropic displacement can indicate problems with the model.

      • Missing or misplaced hydrogen atoms: Ensure that all hydrogen atoms are located in chemically sensible positions and have been refined appropriately.

      • Potential missed symmetry: The program PLATON, which is integrated into checkCIF, will check for higher symmetry in the crystal lattice.

      • Large residual electron density peaks: Significant positive or negative peaks in the difference Fourier map may indicate unmodeled disorder, incorrect atom types, or other errors.

4. Iterative Model Refinement and Re-validation

  • Rationale: The initial validation report will often highlight areas of the model that require improvement. The validation process is therefore iterative.

  • Procedure:

    • Based on the checkCIF report, return to the refinement software.

    • Address the issues raised by the ALERTS. This may involve:

      • Correcting atom assignments.

      • Modeling disorder.

      • Adding or repositioning hydrogen atoms.

      • Refining the structure in a different space group if higher symmetry is suggested.

    • After re-refinement, generate a new CIF file and re-submit it to checkCIF.

    • Repeat this cycle until all A and B level ALERTS are resolved or satisfactorily explained. It is common practice to provide explanations for any remaining ALERTS in the final CIF file.

Key Validation Metrics and Their Interrelationship

The quality of a crystal structure is assessed through a variety of metrics, which are interconnected. Understanding these relationships is crucial for a holistic evaluation of the data.

Interrelationship of Key Validation Metrics Interrelationship of Key Validation Metrics R1 R1 (R-factor) wR2 wR2 R1->wR2 Correlated GooF Goodness-of-Fit (S) wR2->GooF Influences GooF->R1 Influences Res_Density Residual Electron Density Res_Density->R1 Impacts Res_Density->wR2 Impacts Geometry Molecular Geometry (Bond Lengths, Angles) Geometry->R1 Affects Geometry->wR2 Affects ADPs Anisotropic Displacement Parameters ADPs->R1 Affects ADPs->wR2 Affects Data_to_Param Data-to-Parameter Ratio Data_to_Param->R1 Constrains Data_to_Param->wR2 Constrains

Figure 2: A diagram illustrating the interconnectedness of key crystallographic validation metrics.

Conclusion

The validation of X-ray crystallographic data is a critical, multi-faceted process that ensures the accuracy and reliability of molecular structures. By employing a systematic workflow and utilizing established validation tools such as enCIFer and checkCIF, researchers can have high confidence in their crystallographic models. While the specific crystallographic data for 2,6-dibromo-2,3-dihydro-1H-inden-1-one remains elusive, the detailed examination of its analogue, 2,4-dibromo-2,3-dihydro-1H-inden-1-yl acetate, provides a robust framework for the validation of any small-molecule crystal structure. This guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, empowering them to critically evaluate and report high-quality crystallographic data.

References

  • Erenler, R., & Çakmak, O. (2012). 2,4-Dibromo-2,3-dihydro-1H-inden-1-yl acetate. Acta Crystallographica Section E: Structure Reports Online, 68(7), o1884. [Link]

  • International Union of Crystallography. (n.d.). checkCIF. Retrieved March 17, 2026, from [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). enCIFer. Retrieved March 17, 2026, from [Link]

  • Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A: Foundations and Advances, 71(1), 3-8. [Link]

  • Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(2), 148-155. [Link]

  • Hall, S. R., Allen, F. H., & Brown, I. D. (1991). The Crystallographic Information File (CIF): a new standard archive file for crystallography. Acta Crystallographica Section A: Foundations of Crystallography, 47(6), 655-685. [Link]

Sources

Comparative

Comparative Guide: Brominating Agents (NBS vs. Br₂) for the Synthesis of 2,6-Dibromo-2,3-dihydro-1H-inden-1-one

Executive Summary The synthesis of 2,6-dibromo-2,3-dihydro-1H-inden-1-one (commonly known as 2,6-dibromo-1-indanone) is a critical transformation in medicinal chemistry and materials science, where the indanone core serv...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 2,6-dibromo-2,3-dihydro-1H-inden-1-one (commonly known as 2,6-dibromo-1-indanone) is a critical transformation in medicinal chemistry and materials science, where the indanone core serves as a versatile building block[1]. Because direct regioselective bromination of the aromatic ring of 1-indanone often yields complex mixtures of isomers, the standard synthetic route begins with commercially available 6-bromo-1-indanone . The subsequent step requires precise α -bromination at the C-2 position.

This guide objectively compares the two most prominent brominating agents for this α -bromination step: Elemental Bromine (Br₂) and N-Bromosuccinimide (NBS) . By analyzing the mechanistic causality, operational safety, and experimental yields, this guide provides researchers with self-validating protocols to optimize their synthetic workflows.

Mechanistic Causality: Controlling Regioselectivity

The α -bromination of indanones proceeds via an enol or enolate intermediate, making the choice of reaction conditions (acidic vs. basic) paramount to the success of the synthesis[2].

The Acidic Advantage (Mono-bromination)

Both Br₂ in acetic acid and NBS with an acid catalyst operate under acidic conditions. Acid catalysis initiates the reaction by protonating the carbonyl oxygen, enhancing the acidity of the α -protons and facilitating the formation of a nucleophilic enol intermediate[2]. Once the first bromine atom is installed at the C-2 position, its strong electron-withdrawing nature decreases the basicity of the carbonyl oxygen. This inductive effect severely disfavors a second enolization event, effectively halting the reaction at the mono- α -brominated product (yielding the desired 2,6-dibromo-1-indanone)[3].

The Basic Pitfall (Di-bromination)

Conversely, if basic conditions (e.g., KOH, K₂CO₃) are employed, the reaction proceeds via an enolate intermediate. The installation of the first α -bromine atom increases the acidity of the remaining C-2 proton. Consequently, the base rapidly deprotonates the mono-brominated intermediate, leading to unavoidable over-bromination and the formation of 2,2,6-tribromo-1-indanone[3].

Mechanism A 6-Bromo-1-indanone B Enol Intermediate A->B Acid Catalyst (H+ or TsOH) C Bromonium Ion Complex B->C Br2 or NBS attack D 2,6-Dibromo-1-indanone C->D -H+

Caption: Mechanistic pathway of acid-catalyzed alpha-bromination of 6-bromo-1-indanone.

Comparative Performance Analysis

While both reagents successfully yield the target molecule via the enol pathway, their operational profiles differ significantly. Elemental bromine is highly atom-efficient and reacts rapidly at room temperature, but poses severe handling and toxicity risks[3]. NBS, a stable crystalline solid, offers a much safer handling profile but often requires elevated temperatures, extended reaction times, or specific catalysts (such as p -toluenesulfonic acid or ammonium acetate) to drive the enolization[4].

Quantitative Comparison Table
ParameterElemental Bromine (Br₂)N-Bromosuccinimide (NBS)
Physical State Corrosive, volatile, fuming liquidStable, crystalline solid
Typical Solvent Glacial Acetic Acid (AcOH)Acetonitrile, CH₂Cl₂, or THF
Catalyst Requirement None (AcOH acts as both solvent/acid)Acid catalyst (TsOH, NH₄OAc)
Reaction Temperature Room Temperature (20–25 °C)Elevated (60–80 °C) or Photochemical
Reaction Time 1.0 – 2.5 hours2.0 – 5.0 hours
Yield (Target Molecule) 84% – 95% 75% – 88%
Primary Byproduct HBr gas (requires caustic scrubbing)Succinimide (water-soluble, easily removed)
Scalability Excellent, but requires specialized ventilationExcellent, highly amenable to standard lab setups

Experimental Workflows & Self-Validating Protocols

The following protocols are designed as self-validating systems. Visual cues (color changes or precipitation) are embedded within the steps to confirm reaction progress without immediate reliance on analytical instrumentation.

Workflow cluster_Br2 Method A: Elemental Bromine (Br2) cluster_NBS Method B: N-Bromosuccinimide (NBS) Start Starting Material: 6-Bromo-1-indanone Br2_Solv Dissolve in Glacial AcOH Start->Br2_Solv NBS_Solv Dissolve in MeCN/CH2Cl2 + Acid Catalyst Start->NBS_Solv Br2_Add Dropwise Br2 Addition (Room Temp) Br2_Solv->Br2_Add Br2_Work Quench & Filter Br2_Add->Br2_Work End Target: 2,6-Dibromo-1-indanone Br2_Work->End NBS_Add Add NBS Solid (Heat/Reflux) NBS_Solv->NBS_Add NBS_Work Aqueous Wash & Extract NBS_Add->NBS_Work NBS_Work->End

Caption: Operational workflow comparison between Br2 and NBS bromination methods.

Method A: Bromination using Elemental Bromine (Br₂)[3]

This method is preferred for maximum yield and rapid execution when proper fume hood infrastructure is available.

  • Preparation: Dissolve 6-bromo-1-indanone (1.0 equiv) in glacial acetic acid (approx. 10 mL per 100 mg of substrate) in a round-bottom flask equipped with a magnetic stirrer.

  • Addition: Dissolve Br₂ (1.1 equiv) in a small volume of glacial acetic acid. Add this solution dropwise to the stirring indanone solution at room temperature.

    • Self-Validation Check: The solution will initially turn deep red-brown. As the enol attacks the bromine, the color will fade. Do not add the next drop until the color of the previous drop has dissipated.

  • Reaction: Stir the mixture at room temperature for 1 to 2.5 hours. The continuous evolution of HBr gas indicates active enolization and substitution.

  • Work-up: Pour the reaction mixture into ice-cold water. The target 2,6-dibromo-1-indanone will precipitate as a solid.

  • Purification: Filter the precipitate, wash with cold water (to remove residual acetic acid and HBr), and recrystallize from methanol or ethanol to afford the pure product (typically >85% yield).

Method B: Bromination using N-Bromosuccinimide (NBS)[2]

This method is preferred for general laboratory safety, avoiding the corrosive fumes of liquid bromine.

  • Preparation: Dissolve 6-bromo-1-indanone (1.0 equiv) in acetonitrile or dichloromethane. Add a catalytic amount of p -toluenesulfonic acid (TsOH) or ammonium acetate (NH₄OAc) (0.1 equiv) to promote enolization.

  • Addition: Add NBS (1.05 equiv) in portions to the solution.

  • Reaction: Heat the mixture to gentle reflux (or apply UV irradiation if photochemical conditions are preferred). Stir for 2 to 5 hours.

    • Self-Validation Check: As the reaction proceeds, the dense NBS solid will be consumed, and succinimide (which is lighter and often floats or forms a distinct precipitate depending on the solvent) will form. Monitor the disappearance of the starting material via TLC (Hexanes/Ethyl Acetate).

  • Work-up: Cool the reaction to room temperature. If a non-polar solvent was used, filter off the insoluble succinimide byproduct. Wash the organic filtrate with water and brine to remove residual catalyst and succinimide.

  • Purification: Dry the organic layer over anhydrous MgSO₄, concentrate under reduced pressure, and purify via flash column chromatography or recrystallization to yield the target compound (typically 75–85% yield).

Conclusion & Recommendations

For the synthesis of 2,6-dibromo-2,3-dihydro-1H-inden-1-one, the choice between Br₂ and NBS hinges on the laboratory's infrastructure and the scale of the reaction.

  • Choose Br₂ / Acetic Acid if you are prioritizing absolute yield, shorter reaction times, and have robust safety protocols for handling fuming, corrosive liquids. The built-in acidic environment perfectly controls regioselectivity, preventing over-bromination[3].

  • Choose NBS / Acid Catalyst if you require a safer, bench-stable reagent and wish to avoid the generation of highly corrosive HBr gas. While the reaction requires an exogenous acid catalyst and slightly longer heating times, the ease of handling makes it highly attractive for routine drug development workflows[2].

References

  • Title: Simple and Regioselective Bromination of 5,6-Disubstituted-indan-1-ones with Br2 Under Acidic and Basic Conditions Source: National Center for Biotechnology Information (PMC) URL: [Link][3]

  • Title: Synthesis of 1-indanones with a broad range of biological activity Source: Beilstein Journal of Organic Chemistry URL: [Link][5]

  • Title: A mild and efficient procedure for alpha-bromination of ketones using N-bromosuccinimide catalysed by ammonium acetate Source: Chemical Communications (via PMC Reference List) URL: [Link][4]

Sources

Safety & Regulatory Compliance

Safety

2,6-dibromo-2,3-dihydro-1H-inden-1-one proper disposal procedures

As a Senior Application Scientist, I frequently consult with researchers and drug development professionals on the lifecycle management of reactive synthetic intermediates. 2,6-dibromo-2,3-dihydro-1H-inden-1-one (commonl...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult with researchers and drug development professionals on the lifecycle management of reactive synthetic intermediates. 2,6-dibromo-2,3-dihydro-1H-inden-1-one (commonly referred to as 2,6-dibromo-1-indanone) is a highly valuable scaffold in medicinal chemistry, particularly for synthesizing biologically active indanone derivatives.

However, its di-brominated structure strictly classifies it as a Halogenated Organic Compound . It is not enough to simply know how to dispose of this chemical; understanding why these specific protocols exist ensures that your laboratory transitions from mere regulatory compliance to proactive, self-validating safety management.

Below is the definitive operational guide for the handling, segregation, and disposal of 2,6-dibromo-2,3-dihydro-1H-inden-1-one.

Mechanistic Causality: Why Specialized Disposal?

Every disposal rule for halogenated organics is grounded in the physicochemical properties of the molecule. We do not segregate this waste arbitrarily; we do it because of the following mechanistic realities:

  • Halogen-Induced Environmental Persistence: The addition of two heavy bromine atoms to the indanone core significantly increases the molecule's lipophilicity. If discharged into standard wastewater or laboratory drains, it resists biological degradation and bioaccumulates in aquatic ecosystems[1].

  • Thermal Degradation to Hydrobromic Acid (HBr): Standard municipal or non-halogenated waste incinerators operate at temperatures insufficient for complete halogen cleavage. When brominated organics are incinerated, they release toxic, corrosive HBr gas. Therefore, environmental guidelines mandate that halogenated waste be segregated and processed in specialized rotary kiln incinerators equipped with high-efficiency caustic scrubbers[2].

  • Container Compatibility & Corrosivity: Halogenated organics can undergo slow hydrolysis when exposed to trace ambient moisture, generating localized acidic microenvironments. Storing this waste in metal safety cans leads to corrosion and catastrophic container failure. High-density polyethylene (HDPE) is strictly required[3].

Quantitative Data & Regulatory Parameters

To streamline your laboratory's waste management, all critical quantitative thresholds and regulatory parameters for handling brominated indanones are summarized below.

ParameterRegulatory/Operational ThresholdScientific Rationale
RCRA Halogenated Threshold > 1,000 mg/kgWaste mixtures exceeding this concentration require specialized high-temperature incineration to safely manage HBr emissions[4].
Maximum Lab Accumulation 55 GallonsLimits the total chemical fuel load and exposure risk within a standard laboratory setting before mandatory EHS pickup[5].
Storage Temperature (Neat Solid) -20°C to 4°CPrevents thermal degradation and preserves the integrity of the bromoindanone scaffold prior to use[6].
Secondary Containment 110% of primary vesselEnsures that catastrophic failure of the primary HDPE carboy does not result in an environmental release or fume hood contamination[3].

Disposal Workflow Diagram

Workflow for the segregation and disposal of 2,6-dibromo-2,3-dihydro-1H-inden-1-one.

Step-by-Step Operational Methodologies

To ensure absolute safety, every protocol below is designed as a self-validating system , meaning the successful completion of the protocol includes a built-in check to verify its efficacy.

Protocol A: Segregation and Disposal of Solid Waste

Applies to neat powder, contaminated spatulas, weigh boats, and empty glass vials.

  • Collection: Gather all solid materials that have come into contact with the chemical. Do not mix this with general lab trash or biological waste, as halogenated organics are strictly chemical hazards[7].

  • Containment: Place the items into a rigid, high-density polyethylene (HDPE) solid waste bucket.

  • Sealing & Labeling: Seal the container with a vapor-tight, threaded lid. Affix a standardized Hazardous Waste label before the first drop of waste is added. Explicitly write "Halogenated Organic Solid Waste - Contains 2,6-dibromo-1-indanone" on the label. Do not use chemical formulas or abbreviations[5].

  • Validation Check: Inspect the exterior of the container for any powder residue. Wipe down the exterior with a damp paper towel (dispose of the towel inside the same bin) to ensure zero external contamination before transferring the bin to your lab's central accumulation area.

Protocol B: Segregation and Disposal of Liquid Waste Streams

Applies to reaction mother liquors, extraction solvents (e.g., DCM), or DMSO stock solutions.

  • Solvent Compatibility Check: Ensure that the liquid waste containing the brominated indanone does not contain incompatible materials such as strong inorganic acids, bases, or reactive metals. Mixing halogenated waste with incompatible solvents (like acetone) can cause exothermic reactions or explosions[8].

  • Transfer: Operating entirely within a certified chemical fume hood, carefully pour the liquid waste into an HDPE carboy designated exclusively for "Halogenated Organic Liquid Waste"[3].

  • Vapor Management: Cap the carboy tightly to prevent pressure buildup and toxic vapor accumulation in the lab[3].

  • Secondary Containment: Place the carboy inside a secondary containment tray (e.g., a polypropylene tub)[3].

  • Validation Check: Verify that the liquid layers are miscible and no exothermic reaction (heat generation) or bubbling is occurring upon addition. Immediately log the exact volume and chemical composition on the attached waste tracking sheet[8].

Protocol C: Emergency Spill Cleanup

Applies to accidental benchtop or floor spills of the neat powder.

  • Isolation & Airflow: Immediately isolate the area. If the spill involves dry powder, turn off any localized drafts or fans to prevent aerosolization, but ensure the main laboratory exhaust remains active[5].

  • PPE Escalation: Don a fresh pair of heavy-duty nitrile gloves, safety goggles, and a lab coat.

  • Containment & Absorption: Do not dry-sweep the powder, as this creates inhalation hazards. Gently cover the powder with absorbent pads dampened with a compatible inert solvent (or water) to suppress dust formation[5].

  • Collection: Use a non-sparking plastic scoop to collect the absorbed material. Place all cleanup debris into a rigid HDPE container and label it as halogenated waste.

  • Validation Check: After the visible residue is removed, wash the affected surface thoroughly with soap and water[5]. Visually inspect the area from multiple angles under bright light to confirm complete decontamination.

References

  • Halogenated Organic Liquids - Standard Operating Procedure Source: University of Illinois (illinois.edu) URL:[Link]

  • Safe Laboratory Practices: Handling and Disposing of Organic Substances Source: HSC Prep (hscprep.com.au) URL:[Link]

  • Laboratory Hazardous Waste Management Guide Source: University of Tennessee (tennessee.edu) URL:[Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes Source: U.S. Environmental Protection Agency (epa.gov) URL: [Link]

Sources

Handling

Personal protective equipment for handling 2,6-dibromo-2,3-dihydro-1H-inden-1-one

Advanced Safety & Operational Logistics Guide: Handling 2,6-Dibromo-2,3-dihydro-1H-inden-1-one As a Senior Application Scientist, I have designed this protocol to move beyond standard safety data sheets. Handling 2,6-dib...

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Author: BenchChem Technical Support Team. Date: March 2026

Advanced Safety & Operational Logistics Guide: Handling 2,6-Dibromo-2,3-dihydro-1H-inden-1-one

As a Senior Application Scientist, I have designed this protocol to move beyond standard safety data sheets. Handling 2,6-dibromo-2,3-dihydro-1H-inden-1-one (CAS: 1188141-94-7)[1] requires a deep understanding of its molecular reactivity. By understanding why this compound is hazardous, laboratory personnel can implement self-validating safety systems that prevent exposure and ensure seamless operational logistics.

Hazard Causality & Chemical Profile

2,6-Dibromo-2,3-dihydro-1H-inden-1-one is a highly reactive α-bromo ketone. The inherent danger of this molecule stems from the electron-withdrawing nature of the carbonyl group adjacent to the carbon-bromine bond. This structural arrangement creates a highly electrophilic α-carbon[2].

Mechanistic Risks:

  • Potent Alkylating Agent: The electrophilic α-carbon readily undergoes SN​2 nucleophilic substitution. Upon exposure, it will rapidly alkylate biological nucleophiles (such as the thiol groups in proteins or nitrogenous bases in DNA), leading to severe cellular damage and blistering (vesicant properties)[3].

  • Severe Lachrymator: Bromoindanones are notorious tear-inducing agents[4]. Even trace vapor or aerosolized dust reacting with the aqueous environment of the cornea will trigger immediate, severe sensory nerve activation and potential corneal burns.

HazardPathway A 2,6-dibromo-1-indanone (α-Bromo Ketone) B Highly Electrophilic α-Carbon A->B Structural Property C Biological Nucleophiles (Proteins / Mucosa) B->C Exposure D Covalent Alkylation (Tissue Damage) C->D Chemical Reaction E Sensory Nerve Activation (Lachrymator Effect) C->E Physiological Response

Fig 1: Mechanistic pathway illustrating the alkylating and lachrymatory hazards of α-bromo ketones.

Protective Equipment (PPE) Specifications

Standard laboratory PPE is insufficient for handling potent alkylating lachrymators. The following table outlines the mandatory equipment and the chemical causality justifying its use.

PPE CategorySpecificationMechanistic Justification (Causality)
Respiratory Class II Type B2 Fume Hood (100% Exhaust).Prevents inhalation of lachrymatory dust/vapors. Recirculating hoods will trap and concentrate the compound.
Hand Protection Double Gloving: Inner Nitrile (4 mil) + Outer Butyl Rubber or heavy Neoprene (8+ mil).Halogenated ketones can permeate thin nitrile over time. The outer layer provides a breakthrough barrier against alkylation.
Eye/Face Unvented Chemical Splash Goggles + Full Face Shield.Safety glasses offer zero protection against lachrymatory vapors. Unvented goggles prevent vapor interaction with corneal moisture.
Body Protection Flame-Resistant (FR) Lab Coat with knit cuffs + Chemical Apron.Prevents electrostatic dust accumulation on exposed skin or standard cotton clothing, mitigating delayed blistering.

Operational Handling Protocol

To ensure a self-validating workflow, every step of the handling process must minimize aerosolization and verify containment.

Step 1: Pre-Operation Environmental Setup

  • Purge the fume hood for 5 minutes prior to operation. Ensure the sash is lowered to the certified safe operating mark.

  • Line the hood deck with chemical spill pads to immediately trap any stray powder.

Step 2: Weighing and Transfer

  • Causality: As a solid powder, 2,6-dibromo-2,3-dihydro-1H-inden-1-one is prone to electrostatic dispersion, which can cause the powder to "jump" and aerosolize.

  • Use an anti-static ionizer (Zerostat gun) on the weighing boat and spatula prior to dispensing.

  • Weigh the compound strictly inside a ventilated balance enclosure or the fume hood.

  • Transfer the material to the reaction flask using a powder funnel, and immediately seal the vessel with a septum.

Step 3: Reaction Monitoring

  • Maintain the reaction vessel under an inert atmosphere (Nitrogen or Argon). Ambient moisture can cause slow hydrolysis of the compound, releasing highly corrosive hydrobromic acid (HBr) gas[2].

Decontamination & Disposal Plan

Unreacted α-bromo ketones cannot be disposed of directly due to their environmental toxicity and persistent electrophilicity. They must be chemically deactivated (quenched)[5].

Chemical Quenching Methodology: We utilize sodium thiosulfate ( Na2​S2​O3​ ) as a "soft" nucleophile to rapidly displace the α-bromine via an SN​2 mechanism, neutralizing the alkylating hazard. Sodium bicarbonate ( NaHCO3​ ) is added simultaneously to neutralize any HBr generated during the process[5].

  • Preparation: Prepare a 1:1 volumetric quenching solution of 10% aqueous Na2​S2​O3​ and saturated aqueous NaHCO3​ .

  • Application: Slowly add the quenching solution dropwise to the reaction vessel or spill area.

  • Self-Validation: Observe the mixture. The evolution of gas (effervescence of CO2​ ) validates that the bicarbonate is actively neutralizing acidic byproducts.

  • Agitation: Stir the mixture for 30 minutes at room temperature to ensure complete consumption of the α-bromo ketone.

  • pH Verification: Test the aqueous layer with pH indicator strips. The pH must be stable between 7 and 8. If the solution is acidic, add additional saturated NaHCO3​ until neutralized.

  • Disposal: Transfer the deactivated, biphasic mixture to a clearly labeled "Halogenated Organic Waste" container.

Workflow Start 1. Pre-Operation Verify PPE & Fume Hood Weigh 2. Weighing Anti-Static Tools in Enclosure Start->Weigh Transfer 3. Transfer Closed-System Addition Weigh->Transfer Quench 4. Quenching Na2S2O3 / NaHCO3 Treatment Transfer->Quench Post-Reaction or Spill Event Dispose 5. Disposal Halogenated Waste Stream Quench->Dispose Neutralized Waste

Fig 2: Step-by-step operational workflow from pre-handling setup to chemical quenching and disposal.

References

  • Master Organic Chemistry. "Halogenation Of Ketones via Enols". Master Organic Chemistry Reaction Guide. Available at: [Link]

  • ACS Publications. "Fluorescent Discrimination between Traces of Chemical Warfare Agents and Their Mimics". Sensors and Actuators B: Chemical. Available at: [Link]

Sources

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